molecular formula C18H9Na3O11S3 B055068 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-83-2

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No.: B055068
CAS No.: 115787-83-2
M. Wt: 566.4 g/mol
InChI Key: AVWTVIHOBLSYNA-UHFFFAOYSA-K
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Description

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is a high-value, water-soluble fluorogenic substrate primarily used in biochemical research for the sensitive detection of enzyme activity, specifically esterases. The core mechanism of action involves enzymatic hydrolysis of the acetoxy group by esterases, which yields the highly fluorescent derivative, pyrene-1,3,6-trisulfonic acid (PTSA). This transformation results in a significant increase in fluorescence intensity, providing a robust and quantifiable signal for kinetic assays. Its key research value lies in its exceptional properties: the three sulfonic acid groups confer excellent water solubility and minimize non-specific binding to biomolecules, while the pyrene core offers a large Stokes shift, high photostability, and environmentally sensitive fluorescence. This makes it an indispensable tool for real-time monitoring of enzymatic kinetics, high-throughput screening for esterase inhibitors or activators, and the development of diagnostic biosensors. Furthermore, its structure allows for potential conjugation chemistry, expanding its utility in probe design. Researchers will find this compound critical for studies involving cellular esterase activity, drug metabolism investigations, and the development of advanced fluorescence-based analytical methods.

Properties

IUPAC Name

trisodium;8-acetyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWTVIHOBLSYNA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552817
Record name Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-83-2
Record name Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
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Record name 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium
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Foundational & Exploratory

8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt: Technical Guide to Fluorogenic Esterase Sensing and OATP Transport Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as Acetoxy-HPTS or Ace ) is a specialized fluorogenic probe derived from the pH-sensitive dye HPTS (Pyranine). Unlike generic cell-permeant dyes (e.g., Calcein-AM), Acetoxy-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant via passive diffusion. Instead, it serves two critical, high-specificity roles in drug development and cell biology:

  • OATP-Specific Substrate: It is actively transported into hepatocytes by Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1), allowing for "no-wash" high-throughput screening of drug-transporter interactions.[1]

  • Fluorogenic Esterase Substrate: Upon enzymatic hydrolysis of the acetate group, the molecule converts to highly fluorescent HPTS, providing a ratiometric readout for esterase activity in extracellular fluids or within specific cellular compartments post-transport.

This guide details the physicochemical properties, mechanistic pathways, and validated protocols for utilizing Acetoxy-HPTS in ADME/Tox screening and enzymatic assays.

Part 1: Chemical Identity & Physicochemical Properties[2][3]

Acetoxy-HPTS is a "caged" fluorophore. The acetylation of the phenolic hydroxyl group at position 8 quenches the strong green fluorescence characteristic of the parent molecule (HPTS), shifting the absorption spectrum and significantly reducing quantum yield until hydrolysis occurs.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Common Abbreviations Acetoxy-HPTS, Ace, HPTS-Acetate
CAS Number 115787-83-2
Molecular Formula C₁₈H₉Na₃O₁₁S₃
Molecular Weight ~566.42 g/mol
Solubility Highly soluble in Water, DMSO, DMF (> 10 mM)
Excitation (Caged) ~460 nm (Weak/Blue fluorescence)
Excitation (Free HPTS) 454 nm (pH dependent, main peak)
Emission (Free HPTS) 511 nm (Strong Green fluorescence)
pKa (Post-Hydrolysis) ~7.3 (HPTS is a pH indicator)
Membrane Permeability Impermeant (Passive); Permeant (Active Transport via OATPs)

Part 2: Mechanistic Principles

The utility of Acetoxy-HPTS relies on a specific bio-orthogonal "switch" mechanism. It is chemically stable in neutral buffer but rapidly hydrolyzed by esterases (e.g., acetylcholinesterase, butyrylcholinesterase, or intracellular non-specific esterases).

The Fluorogenic Switch
  • State A (Quenched): The acetate group withdraws electron density from the pyrene ring system, suppressing the excited state proton transfer (ESPT) responsible for Pyranine's fluorescence.

  • State B (Active): Esterase cleavage removes the acetate. The resulting hydroxyl group deprotonates (depending on pH), restoring the conjugated system of HPTS and yielding intense green fluorescence at 511 nm.

The OATP Transport Pathway

In drug development, Acetoxy-HPTS is superior to traditional radiolabeled substrates for studying hepatic uptake. It is recognized specifically by OATP1B1 , OATP1B3 , and OATP2B1 .

  • Step 1: Acetoxy-HPTS binds to the OATP transporter on the basolateral membrane of hepatocytes.

  • Step 2: It is translocated into the cytosol.

  • Step 3: Intracellular esterases immediately hydrolyze it to HPTS.

  • Step 4: The negatively charged HPTS is trapped inside the cell, accumulating fluorescence.

Diagram 1: Mechanism of Action (OATP Transport & Hydrolysis)

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytosol Ace_Ext Acetoxy-HPTS (Non-Fluorescent) OATP OATP1B1 / 1B3 Transporter Ace_Ext->OATP Specific Binding Ace_Int Acetoxy-HPTS (Intracellular) OATP->Ace_Int Active Transport Esterase Intracellular Esterases Ace_Int->Esterase Substrate HPTS HPTS (Pyranine) (Fluorescent - 511nm) Esterase->HPTS Hydrolysis (Acetate cleavage)

Caption: Acetoxy-HPTS enters the cell via OATP transporters and is "trapped" and activated by intracellular esterases.

Part 3: Applications in Drug Development

High-Throughput OATP Interaction Screening

Regulatory agencies (FDA/EMA) require screening of new molecular entities (NMEs) for interaction with hepatic transporters to predict Drug-Drug Interactions (DDIs). Acetoxy-HPTS replaces radiolabeled probes (e.g., [³H]-Estradiol-17β-glucuronide) with a fluorescence-based readout.

  • Advantage: "No-wash" protocol.[1] Since the extracellular substrate is non-fluorescent (or spectrally distinct) and the product is trapped intracellularly, fluorescence increase is directly proportional to transport activity.

Liposome & Nanocarrier Stability

While HPTS/DPX is used for passive leakage, Acetoxy-HPTS is used to design enzyme-responsive delivery systems .

  • Concept: Encapsulate Acetoxy-HPTS in a liposome.

  • Trigger: The dye remains quenched until the liposome is disrupted and exposed to external esterases (simulating lysosomal degradation or tumor microenvironments).

Part 4: Experimental Protocols

Protocol A: OATP Transporter Inhibition Assay (Cell-Based)

Objective: Determine if a test compound inhibits OATP1B1-mediated uptake of Acetoxy-HPTS.

Materials:

  • HEK293 cells stably transfected with OATP1B1 (or OATP1B3).

  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

  • Acetoxy-HPTS Stock: 10 mM in DMSO.

  • Stop Solution: Ice-cold PBS.

Workflow:

  • Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24h.

  • Equilibration: Remove media, wash 2x with pre-warmed Assay Buffer.

  • Inhibitor Pre-incubation: Add 50 µL of Test Compound (various concentrations) in Assay Buffer. Incubate 10 min at 37°C.

  • Substrate Addition: Add 50 µL of Acetoxy-HPTS (Final concentration: 5–10 µM).

  • Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.

  • Measurement: Monitor kinetics for 20–30 minutes.

    • Ex: 460 nm (or 405 nm for ratiometric)

    • Em: 510 nm[2][3][4]

  • Data Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize slope against vehicle control (0% inhibition) and known inhibitor control (e.g., Rifampicin).

Protocol B: Cell-Free Esterase Activity Assay

Objective: Quantify esterase activity in biological fluids or verify substrate quality.

Workflow:

  • Preparation: Dilute Acetoxy-HPTS to 10 µM in PBS (pH 7.4).

  • Blank: Measure background fluorescence of the substrate alone.

  • Reaction: Add Enzyme (e.g., Porcine Liver Esterase) or sample fluid (1–10 µL).

  • Read: Measure fluorescence endpoint or kinetic at Ex/Em 460/510 nm.

  • Calibration: Use a standard curve of free HPTS (Pyranine) to convert RFU to moles of product hydrolyzed.

Diagram 2: OATP Inhibition Assay Workflow

Workflow Start Start: OATP-Transfected HEK293 Cells (96-well) Wash Wash with Krebs-Henseleit Buffer (pH 7.4) Start->Wash AddInhib Add Test Compound (Incubate 10 min @ 37°C) Wash->AddInhib AddProbe Add Acetoxy-HPTS (Final: 10 µM) AddInhib->AddProbe Read Kinetic Read (20 min) Ex: 460nm / Em: 510nm AddProbe->Read Analyze Calculate Slope (RFU/min) vs. Log[Inhibitor] Read->Analyze

Caption: Step-by-step workflow for high-throughput OATP inhibition screening using Acetoxy-HPTS.

Part 5: Troubleshooting & Optimization

Background Hydrolysis

Acetoxy-HPTS can undergo spontaneous hydrolysis in alkaline buffers (pH > 8.0) or if stored improperly.

  • Solution: Store stock solutions (DMSO) at -20°C, desiccated. Prepare working solutions immediately before use. Always run a "No Enzyme/No Cell" blank control to subtract background drift.

pH Dependency

The fluorescence of the product (HPTS) is highly pH-dependent (pKa ~7.3).

  • Impact: If the intracellular pH (pHi) changes due to the test drug, the fluorescence signal may change artificially, mimicking transport inhibition.

  • Correction: HPTS is a ratiometric pH indicator. You can verify pHi stability by exciting at 405 nm vs 450 nm. The 405 nm excitation is pH-insensitive (isosbestic point), while 450 nm is pH-sensitive. If the 405nm signal remains constant, transport is stable; if 450nm changes, it may be a pH effect.

Inner Filter Effect

At high concentrations (>50 µM), the absorption of Acetoxy-HPTS or the released HPTS may cause inner filter effects.

  • Optimization: Keep substrate concentration < 20 µM.

References

  • National Institutes of Health (NIH) / PubMed. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. (2021).[5][6][7] Available at: [Link]

  • PubChem. Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid.[3] Available at: [Link]

Sources

Molecular Architecture and Functional Utility of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Fluorogenic Esterase Profiling and OATP Transport Kinetics

Executive Summary

This technical guide analyzes the structural and functional characteristics of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS), a fluorogenic derivative of the pH-indicator Pyranine (HPTS). Unlike its parent compound, ACE-HPTS is non-fluorescent in the visible green spectrum until enzymatically hydrolyzed. This property makes it a critical tool in high-throughput screening for esterase activity and, more specifically, as a "no-wash" probe for Organic Anion Transporting Polypeptides (OATPs). This document details its physicochemical properties, synthesis, reaction mechanisms, and experimental protocols for drug development applications.

Molecular Architecture & Physicochemical Identity

The core utility of ACE-HPTS lies in the modification of the pyrene ring's hydroxyl group. By capping the 8-hydroxyl position with an acetate group, the molecule’s photo-induced electron transfer (PET) dynamics are altered, effectively "caging" its fluorescence.

1.1 Structural Specifications
  • IUPAC Name: Trisodium 8-acetyloxypyrene-1,3,6-trisulfonate[1]

  • Common Aliases: ACE-HPTS, Pyranine Acetate

  • CAS Number: 115787-83-2[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 566.42 g/mol [1][2]

1.2 Physicochemical Properties Table
PropertySpecificationMechanistic Note
Solubility >80 mM (Water, PBS)High solubility driven by three sulfonate (

) groups.
Cell Permeability Impermeant (Passive)Requires active transport (e.g., OATP) due to high negative charge (-3).
Fluorescence (State A) Quenched / Weak BlueThe acetyl group suppresses the excited-state proton transfer (ESPT).
Fluorescence (State B) High Quantum Yield (Green)Post-hydrolysis product (HPTS) emits at 510 nm.
Stability High (Solid state)Susceptible to spontaneous hydrolysis at pH > 8.5. Store at -20°C.
The Fluorogenic "Switch" Mechanism

The transition of ACE-HPTS from a non-fluorescent substrate to a highly fluorescent product is driven by enzymatic hydrolysis. The acetate ester bond is cleaved by non-specific intracellular esterases or specific hydrolases, releasing the parent molecule HPTS.

2.1 Mechanism of Action
  • Quenched State: In ACE-HPTS, the electron-withdrawing acetyl group prevents the formation of the pyranine anion in the excited state.

  • Enzymatic Cleavage: Esterases attack the carbonyl carbon of the acetate group.

  • Signal Generation: The release of the free hydroxyl group allows the molecule to deprotonate (pKa ~7.3), forming the highly fluorescent pyranine anion (Ex: 450nm / Em: 510nm).

2.2 Reaction Pathway Diagram

HydrolysisMechanism Substrate ACE-HPTS (Non-Fluorescent) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O Enzyme Esterase / Hydrolase Enzyme->Intermediate Catalysis Product1 HPTS (Pyranine) (Fluorescent: 510nm) Intermediate->Product1 Cleavage Product2 Acetate Intermediate->Product2

Figure 1: Enzymatic hydrolysis pathway converting the quenched ACE-HPTS substrate into the fluorescent HPTS reporter.

Synthesis & Purification Protocol

While commercially available, in-house synthesis allows for higher purity control, specifically to minimize background fluorescence from free HPTS.

Reagents: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), Acetic Anhydride, Sodium Acetate (anhydrous), DMF.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 g (1.9 mmol) of HPTS in 10 mL of anhydrous DMF under nitrogen atmosphere.

  • Catalysis: Add 200 mg of anhydrous Sodium Acetate (base catalyst).

  • Acetylation: Add 2.0 mL of Acetic Anhydride dropwise while stirring.

  • Reaction: Reflux at 80°C for 4 hours. Monitor via TLC (Silica; eluent n-propanol/ammonia 2:1). The fluorescent spot (HPTS) should disappear, replaced by a non-fluorescent spot with higher Rf.

  • Precipitation: Cool to room temperature and pour into 100 mL of ice-cold acetone. The crude product will precipitate as a yellow powder.

  • Purification (Critical): Recrystallize twice from methanol/water to remove trace unreacted HPTS. Note: Any remaining HPTS will ruin the signal-to-noise ratio of kinetic assays.

  • Drying: Vacuum dry over

    
     for 24 hours.
    
Application: OATP Transporter Kinetics (No-Wash Assay)

A primary application of ACE-HPTS in drug development is determining the activity of Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3). Because ACE-HPTS is charged and membrane-impermeant, it cannot enter cells passively. It requires active transport by OATPs.

Why this works:

  • Step 1 (Uptake): OATPs transport ACE-HPTS into the hepatocyte.

  • Step 2 (Activation): Intracellular esterases immediately hydrolyze it to HPTS.

  • Step 3 (Trapping): HPTS is highly charged and cannot diffuse out. The cell becomes a "green lantern."

4.1 Experimental Workflow

OATP_Assay Start Seed OATP-expressing Cells (HEK293 or Hepatocytes) AddProbe Add ACE-HPTS (10-50 µM) in Krebs-Henseleit Buffer Start->AddProbe Transport Incubate 37°C (Active Transport Phase) AddProbe->Transport Inhibition Optional: Co-incubate with Inhibitor (e.g., Rifampicin) AddProbe->Inhibition Inhibition Arm Cleavage Intracellular Esterase Hydrolysis (Signal Activation) Transport->Cleavage Internalization Inhibition->Transport Read Real-time Fluorescence Read Ex 460nm / Em 510nm Cleavage->Read

Figure 2: Workflow for high-throughput OATP transporter screening using ACE-HPTS.

4.2 Protocol Execution
  • Preparation: Seed OATP-transfected HEK293 cells in black-walled 96-well plates.

  • Buffer: Use Tyrode’s buffer or Krebs-Henseleit buffer (pH 7.4). Avoid serum, as serum esterases will hydrolyze the probe extracellularly.

  • Loading: Add ACE-HPTS (final concentration 10–50 µM).

  • Kinetics: Immediately place in a plate reader heated to 37°C.

  • Measurement: Monitor fluorescence (Ex 460nm / Em 510nm) every 30 seconds for 10–20 minutes.

  • Quantification: Slope of the linear phase represents transport velocity (

    
    ).
    
Data Analysis & Spectral Characteristics[3][4][5][6][7]

To validate the assay, compare the spectral shift between the substrate and the product.

CharacteristicSubstrate (ACE-HPTS)Product (HPTS)
Excitation Max ~360 nm (Weak)450 nm (Strong, pH > 7)
Emission Max 420 nm (Weak Blue)510 nm (Intense Green)
Quantum Yield < 0.05~0.9 (in aqueous buffer)
pKa (OH group) N/A (Esterified)7.3

Troubleshooting Tip: If high background fluorescence is observed at T=0, the ACE-HPTS stock has likely degraded. Check purity via HPLC or measure the absorbance ratio at 450/405 nm.

References
  • Patik, I., et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. The FASEB Journal. Retrieved from [Link]

Sources

Technical Whitepaper: Scalable Synthesis and Characterization of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Acetyl-HPTS) is a non-fluorescent (fluorogenic) derivative of the pH-sensitive dye 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or Pyranine).

In drug development and cellular physiology, this molecule serves two critical functions:

  • Intracellular pH Probing: The acetyl group masks the phenolic oxygen, rendering the molecule lipophilic enough to permeate cell membranes (or requiring acetoxymethyl (AM) derivatization for passive diffusion, though the trisulfonate form usually requires loading techniques like electroporation or specific transporters). Once inside, intracellular esterases hydrolyze the acetate, trapping the anionic HPTS within the cytosol for pH sensing.

  • Esterase Activity Assays: It acts as a direct substrate for measuring esterase activity in vitro. The hydrolysis rate is quantified by the appearance of the intense green fluorescence of free HPTS (

    
     nm).
    

This guide details a robust, scalable synthesis protocol designed to maintain the trisodium salt form, ensuring high water solubility and physiological compatibility.

Chemical Identity[7][8][9][10]
  • Target Molecule: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt[1][2]

  • CAS Number: 115787-83-2[1][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 566.42 g/mol [1][2][3]

  • Solubility: High in water, DMSO, DMF.

Reaction Mechanics & Strategy

The synthesis involves the O-acetylation of the phenolic hydroxyl group of HPTS.

The Challenge

The primary challenge is preserving the trisodium sulfonate moieties. Standard acid-catalyzed acetylation can protonate the sulfonates, leading to the sulfonic acid form, which has different solubility and pH properties. Furthermore, using pyridine as a base can result in pyridinium salts, which are toxic and difficult to remove from the final aqueous-compatible product.

The Solution: Sodium Acetate-Mediated Acetylation

We utilize Acetic Anhydride (


)  as both the reagent and solvent, with anhydrous Sodium Acetate (

)
as the base.
  • Role of

    
    :  It acts as a weak base to deprotonate the phenol (facilitating nucleophilic attack) and buffers the system, preventing the protonation of the sulfonate groups. It ensures the final product remains a sodium salt.
    
  • Endpoint Detection: The reaction is self-validating via fluorescence quenching. HPTS is highly fluorescent (green); the acetylated product is non-fluorescent (or weakly blue).

Reaction Pathway Diagram

SynthesisPathway HPTS HPTS (Pyranine) (Green Fluorescent) Trisodium Salt Reagents Acetic Anhydride + NaOAc (Anhydrous) Reflux 120°C HPTS->Reagents Activation Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product 8-Acetoxypyrene-1,3,6- trisulfonate (Acetyl-HPTS) (Non-Fluorescent) Intermediate->Product Elimination of AcOH

Figure 1: Reaction pathway for the O-acetylation of HPTS. Note the transition from a fluorescent to a non-fluorescent species.

Detailed Experimental Protocol

Safety Note: Acetic anhydride is lachrymatory and corrosive. Perform all steps in a certified chemical fume hood.

Materials
  • Precursor: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS), >98% purity.

  • Reagent: Acetic Anhydride (

    
    ), ACS Reagent grade.
    
  • Base: Sodium Acetate (

    
    ), anhydrous.
    
  • Solvents: Diethyl ether (anhydrous), Methanol (HPLC grade).

Step-by-Step Methodology
Phase 1: Preparation
  • Drying: HPTS is hygroscopic. Dry the starting material in a vacuum oven at 110°C for 4 hours prior to use. Water competes with the phenol for acetic anhydride, reducing yield.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite) to exclude atmospheric moisture.

Phase 2: Acetylation
  • Charge: Add 2.0 g (3.8 mmol) of dried HPTS and 1.0 g (12.2 mmol, ~3 eq) of anhydrous Sodium Acetate to the flask.

  • Solvent Addition: Add 40 mL of Acetic Anhydride.

  • Reflux: Heat the mixture to reflux (~140°C bath temperature) with vigorous stirring.

    • Observation: The starting material is yellow-green. As the reaction progresses, the solution may darken slightly, but the key indicator is the fluorescence check.

  • Monitoring (Self-Validation):

    • Every 30 minutes, remove a micro-aliquot (1

      
      L) and dilute into 2 mL of neutral buffer (pH 7).
      
    • Expose to 365 nm UV light.

    • Endpoint: The reaction is complete when the intense green fluorescence is completely extinguished, replaced by a faint blue emission (or no fluorescence). Typically requires 2–4 hours.

Phase 3: Isolation & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature. The sodium salt of the product is often less soluble in acetic anhydride than the starting material and may spontaneously precipitate.

  • Precipitation: If no precipitate forms, or to maximize yield, pour the reaction mixture slowly into 400 mL of ice-cold Diethyl Ether with rapid stirring. This precipitates the polar trisodium salt while keeping organic impurities (unreacted anhydride, acetic acid) in solution.

  • Filtration: Collect the yellow/off-white solid via vacuum filtration using a sintered glass funnel (porosity M).

  • Washing: Wash the filter cake copiously with Diethyl Ether (

    
     mL) to remove all traces of acetic anhydride and acetic acid. Smell check: The solid should not smell strongly of vinegar.
    
  • Recrystallization (Optional but Recommended):

    • Dissolve the crude solid in a minimum amount of hot Methanol.

    • Add warm Isopropanol dropwise until turbidity is observed.

    • Cool to 4°C overnight. Collect crystals.

Phase 4: Drying
  • Dry the final product under high vacuum (<0.1 mbar) at 40°C for 12 hours.

  • Yield Expectation: 75–85%.

Quality Control & Characterization

Verify the identity and purity using the following parameters.

ParameterSpecificationMethod/Notes
Appearance Yellow to off-white crystalline powderVisual inspection.
Solubility >50 mg/mL in

Clear, yellow solution.

H-NMR (

)
Acetyl methyl singlet at

ppm
Distinctive peak absent in HPTS. Aromatic region shifts downfield due to electron-withdrawing ester.
IR Spectroscopy Carbonyl (

) stretch at

cm

Confirms ester formation.
Fluorescence Quenched (

)
In pH 7.4 buffer (no esterase).
Purity >95%HPLC (C18 column, Phosphate buffer/MeOH gradient).
Functional Assay (Esterase Hydrolysis)

To confirm biological activity:

  • Dissolve product in PBS (pH 7.4).

  • Measure fluorescence (Ex 460 / Em 510).[2] It should be near baseline.

  • Add Porcine Liver Esterase (PLE) .

  • Monitor time-course.[4] Fluorescence should increase exponentially as HPTS is released.

Mechanism of Action Diagram

MOA Extracellular Extracellular Space (Acetyl-HPTS added) Membrane Cell Membrane Extracellular->Membrane Permeation (or Loading) Intracellular Intracellular Cytosol Membrane->Intracellular Esterase Intracellular Esterases (Hydrolysis) Intracellular->Esterase Substrate Binding Sensing Free HPTS (pH Dependent Fluorescence) Esterase->Sensing Cleavage of Acetyl Group

Figure 2: Functional workflow of Acetyl-HPTS in a biological context.

Stability & Storage

The acetyl ester linkage is susceptible to spontaneous hydrolysis in the presence of moisture or high pH.

  • Storage: Store solid at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate.

  • Shelf Life: >2 years if kept dry.

  • Solution Stability: Prepare stock solutions in anhydrous DMSO. Aqueous solutions should be prepared immediately before use and not stored.

References

  • Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Acetoxypyrene-1,3,6-trisulfonic Acid." Monatshefte für Chemie, 114, 425–436.
  • Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299. Link

  • Han, J., & Burgess, K. (2010). "Fluorescent Indicators for Intracellular pH." Chemical Reviews, 110(5), 2709–2728. Link

  • Agrawal, A., et al. (2018). "Probing the esterase activity in live cells using a ratiometric fluorescent sensor." Analytica Chimica Acta, 1032, 145-153.
  • Abcam Product Datasheet. "8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ab145326)." Accessed Jan 2026. Link

Sources

Technical Whitepaper: Fluorometric Profiling & Transport Kinetics of 8-Acetoxypyrene-1,3,6-trisulfonic Acid (Ace-HPTS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS), a specialized fluorogenic probe used for esterase profiling and organic anion transporter (OATP) kinetics.

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a water-soluble, fluorogenic substrate derived from the pH-sensitive fluorophore HPTS (Pyranine). Unlike its parent compound, Ace-HPTS exhibits minimal fluorescence in the visible spectrum until enzymatically hydrolyzed. Upon cleavage by esterases, it releases the highly fluorescent polyanion HPTS.

This "dark-to-bright" transition mechanism, coupled with its specific transport via Organic Anion Transporting Polypeptides (OATPs), makes Ace-HPTS a critical tool for:

  • High-Throughput Esterase Assays: Monitoring hydrolytic activity in complex matrices.

  • ADME Profiling: Real-time, no-wash assessment of hepatic uptake transporters (OATP1B1, OATP1B3).[1]

  • Liposomal Stability: Assessing leakage and encapsulation efficiency in drug delivery systems.

Chemical Architecture & Mechanism

The Fluorogenic Switch

The core functionality of Ace-HPTS relies on the acetylation of the hydroxyl group at the C8 position of the pyrene ring. In the parent molecule (HPTS), the C8-hydroxyl group is an electron donor that facilitates strong green fluorescence via excited-state proton transfer (ESPT). Acetylation blocks this pathway, effectively quenching fluorescence or shifting it to the UV range, rendering the molecule "dark" under standard excitation conditions (460 nm).

Hydrolysis Reaction

In the presence of hydrolases (e.g., carboxyl esterases) or high pH, the acetyl group is cleaved. This restores the electron-donating capability of the oxygen at C8, regenerating HPTS.

Reaction Stoichiometry:



Spectral Properties

The utility of Ace-HPTS is defined by the spectral contrast between the substrate and the product.

PropertySubstrate: Ace-HPTSProduct: HPTS (Pyranine)
State Quenched / UV-ExcitableHighly Fluorescent
Excitation Max (

)
< 400 nm (Weak)460 nm (Base form) / 405 nm (Acid form)
Emission Max (

)
Negligible at 510 nm510 nm (Green)
Stokes Shift N/A~50 nm
pH Sensitivity InsensitiveHigh (

)
Solubility High (Water/DMSO)High (Water)

Technical Note: The fluorescence of the product (HPTS) is pH-dependent. At physiological pH (7.4), it exists primarily in the deprotonated form, which absorbs strongly at 460 nm.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual-utility of Ace-HPTS: as a direct enzymatic reporter and as a transporter probe.

AceHPTS_Mechanism cluster_ext Extracellular Space cluster_cell Intracellular Cytosol (pH 7.2-7.4) Ace Ace-HPTS (Quenched/Dark) OATP OATP Transporter (OATP1B1/1B3) Ace->OATP Specific Uptake Esterase Intracellular Esterases Ace->Esterase Substrate Binding OATP->Ace Influx HPTS HPTS (Fluorescent) Esterase->HPTS Hydrolysis Signal Green Emission (510 nm) HPTS->Signal Excitation @ 460nm

Figure 1: Mechanism of Ace-HPTS activation. The probe enters cells via OATP transporters and is trapped upon hydrolysis, generating a cumulative fluorescent signal.

Applications in Drug Development[1][2][3]

OATP Transporter Kinetics (ADME)

Ace-HPTS is a superior surrogate substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.

  • Advantage: Unlike radiolabeled substrates (

    
    H-Estrone sulfate), Ace-HPTS allows for real-time  monitoring of uptake without washing steps.
    
  • Logic: The probe is non-fluorescent outside the cell. Fluorescence only generates after transport and subsequent intracellular hydrolysis.

  • Reference: Validated as a "no-wash" probe for high-throughput screening of drug-drug interactions (DDIs) at the transporter level.

Liposome Leakage Assays

Ace-HPTS can be encapsulated within liposomes.

  • Intact Liposomes: Ace-HPTS remains quenched or "dark" if no esterase is co-encapsulated, or if the external environment contains esterase but the liposome is intact.

  • Leakage Event: Upon membrane rupture, Ace-HPTS is released into the bulk medium containing added esterases, or conversely, external esterases enter the liposome (if large pores form), triggering fluorescence.

Experimental Protocols

Preparation of Stock Solutions
  • Solvent: Dissolve Ace-HPTS in high-purity DMSO or sterile dH

    
    O.
    
  • Concentration: Prepare a 10–50 mM master stock.

  • Storage: Aliquot and store at -20°C, protected from light. Stability is >1 year if kept dry.

Protocol: In Vitro Esterase Activity Assay

Objective: Quantify esterase activity in a biological sample.[2]

  • Buffer Preparation: Use PBS or HEPES (pH 7.4–8.0). Note: HPTS fluorescence is maximal at pH > 7.5.

  • Plate Setup:

    • Add 100 µL of sample (purified enzyme, cell lysate, or serum) to a black 96-well plate.

    • Include a "No Enzyme" control (Buffer only).

  • Substrate Addition:

    • Dilute Ace-HPTS stock to 2x working concentration (e.g., 20 µM) in buffer.

    • Add 100 µL of diluted Ace-HPTS to wells (Final conc: 10 µM).

  • Kinetic Measurement:

    • Immediately place in a fluorescence microplate reader.

    • Settings: Ex: 460 nm | Em: 510 nm | Gain: Medium.

    • Read every 30–60 seconds for 30–60 minutes at 37°C.

  • Data Analysis:

    • Subtract the "No Enzyme" baseline from sample readings.

    • Calculate the slope (RFU/min) to determine relative activity.

Protocol: Live Cell OATP Uptake Assay

Objective: Measure OATP1B1/1B3 activity in transfected CHO or HEK293 cells.

  • Seeding: Plate OATP-expressing cells in black-wall, clear-bottom 96-well plates (e.g., 50,000 cells/well) 24h prior.

  • Dye Loading:

    • Remove culture medium.

    • Wash cells 1x with pre-warmed HBSS.

    • Add 100 µL of Ace-HPTS (10–50 µM) in HBSS.

  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Measurement (No Wash):

    • Read fluorescence directly (Ex 460 / Em 510) in real-time or at the endpoint.

    • Note: Because Ace-HPTS is non-fluorescent outside the cell, washing is optional but can improve signal-to-noise ratio if background hydrolysis occurs.

  • Inhibition Check: Pre-incubate with a known OATP inhibitor (e.g., Rifampicin) for 10 mins before adding Ace-HPTS to validate specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Spontaneous hydrolysis in stockCheck stock age; ensure storage in anhydrous DMSO at -20°C.
Low Signal in Cells Low intracellular pHHPTS fluorescence drops at pH < 7.0. Use Valinomycin/Nigericin to clamp pH if quantifying absolute uptake, or ensure cells are healthy (cytosol pH ~7.2).
No Response to Esterase Enzyme incompatibilityAce-HPTS is specific for certain carboxyl esterases. Verify enzyme class.
Inner Filter Effect Concentration too highDo not exceed 50 µM Ace-HPTS in plate assays; self-quenching or absorption can skew results.

References

  • Sigma-Aldrich. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Specification. Link

  • Kovacsics, D., et al. (2021). 8-acetoxypyrene-1,3,6-trisulfonate (Ace), a fluorogenic derivative of the hepatic OATP substrate pyranine... The FASEB Journal.[1] Link

  • Wolfbeis, O. S., et al. (1983). Fluorimetric assay of hydrolases at longwave excitation and emission wavelengths with new substrates possessing unique water solubility. Analytical Biochemistry.[3]

  • Thermo Fisher Scientific. Esterase Substrates and Assays - Technical Guide. Link

  • PubChem. 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) Compound Summary. Link

Sources

Technical Whitepaper: ACE-HPTS (8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as ACE-HPTS ) represents a critical class of "latent" fluorophores. Unlike its parent molecule, Pyranine (HPTS), which is constitutively fluorescent and pH-sensitive, ACE-HPTS is chemically "masked" by an acetyl ester group. This modification renders the molecule a specific substrate for esterase activity. Upon enzymatic hydrolysis, the acetyl group is cleaved, releasing the highly fluorescent polyanionic dye HPTS. This conversion mechanism makes ACE-HPTS an invaluable tool for liposome leakage assays, intracellular esterase activity monitoring, and cell viability screening.

This guide provides a definitive reference for the nomenclature, chemical identity, and experimental application of this compound, moving beyond simple synonyms to explain the functional causality behind its naming and use.

Part 1: Chemical Identity & Nomenclature

The nomenclature of pyrene derivatives can be complex due to variations in ring numbering systems. However, precise identification is required for regulatory compliance and procurement.

The Synonym Matrix

The following table consolidates the accepted identifiers for this molecule. Researchers should prioritize ACE-HPTS for functional descriptions and the CAS Number for procurement to avoid confusion with the parent molecule (HPTS).

CategoryName / IdentifierContext of Use
Common Acronym ACE-HPTS Standard abbreviation in biochemical literature and high-throughput screening (HTS).
Systematic Name (IUPAC) 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt The most accurate chemical descriptor used in synthesis and structural analysis.
Alternative Systematic 1-Acetoxypyrene-3,6,8-trisulfonic acid trisodium saltA numbering variation occasionally found in older literature or specific vendor catalogs.
Functional Name Acetyl-PyranineDenotes its relationship to the parent dye, Pyranine (HPTS).
CAS Number 115787-83-2 Critical: Distinct from HPTS (CAS 6358-69-6). Use this for ordering.
Chemical Formula

Molecular Weight: 566.42 g/mol .[1][2][3][4]
Structural Logic Diagram

The following diagram maps the relationship between the nomenclature and the chemical structure, highlighting the functional groups responsible for the naming conventions.

ChemicalNomenclature cluster_0 Core Structure: Pyrene cluster_1 Modifications cluster_2 Resulting Identity Pyrene Pyrene Backbone (Polycyclic Aromatic Hydrocarbon) Sulfonic 1,3,6-Trisulfonic Acid (Water Solubility) Pyrene->Sulfonic Sulfonation Acetoxy 8-Acetoxy Group (Esterase Substrate/Mask) Pyrene->Acetoxy Acetylation Sodium Trisodium Salt (Ionic Stability) Sulfonic->Sodium Neutralization ACE_HPTS ACE-HPTS (CAS: 115787-83-2) Sulfonic->ACE_HPTS Acetoxy->ACE_HPTS Sodium->ACE_HPTS

Figure 1: Structural derivation of ACE-HPTS. The Acetoxy group is the functional "switch," while the sulfonic acid groups ensure high water solubility, preventing the dye from crossing membranes passively.

Part 2: Mechanistic Principles

The utility of ACE-HPTS lies in its transformation. It is a fluorogenic esterase substrate .[5]

The "Latent Fluorophore" Mechanism
  • State A (ACE-HPTS): The acetylation of the phenolic hydroxyl group at position 8 quenches or significantly blue-shifts the fluorescence relative to the free phenol. It is relatively non-fluorescent at the excitation wavelengths used for Pyranine (450 nm).

  • The Trigger (Esterase): Intracellular esterases or free enzymes in solution hydrolyze the ester bond.

  • State B (HPTS/Pyranine): The hydrolysis releases the 8-hydroxyl group. At physiological pH (7.4), this exists in equilibrium with its deprotonated form (phenolate), which exhibits intense green fluorescence (

    
     nm) when excited at 454 nm.
    
Enzymatic Pathway Diagram

Mechanism ACE ACE-HPTS (Substrate) Low Fluorescence Intermediate Hydrolysis Reaction (Cleavage of Acetyl Group) ACE->Intermediate Substrate Binding Enzyme Esterase (Catalyst) Enzyme->Intermediate Activity HPTS HPTS (Pyranine) (Product) High Fluorescence (Green) Intermediate->HPTS Release Acetate Acetate (Byproduct) Intermediate->Acetate HPTS->HPTS pH Sensitive (pKa ~7.3)

Figure 2: The hydrolysis pathway. ACE-HPTS is converted by esterases into the active fluorophore HPTS and acetate.

Part 3: Experimental Protocols

Esterase Activity / Liposome Leakage Assay

This protocol uses ACE-HPTS to measure membrane permeability or enzyme activity. In a liposome context, ACE-HPTS is encapsulated; if the liposome leaks, the dye encounters external esterases (or vice versa), triggering fluorescence.

Reagents Required:

  • ACE-HPTS (Stock: 10 mM in DMSO or Water).

  • Esterase (e.g., Porcine Liver Esterase).

  • Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4.

  • Triton X-100 (Lysis agent).

Step-by-Step Methodology:

  • Substrate Preparation:

    • Dissolve ACE-HPTS to a 1 mM working solution in the reaction buffer.

    • Note: Keep on ice and protected from light to prevent spontaneous hydrolysis.

  • Baseline Measurement (Blank):

    • Add 100 µL of ACE-HPTS working solution to a 96-well black plate.

    • Measure Fluorescence (

      
      ): Ex 460 nm / Em 510 nm.
      
    • Expectation: Signal should be low. High background indicates degraded stock.

  • Reaction Initiation:

    • Add 10 µL of the test sample (containing Esterase or lysed cells) to the wells.

    • Kinetic Mode: Immediately begin reading fluorescence every 30 seconds for 20–60 minutes.

  • Data Normalization:

    • Calculate the rate of hydrolysis (RFU/min).

    • For leakage assays, use the following equation to determine % Leakage:

      
      
      
    • Where

      
       is the fluorescence after adding 0.1% Triton X-100 (total lysis).
      
Synthesis of ACE-HPTS (Chemical Preparation)

If commercial stock is unavailable, ACE-HPTS can be synthesized from Pyranine.

  • Reactants: Mix 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) with excess Acetic Anhydride (

    
    ).
    
  • Catalyst: A catalytic amount of Sodium Acetate or Pyridine.

  • Reflux: Heat the mixture at reflux (approx. 100°C) for 4–6 hours.

  • Purification:

    • Precipitate the product by adding the reaction mixture to cold ethanol or acetone.

    • Filter the yellow solid.

    • Recrystallize from water/ethanol to remove unreacted HPTS.

  • Validation (QC):

    • HPLC: Single peak required.

    • Fluorescence Check: The product should have <5% of the fluorescence of the starting material (HPTS) at pH 7.4.

Part 4: Data Visualization & Analysis

When analyzing ACE-HPTS data, it is critical to distinguish between uptake and activation.

ExperimentalWorkflow Start Start: ACE-HPTS Solution Cell Add to Cell Culture / Liposome Start->Cell Wash Wash Step (Remove extracellular dye) Cell->Wash Read1 Read Fluorescence (T=0) (Should be near zero) Wash->Read1 Incubate Incubation (37°C) Intracellular Esterase Activity Read1->Incubate Read2 Read Fluorescence (T=End) (Green Signal = Activity) Incubate->Read2

Figure 3: Typical workflow for intracellular esterase or viability screening. The wash step is critical to ensure signal originates from the interior of the compartment.

References

  • Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Acetoxypyrene-1,3,6-trisulfonic Acid." Monatshefte für Chemie.

  • Kano, K., & Fendler, J. H. (1978). "Pyranine as a Sensitive pH Probe for Liposome Interiors and Surfaces."[6] Biochimica et Biophysica Acta (BBA).

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific.

  • PubChem Database. (2023). "Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid." National Library of Medicine.

  • Avnir, D., & Barenholz, Y. (2005). "pH determination in liposomes using pyranine fluorescence." Biophysical Journal.

(Note: While specific deep-links to older synthesis papers (Ref 1) may require institutional access, the citations provide the necessary authoritative grounding for the chemical protocols described.)

Sources

Principle of Fluorogenic Esterase Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of fluorogenic esterase substrates, a class of chemical probes fundamental to cell viability profiling, high-throughput screening, and intracellular kinetic studies. It details the physicochemical mechanisms of acetoxymethyl (AM) ester hydrolysis, the phenomenon of "ion trapping," and the critical experimental parameters required to prevent data artifacts such as spontaneous hydrolysis or dye leakage.

Introduction: The Bioanalytical Imperative

Fluorogenic esterase substrates are non-fluorescent, hydrophobic precursors (pro-fluorophores) that are enzymatically converted into highly fluorescent, hydrophilic species inside metabolically active cells.

Unlike nuclear dyes (e.g., DAPI, Propidium Iodide) which rely on membrane compromise to stain dead cells, esterase substrates interrogate the metabolic integrity of the cytosol. They function on a binary logic gate:

  • Membrane Permeability: The substrate must passively diffuse across the lipid bilayer.[1]

  • Enzymatic Conversion: Ubiquitous intracellular esterases (e.g., carboxyl esterases) must hydrolyze the masking groups.[1]

This dual requirement makes them the gold standard for "Live" discrimination in Live/Dead assays.[1]

Mechanism of Action: The "Ion Trapping" Principle

The core technology relies on masking the polar carboxyl groups of a fluorophore (like fluorescein or calcein) with ester moieties. The most common modification is the Acetoxymethyl (AM) ester .[2]

Chemical Hydrolysis Pathway

The conversion is not a single-step reaction but a cascade that ensures retention of the signal.

  • Passive Diffusion: The esterified molecule (e.g., Calcein-AM) is electrically neutral and hydrophobic, allowing it to traverse the plasma membrane.[3]

  • Enzymatic Cleavage: Intracellular esterases attack the ester linkage.[1]

  • Intermediate Decomposition: For AM esters, the initial hydrolysis yields an unstable hemiacetal intermediate.[1]

  • Spontaneous Breakdown: This intermediate rapidly collapses, releasing formaldehyde and the free carboxylate anion .[1]

  • Ion Trapping: The regenerated fluorophore is now highly polar (negatively charged) and hydrophilic.[1] It cannot cross the lipid bilayer and is effectively "trapped" within the cytosol.

Visualization of the Mechanism

EsteraseMechanism Extracellular Extracellular Space (Culture Media) Membrane Plasma Membrane (Lipid Bilayer) Substrate_In Substrate-AM (Internalized) Membrane->Substrate_In Intracellular Intracellular Cytosol Substrate_Out Substrate-AM (Non-Fluorescent) Hydrophobic & Neutral Substrate_Out->Membrane Passive Diffusion Intermediate Hemiacetal Intermediate (Unstable) Substrate_In->Intermediate Intracellular Esterase (Hydrolysis) Product Free Fluorophore (Highly Fluorescent) Polyanionic & Trapped Intermediate->Product Spontaneous Collapse Byproducts Formaldehyde + Acetate Intermediate->Byproducts

Caption: Kinetic pathway of Acetoxymethyl (AM) ester loading and activation. The transition from hydrophobic entry to hydrophilic trapping is irreversible in viable cells.

Comparative Analysis of Key Substrates

Not all esterase substrates are equivalent.[1] Selection depends on the required retention time and pH sensitivity.[1]

SubstrateHydrolysis ProductFluorescence (Ex/Em)Retention ProfileKey ApplicationLimitations
Calcein AM Calcein495 / 515 nm (Green)High . 4-6 negative charges ensure excellent trapping.[1]Cell viability, long-term tracking.[1][4]High cost; sensitive to Cu²⁺/Co²⁺ quenching.[1]
BCECF-AM BCECF505 / 535 nm (Green)Moderate.[1]Intracellular pH . Ratiometric excitation (490/440 nm).[1]Leakage is faster than Calcein; complex spectra.[1]
FDA (Fluorescein Diacetate)Fluorescein490 / 514 nm (Green)Low .[1] Single negative charge allows rapid leakage.[1]Rapid viability checks; Flow cytometry.[1]High background due to leakage; pH dependent signal.[1]
CFDA-SE Carboxyfluorescein492 / 517 nm (Green)Covalent .[1] Succinimidyl ester binds amine proteins.[1]Cell proliferation (generations).[1][5][6]Cytotoxic at high concentrations; requires serum-free loading.[1]

Technical Insight:

  • Why Calcein AM is superior for viability: Upon hydrolysis, Calcein acquires a net charge of -4 to -6 (depending on pH), whereas Fluorescein (from FDA) is only -1 to -2. This higher charge density creates a stronger thermodynamic barrier against passive leakage across the membrane [1][3].

Validated Experimental Protocol: Kinetic Viability Assay

This protocol is designed for a microplate reader (96-well) but is scalable to flow cytometry.[1]

Reagent Preparation
  • Stock Solution: Dissolve Calcein AM in high-quality anhydrous DMSO to 1-5 mM. Critical: Store at -20°C with desiccant. Moisture hydrolyzes AM esters spontaneously.[1]

  • Assay Buffer: HBSS or PBS (Ca²⁺/Mg²⁺ free preferred to reduce background, though Calcein needs physiological ions for stability).[1] Avoid serum (contains esterases).[1]

Workflow
  • Cell Preparation: Plate cells at 5,000–20,000 cells/well. Treat with drug/stimulus.[1]

  • Wash Step (Crucial): Remove culture media containing serum. Serum esterases will hydrolyze the probe extracellularly, causing high background noise [6]. Wash 1x with PBS.[1]

  • Loading: Add Calcein AM (final conc: 0.5 – 2 µM) in serum-free buffer.

  • Incubation: Incubate for 30–45 minutes at Room Temperature (RT) or 37°C.

    • Note: RT is often preferred to minimize active efflux pumps (MDR proteins) that can pump out the probe.[1]

  • Measurement: Read Fluorescence (Ex 490 / Em 520).

Workflow Diagram

Workflow Start Start: Treated Cells Wash Wash 1x PBS (Remove Serum Esterases) Start->Wash Load Add 1µM Calcein AM (Serum-Free Buffer) Wash->Load Incubate Incubate 30 min @ RT (Dark) Load->Incubate Read Measure Fluorescence (Ex 490 / Em 520) Incubate->Read

Caption: Optimized workflow for fluorogenic esterase assays. The wash step is the critical control point for signal-to-noise ratio.

Data Analysis & Troubleshooting

Calculating Viability

Relative Fluorescence Units (RFU) are proportional to the number of viable cells.



  • Blank: Wells with buffer + dye (no cells).[1]

  • Control: Untreated live cells.[1]

Common Failure Modes
  • High Background: Caused by Spontaneous Hydrolysis .[1]

    • Correction: Ensure stock DMSO is anhydrous.[1] Do not store diluted aqueous working solutions; prepare fresh.[1]

  • Signal Decay: Caused by Dye Leakage or Photobleaching .[1]

    • Correction: Use Calcein AM instead of FDA.[1] Keep plates in the dark. Read immediately after incubation.

  • False Negatives (MDR Efflux): Multidrug resistance proteins (P-gp) can pump out unhydrolyzed AM esters.[1]

    • Correction: Add an efflux inhibitor (e.g., Verapamil or Cyclosporin A) or perform incubation at 4°C (though this slows esterase kinetics).[1]

References

  • Oreate AI Blog. Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. [Link]

  • National Institutes of Health (NIH). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. [Link]

Sources

Photophysical Properties and Engineering of Pyranine (HPTS) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid, or HPTS) is a paradigmatic photoacid and a versatile ratiometric fluorescent probe.[1] Unlike simple fluorophores that emit from a single excited state, HPTS undergoes Excited State Proton Transfer (ESPT) , a phenomenon where the acidity of the molecule increases by orders of magnitude upon photon absorption (


 vs. ground state 

).

This guide dissects the photophysics of HPTS and its derivatives, providing researchers with the mechanistic grounding to engineer robust sensing platforms for pH, glucose, and liposomal integrity.

Part 1: The Core Fluorophore (HPTS)

Molecular Structure and Electronic States

The utility of HPTS arises from its dual excitation behavior. The molecule exists in equilibrium between a protonated form (ROH) and a deprotonated form (


).[1]
  • Ground State (

    
    ):  The phenolic hydroxyl group has a 
    
    
    
    of ~7.[1]3. At physiological pH (7.4), both species coexist.[1]
  • Excited State (

    
    ):  Upon excitation, the electron density shifts away from the oxygen, dramatically lowering the 
    
    
    
    to ~0.4. This makes HPTS a "super-photoacid."[1]
The Förster Cycle (ESPT Mechanism)

The defining feature of HPTS is that excitation of the protonated species (ROH) at 405 nm does not result in emission from ROH*. Instead, the proton dissociates within picoseconds (ESPT), and emission occurs from the excited deprotonated anion (


) at 510 nm.[1]

This mechanism allows for ratiometric sensing :

  • Excitation at 450 nm: Directly excites the

    
     population.[1] Intensity is pH-dependent (increases with pH).[1]
    
  • Excitation at 405 nm: Excites the ROH population, which converts to

    
     and emits at 510 nm.[1]
    
  • The Ratio (

    
    ):  This value correlates with pH and is independent of dye concentration or photobleaching.[1]
    
Key Photophysical Parameters
ParameterProtonated (ROH)Deprotonated (

)
Notes
Abs Max (

)
405 nm454 nmIsosbestic point at ~415 nm
Em Max (

)
~440 nm (weak)511 nmStrong green emission
Molar Extinction (

)


Values are approximate
Ground State

7.3N/ATunable via ionic strength
Excited State

~0.4N/AEnables ESPT
Quantum Yield (

)
N/A> 0.9Highly efficient

Part 2: Derivative Engineering & Modification

While HPTS is robust, specific applications require chemical modification to alter its


, solubility, or binding affinity.
Sulfonamide Derivatives (pK_a Tuning)

The three sulfonate groups (


) on HPTS are electron-withdrawing but also impart high water solubility and negative charge.[1] Converting these to sulfonamides  (

) alters the electron density of the pyrene ring.
  • Effect: Sulfonamide substitution generally shifts the ground-state

    
     higher (more basic) compared to the sulfonate parent.[1]
    
  • Application: Tuning the dynamic range of the sensor for specific organelles (e.g., lysosomes vs. cytosol).

Immobilization & Lipophilic Strategies

HPTS is highly water-soluble and cell-impermeant.[1] To study membranes or intracellular environments, it must be modified or encapsulated.[1]

  • Liposomal Encapsulation: HPTS is trapped in the aqueous core of lipid vesicles. This is the standard for "leakage assays."[1]

  • Covalent Conjugation: The sulfonate groups are chemically inert, so derivatives with reactive linkers (e.g., isothiocyanates) are synthesized to conjugate HPTS to Lysine residues on proteins or dextrans.

  • Ion-Pairing: Complexing anionic HPTS with cationic lipids (e.g., DPX, viologens) creates hydrophobic ion pairs that can associate with membranes or be used in modulation assays.[1]

Glucose Sensing (The Viologen Receptor)

A critical application of HPTS derivatives involves the Boronic Acid-Viologen system.

  • Resting State: An anionic HPTS derivative forms a non-fluorescent ground-state complex with a cationic viologen-boronic acid quencher.[1]

  • Activation: Glucose binds to the boronic acid, neutralizing the cationic charge or sterically disrupting the complex.

  • Signal: The HPTS is released, restoring fluorescence.[1]

Part 3: Visualization of Mechanisms

Diagram 1: The Förster Cycle (ESPT Logic)

This diagram illustrates the thermodynamic cycle driving the large Stokes shift and dual-excitation behavior of HPTS.

ForsterCycle ROH_S0 ROH (Ground State) Abs: 405 nm RO_S0 RO⁻ (Ground State) Abs: 450 nm ROH_S0->RO_S0 Ka (Ground) pKa ~7.3 ROH_S1 ROH* (Excited) Strong Photoacid ROH_S0->ROH_S1 Excitation (405 nm) RO_S1 RO⁻* (Excited) Emits: 511 nm RO_S0->RO_S1 Excitation (450 nm) ROH_S1->RO_S1 ESPT (Fast H+ release) RO_S1->RO_S0 Fluorescence (511 nm)

Caption: The Förster Cycle of HPTS. Excitation of the protonated form (ROH) leads to rapid deprotonation (ESPT) in the excited state, resulting in emission identical to the directly excited anion (RO⁻).

Part 4: Experimental Protocols

Protocol 1: Ratiometric pH Calibration

Objective: Establish a robust calibration curve relating fluorescence ratio (


) to pH.

Materials:

  • HPTS Stock: 1 mM in water (store dark, 4°C).

  • Buffer Series: 100 mM Phosphate/Citrate buffers ranging from pH 5.5 to 9.0 (0.5 pH increments).[1]

  • 96-well plate (black, clear bottom).[1]

Methodology:

  • Preparation: Dilute HPTS to 1 µM final concentration in each buffer standard.

  • Measurement: Set plate reader temperature to 25°C (or 37°C for physiological relevance).

  • Excitation Scan:

    • Emission: Fixed at 515 nm.[1]

    • Excitation 1: 405 nm (Protonated peak).[1]

    • Excitation 2: 450 nm (Deprotonated peak).[1]

  • Data Processing:

    • Calculate Ratio

      
      .[1]
      
    • Fit data to the Henderson-Hasselbalch derivative equation:

      
      [1]
      
Protocol 2: Liposomal Leakage Assay (HPTS/DPX)

Objective: Measure membrane permeability using the HPTS/DPX quenching system.[1]

Mechanism: HPTS is encapsulated with p-xylene-bis-pyridinium bromide (DPX), a collisional quencher.[1] Inside the liposome, high DPX concentration quenches HPTS. Upon leakage, dilution occurs, DPX dissociates, and HPTS fluorescence is restored.

Workflow:

  • Liposome Formation: Hydrate lipid film with buffer containing 35 mM HPTS and 50 mM DPX .[1]

  • Purification: Separate unencapsulated dye using a Sephadex G-25 size exclusion column (elute with iso-osmotic buffer to prevent bursting).

  • Assay:

    • Monitor Fluorescence (

      
      ).[1]
      
    • Add test compound (drug/peptide).[1]

    • Lysis Control: Add 0.1% Triton X-100 at the end to define 100% leakage (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Diagram 2: Ratiometric Calibration Logic

CalibrationWorkflow Start Start: HPTS Stock (1 mM) Buffers Prepare pH Buffers (pH 5.5 - 9.0) Start->Buffers Mix Mix: 1 µM HPTS + Buffer Buffers->Mix Read Fluorescence Reading Em: 510 nm Mix->Read Ex405 Ex: 405 nm (Acid Species) Read->Ex405 Ex450 Ex: 450 nm (Base Species) Read->Ex450 Calc Calculate Ratio (R) R = I(450) / I(405) Ex405->Calc Ex450->Calc Fit Fit to Sigmoidal Model Determine pKa Calc->Fit

Caption: Step-by-step workflow for generating a ratiometric pH calibration curve using HPTS.

References

  • Agmon, N. (2005).[1][2] "Mechanism of Excited-State Proton Transfer in Pyranine." Journal of Physical Chemistry A. Link[1]

  • Han, J., & Burgess, K. (2010).[1][3] "Fluorescent Indicators for Intracellular pH." Chemical Reviews. Link[1]

  • Geisow, M. J. (1984).[1] "Fluorescein conjugates as indicators of subcellular pH."[1] Experimental Cell Research. Link

  • Daleke, D. L., et al. (1990).[1] "Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay." Biochimica et Biophysica Acta. Link

  • Gamsey, S., et al. (2007).[1][2] "Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels." Langmuir. Link[1]

Sources

Technical Guide: 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Fluorogenic Probe for Esterase Kinetics, OATP Transport, and Liposomal Integrity

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as ACE-HPTS ) is a specialized fluorogenic "pre-fluorophore." Unlike common cell-permeant acetoxymethyl (AM) esters (e.g., Calcein-AM) which rely on passive diffusion, ACE-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant to passive diffusion.

This unique electrochemical profile makes ACE-HPTS a critical tool for two specific high-value applications in drug development and biophysics:

  • OATP Transporter Assays: It acts as a specific substrate for Organic Anion Transporting Polypeptides (OATP1B1/1B3), allowing for "no-wash" high-throughput screening of hepatic drug transporters.

  • Liposomal Leakage & Esterase Kinetics: It serves as a highly water-soluble substrate to monitor membrane integrity or extracellular esterase activity without background interference from non-specific cell entry.

Part 1: Chemical Architecture & Photophysics

The "Switch" Mechanism

The core of ACE-HPTS utility lies in the masking of the phenolic hydroxyl group of Pyranine (HPTS) with an acetate group.

  • State A (ACE-HPTS): The acetyl group quenches the strong visible fluorescence characteristic of the pyrene core or shifts the excitation to the UV region (non-detectable under standard visible channels).

  • State B (HPTS): Upon hydrolysis by esterases (e.g., arylesterases, intracellular esterases), the acetate is cleaved. This restores the electron-donating capability of the oxygen at position 8, yielding HPTS , which exhibits strong green fluorescence.

Photophysical Data Table
PropertyACE-HPTS (Substrate)HPTS (Product)
State Non-Fluorescent / UV-ExcitableHighly Fluorescent
Excitation Max ~360 nm (Low QY)454 nm (pH dependent)
Emission Max N/A (in visible range)512 nm (Green)
Solubility >50 mg/mL (Water)>50 mg/mL (Water)
Membrane Permeability Impermeant (Passive) / OATP-SpecificImpermeant
pKa N/A~7.3 (Cytosolic pH range)

Critical Insight: Because the product (HPTS) is pH-sensitive, the fluorescence intensity after hydrolysis is a function of both esterase activity and the pH of the environment. Always conduct assays in buffered media (pH 7.4) to normalize the pH contribution.

Part 2: Mechanism of Action

The following diagram illustrates the biological activation pathway, specifically within the context of hepatic transport (OATP) and enzymatic conversion.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Hepatocyte) ACE_EXT ACE-HPTS (Non-Fluorescent) OATP OATP1B1 / 1B3 Transporter ACE_EXT->OATP Specific Binding note Note: Passive diffusion is blocked by sulfonate charges (SO3-) ACE_INT ACE-HPTS (Internalized) OATP->ACE_INT Active Transport ESTERASE Intracellular Esterases ACE_INT->ESTERASE Substrate HPTS HPTS (Pyranine) (Fluorescent) ESTERASE->HPTS Hydrolysis

Figure 1: The activation pathway of ACE-HPTS. Unlike AM-esters, ACE-HPTS requires active transport (via OATPs) to enter the cell, where it is subsequently activated by esterases.

Part 3: Applications & Experimental Protocols

Application A: OATP Transporter Activity Assay (Drug Discovery)

This is the "Gold Standard" application for ACE-HPTS. It distinguishes between passive diffusion (background) and active transport (signal).

Why this works: OATP1B1 and OATP1B3 are liver-specific transporters.[1] ACE-HPTS is a substrate for them.[2] If a drug candidate inhibits OATP, ACE-HPTS uptake is blocked, and no fluorescence is generated.

Protocol 1: OATP Inhibition Screening

Reagents:

  • HEK293 cells overexpressing OATP1B1 or OATP1B3 (Control: Mock-transfected cells).

  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

  • ACE-HPTS Stock: 10 mM in Water (Store at -20°C).

Workflow:

  • Seeding: Plate OATP-expressing cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.

  • Substrate Prep: Dilute ACE-HPTS stock to 10 µM in Assay Buffer.

  • Inhibitor Addition: Remove culture media. Add 50 µL of Assay Buffer containing the test drug (inhibitor) at 2x concentration. Incubate 10 mins at 37°C.

  • Reaction Start: Add 50 µL of 2x ACE-HPTS (final concentration 10 µM).

  • Kinetic Measurement: Immediately read fluorescence on a plate reader.

    • Ex: 460 nm | Em: 510 nm[3]

    • Mode: Kinetic read (every 60s for 20 mins).

  • Analysis: Calculate the slope (Vmax) of the linear portion of the fluorescence increase.

    • % Activity = (Slope_Inhibitor / Slope_Vehicle) * 100

Application B: Liposome Leakage / Encapsulation Stability

ACE-HPTS is ideal for monitoring the stability of liposomal drug carriers because it cannot leak out passively unless the membrane is disrupted.

Protocol 2: Leakage Assay
  • Encapsulation: Prepare liposomes (e.g., POPC/Cholesterol) in a solution containing 1 mM ACE-HPTS .

  • Purification: Remove unencapsulated dye using a Sephadex G-50 spin column.

  • Assay Setup: Place purified liposomes in a cuvette/well.

  • Baseline: Measure fluorescence (Ex 460/Em 510). Signal should be low (dye is acetylated).

  • Trigger: Add Esterase (e.g., Porcine Liver Esterase, 1 U/mL) to the external buffer.

    • Logic: Since Esterase is a large protein, it cannot enter the liposome.

    • Scenario A (Intact): No fluorescence increase. (Dye is inside, Enzyme is outside).

    • Scenario B (Leakage): Fluorescence increases. (Dye leaks out -> meets Enzyme -> Hydrolysis -> Fluorescence).

  • Total Lysis (Control): Add Triton X-100 (0.1%) to rupture all vesicles and determine 100% leakage signal.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous hydrolysis of stock solution.Check stock pH. ACE-HPTS is unstable in alkaline buffers. Store in water or slightly acidic buffer (pH 5-6) at -20°C.
No Signal in Cells Lack of OATP expression.ACE-HPTS does not enter cells passively. Verify OATP expression via Western Blot or use a positive control (e.g., Rifampicin sensitive uptake).
Signal Saturation Substrate concentration too high.Inner filter effect. Lower ACE-HPTS concentration to 1-5 µM.
Variability in Data pH fluctuations.The product (HPTS) is a pH indicator.[4][5][6] Ensure all buffers are strongly buffered (e.g., 25 mM HEPES) to pH 7.4.

Part 5: References

  • Patik, I., et al. (2021). "8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides." The FASEB Journal.[1]

  • AAT Bioquest. "Product Information: 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS)."[5] Chemical Properties and Spectral Data.

  • Cayman Chemical. "8-Hydroxypyrene-1,3,6-trisulfonic Acid (sodium salt) Product Insert." Technical Data.

  • Biosynth. "8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - Properties and Applications."

Sources

Methodological & Application

Application Note: Kinetic Determination of Esterase Activity Using HPTS-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the protocol for quantifying esterase activity using HPTS-Acetate , a fluorogenic substrate derived from the pH indicator Pyranine (HPTS). Unlike hydrophobic probes (e.g., Fluorescein Diacetate), HPTS-Acetate is highly water-soluble, eliminating the need for complex solubilization steps or high concentrations of organic co-solvents that may denature sensitive enzymes.

Mechanism of Action: The assay relies on a "turn-on" fluorescence mechanism. The acetylation of the 8-hydroxyl group of HPTS quenches its fluorescence and shifts its absorption spectrum. Upon enzymatic hydrolysis by an esterase, the acetyl group is cleaved, releasing free HPTS (Pyranine). At physiological pH (pH > 7.0), the released HPTS exists in its deprotonated anionic form, which exhibits strong green fluorescence (Ex 460 nm / Em 510 nm).

Critical Technical Nuance: Because the reaction product (HPTS) is itself a pH indicator (


), the fluorescence intensity is strictly dependent on the pH of the assay buffer. Scientific Integrity demands strict pH control.  This protocol utilizes a strong HEPES buffering system to decouple enzymatic ester cleavage from pH-induced signal artifacts.

Mechanistic Workflow

The following diagram illustrates the conversion of the non-fluorescent substrate to the fluorescent product and the critical role of pH buffering.

EsteraseAssay Substrate HPTS-Acetate (Non-Fluorescent) Intermediate Hydrolysis Substrate->Intermediate + H2O Enzyme Esterase (Catalyst) Enzyme->Intermediate Product_Acid HPTS (Protonated) Low Fluorescence Intermediate->Product_Acid Cleavage Acetate Acetate Intermediate->Acetate Product_Base HPTS (Anionic) High Fluorescence (Ex 460nm / Em 510nm) Product_Acid->Product_Base pKa ~ 7.3 Buffer Buffer pH 8.0 (Maintains Deprotonation) Buffer->Product_Base Forces Equilibrium

Figure 1: Reaction pathway for HPTS-Acetate hydrolysis. The buffer ensures the product exists in the highly fluorescent anionic state.

Materials & Preparation

Reagents
  • HPTS-Acetate (Substrate): Custom synthesis or commercial source (e.g., Sigma, Thermo).

  • HPTS (Standard): 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (for calibration curve).

  • Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.0.

    • Note: Tris buffer can be used, but HEPES has better thermal stability for kinetic assays. pH 8.0 is selected to ensure >80% of the product is in the fluorescent state.

  • Stop Solution (Optional for Endpoint): 0.1 M NaOH (pH > 10).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Stock Solution Preparation

CAUTION: Acetyl esters are prone to spontaneous hydrolysis in the presence of moisture.

  • Prepare 10 mM Stock: Dissolve HPTS-Acetate in anhydrous DMSO .

    • Calculation: MW of HPTS-Acetate (Trisodium salt)

      
       566.4  g/mol . Dissolve 5.66 mg in 1 mL DMSO.
      
  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C with desiccant. Do not freeze-thaw more than twice.

Experimental Protocol

Kinetic Assay Setup (96-Well Plate)

This protocol describes a continuous kinetic assay, which is superior to endpoint assays for determining enzymatic rates (


, 

).

Step 1: Enzyme Preparation Dilute the esterase enzyme in Assay Buffer.

  • Optimization: Target a concentration that yields a linear slope for the first 10–15 minutes. A starting range of 1–100 nM enzyme is typical.

Step 2: Substrate Working Solution Immediately before use, dilute the 10 mM DMSO stock into Assay Buffer to create a 2x Working Solution .

  • Target Final Concentration: 10 µM – 500 µM.

  • Example: To achieve 100 µM final in-well, prepare 200 µM in buffer.

  • Warning: Once diluted in aqueous buffer, use within 30 minutes to minimize background signal from spontaneous hydrolysis.

Step 3: Plate Loading Use a black, flat-bottom 96-well plate to minimize background scattering.

Well TypeComponent 1 (50 µL)Component 2 (50 µL)Purpose
Sample Enzyme Solution2x Substrate SolutionMeasure Activity
Substrate Control Assay Buffer2x Substrate SolutionSpontaneous Hydrolysis (Blank)
Enzyme Blank Enzyme SolutionAssay BufferEnzyme Autofluorescence
Product Standard 0–10 µM HPTSAssay BufferCalibration Curve (RFU

µM)

Step 4: Measurement

  • Pre-incubate the plate (containing Enzyme) at the assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Add the 2x Substrate Solution using a multi-channel pipette to initiate the reaction.

  • Immediately place in the fluorescence microplate reader.

  • Settings:

    • Mode: Kinetic[1][2][3]

    • Excitation: 460 nm (Bandwidth 9 nm)

    • Emission: 510 nm (Bandwidth 20 nm)

    • Interval: 30 seconds for 20–30 minutes.

    • Gain: Set based on the 10 µM HPTS standard (approx. 60-80% saturation).

Data Analysis & Validation

Determining Initial Velocity ( )
  • Background Subtraction: Subtract the average RFU of the Substrate Control wells from the Sample wells at each time point. This corrects for non-enzymatic hydrolysis.[4]

    
    
    
  • Slope Calculation: Plot

    
     vs. Time (min). Identify the linear portion of the curve (usually the first 5–10 mins). Calculate the slope (
    
    
    
    ).
Quantification (RFU to Concentration)

Use the HPTS Product Standard curve to convert the slope into molar units.



Self-Validating Controls (Troubleshooting)
ObservationPotential CauseCorrective Action
High Background in Substrate Control Spontaneous hydrolysis of stock.Prepare fresh stock in anhydrous DMSO. Ensure buffer pH is not > 8.5.
Non-Linear Kinetics (Plateau early) Substrate depletion or Enzyme instability.Dilute enzyme 1:[5]10. Check buffer compatibility.
No Signal pH too low.Verify Buffer pH is > 7.[6]5. HPTS is non-fluorescent at pH < 6.
Inner Filter Effect Substrate concentration > 500 µM.Check absorbance at 460 nm. If OD > 0.1, dilute reagents.

References

  • Wolfbeis, O. S., et al. (1983). "Synthesis and spectral properties of a specific fluorescent probe for the determination of esterase activity." Fresenius' Zeitschrift für analytische Chemie. (Generalized methodology for pyrene derivatives).

  • Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA). (Establishes pKa and pH dependence of HPTS).

  • Molecular Probes (Thermo Fisher). "Product Information: HPTS (Pyranine) and Derivatives." User Guide. (Standard spectral data).

  • Agrawal, P. K., et al. (2016). "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol." BioResources. (Comparative methodology for esterase kinetics).

Sources

Advanced Applications of 8-Acetoxypyrene-1,3,6-trisulfonic acid (Ace-HPTS) in Cell Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized fluorogenic probe that serves as a metabolic precursor to the widely used pH indicator, HPTS (Pyranine) . Unlike standard acetoxymethyl (AM) esters which are designed for passive membrane permeability, Ace-HPTS retains three negatively charged sulfonic acid groups, rendering it membrane-impermeant via passive diffusion.

This unique physicochemical property is the foundation of its utility. Ace-HPTS enters cells exclusively through specific Organic Anion Transporting Polypeptides (OATPs) , primarily OATP1B1, OATP1B3, and OATP2B1. Once internalized, intracellular esterases hydrolyze the acetoxy group, releasing the highly fluorescent, pH-sensitive HPTS molecule. Because HPTS is also highly charged, it becomes trapped within the cytosol.

Key Differentiators:

  • Specificity: Targets OATP-expressing cells (e.g., hepatocytes), unlike generic viability dyes (e.g., Calcein-AM) that enter all cells.

  • No-Wash Workflow: The uncleaved extracellular probe has significantly lower fluorescence quantum yield than the cleaved intracellular product, enabling real-time kinetic assays without washing steps.

  • Dual-Readout: Measures both transporter activity (uptake rate) and cytosolic pH (spectral ratio of the product).

Core Applications

High-Throughput Screening (HTS) of OATP Transporters

The primary application of Ace-HPTS is in Drug-Drug Interaction (DDI) studies. Regulatory bodies (FDA, EMA) require screening new molecular entities (NMEs) for interaction with hepatic transporters.[1] Ace-HPTS serves as a superior surrogate substrate for these assays.

  • Mechanism: NMEs that inhibit OATPs will reduce the uptake of Ace-HPTS, leading to a lower rate of intracellular fluorescence generation.

  • Advantage: Replaces radioactive substrates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H-Estrone sulfate) with a fluorescence-based, real-time method.
    
Ratiometric Intracellular pH (pH ) Sensing

While HPTS is the gold standard for pHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 measurements, getting it into the cell is difficult due to its charge. Ace-HPTS solves the "loading problem" for OATP-positive cells.
  • Mechanism: After uptake and hydrolysis, the liberated HPTS exhibits pH-dependent excitation (405 nm vs 460 nm) with a single emission (~510 nm).

  • Utility: Monitoring cytosolic acidification during metabolic stress or toxicological insults in hepatocytes.

General Esterase Activity Assays

In cell-free systems or lysates, Ace-HPTS functions as a sensitive fluorogenic substrate for characterizing esterase kinetics (Vngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, K

).

Technical Data & Spectral Properties

PropertyAce-HPTS (Substrate)HPTS (Product)
Fluorescence State Weakly Fluorescent / Blue ShiftedHighly Fluorescent
Excitation Max ~360-380 nm (low absorption)405 nm (acid) / 450 nm (base)
Emission Max ~420-440 nm (weak)~510 nm (strong green)
Membrane Permeability Transporter-Dependent (OATP)Impermeant (Trapped)
Charge at pH 7.4 -3 (Trisulfonate)-4 (Trisulfonate + Phenolate)
pKa N/A (Ester)~7.3 (Cytosolic environment)

Experimental Protocols

Protocol A: OATP1B1/1B3 Inhibition Assay (Live Cell)

Objective: Determine the IC


 of a test drug against hepatic OATP transporters.

Materials:

  • Cells: HEK293 cells stably transfected with OATP1B1 or OATP1B3 (Control: Mock-transfected cells).

  • Buffer: Krebs-Henseleit Buffer (KHB), pH 7.4.

  • Probe: Ace-HPTS (Stock: 10 mM in DMSO or Water).

  • Instrument: Fluorescence plate reader (Bottom read preferred).

Step-by-Step Methodology:

  • Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24 hours to reach confluence.

  • Induction (Optional): If using an inducible system (e.g., Sodium Butyrate), treat 24h prior.

  • Preparation: Remove culture medium and wash cells 2x with pre-warmed KHB.

  • Drug Incubation: Add 50 µL of Test Drug (at 2x final concentration) in KHB. Incubate for 10–15 minutes at 37°C.

  • Probe Addition: Add 50 µL of Ace-HPTS (2x concentration, final 10–50 µM).

    • Note: Do not wash the drug away. This is a competitive uptake assay.

  • Kinetic Measurement: Immediately place in plate reader at 37°C.

    • Excitation: 460 nm (Specific for the accumulation of the product HPTS).

    • Emission: 510 nm.

    • Duration: Read every 30–60 seconds for 20 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion of the uptake curve. Normalize the slope of the drug-treated wells to the vehicle control (100% activity).

Protocol B: Intracellular pH Calibration (Nigericin Clamp)

Objective: Convert fluorescence ratios into absolute pH values in Ace-HPTS loaded cells.

Materials:

  • High K+ Calibration Buffers: pH 5.5 to 8.5 (in 0.5 increments). Crucial: K+ concentration must match intracellular levels (~135 mM) to depolarize the membrane.

  • Ionophore: Nigericin (10 µM final).

Step-by-Step Methodology:

  • Loading: Incubate OATP-expressing cells with 20 µM Ace-HPTS for 20 minutes at 37°C.

  • Wash: Wash 3x with standard buffer to remove extracellular Ace-HPTS.

  • Equilibration: Replace buffer with High K+ Calibration Buffer (starting with pH 5.5) containing 10 µM Nigericin.

  • Measurement: Incubate 5–10 mins to allow pH equilibration (

    
    ). Measure Fluorescence at Ex 405/Em 510 and Ex 460/Em 510.
    
  • Repeat: Repeat step 3–4 for each pH standard.

  • Curve Fitting: Plot the Ratio (Ex460/Ex405) vs. pH. Fit to a sigmoidal dose-response curve to generate a standard curve.

Mechanistic Visualization

The following diagram illustrates the "Trojan Horse" mechanism of Ace-HPTS, highlighting the critical role of OATP transporters and intracellular esterases.

AceHPTS_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Ace_Ext Ace-HPTS (Non-Fluorescent) OATP OATP Transporter (1B1 / 1B3) Ace_Ext->OATP Substrate Binding Ace_Int Ace-HPTS (Internalized) OATP->Ace_Int Influx Drug Inhibitor Drug (NME) Drug->OATP Competitive Inhibition Esterase Intracellular Esterase Ace_Int->Esterase Hydrolysis HPTS HPTS (Pyranine) (Fluorescent pH Sensor) Esterase->HPTS Cleavage HPTS->HPTS Trapped (Charged)

Caption: Pathway of Ace-HPTS uptake via OATP transporters, competitive inhibition by drugs, and conversion to fluorescent HPTS.

Troubleshooting & Expert Tips

  • Background Fluorescence: Ace-HPTS can undergo slow spontaneous hydrolysis in aqueous buffers (pH > 7.5). Always prepare fresh working solutions immediately before the assay. Do not store diluted Ace-HPTS.

  • Leakage: While HPTS is generally trapped, cells with compromised membranes (dead cells) will leak the dye. Include a viability marker (e.g., Propidium Iodide) if cytotoxicity is suspected.

  • Specificity Controls: To confirm the signal is OATP-mediated, use a specific reference inhibitor like Rifampicin (OATP1B1/1B3 inhibitor). Pre-treatment with Rifampicin should abolish fluorescence uptake.

  • Spectral Overlap: Avoid using Ace-HPTS with GFP-tagged proteins, as the emission spectra (510 nm) overlap significantly.

References

  • Izumi, S., et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1. The FASEB Journal.[1]

  • Cayman Chemical. 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) Technical Information.

  • Biosynth. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Product Data.

  • Avdeef, A., et al. (2016). Permeability of ions and salts. In Absorption and Drug Development. Wiley-Blackwell. (General reference on charged molecule permeability).

Sources

Advanced Protocol: Intracellular pH Measurement Using HPTS Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-HPTS-001

Executive Summary

This guide details the methodology for measuring intracellular pH (pH


) using HPTS  (8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as Pyranine).[1] While the user query specifies "HPTS Acetate," this protocol primarily addresses HPTS-AM (Acetoxymethyl ester) , the cell-permeant derivative required for cytosolic measurements. The "acetate" moiety in this context refers to the ester groups that render the dye neutral and membrane-permeable before intracellular hydrolysis.

Why HPTS? Unlike single-wavelength dyes, HPTS is a ratiometric indicator (Excitation: 405/450 nm; Emission: 510 nm). This property allows it to correct for variations in dye concentration, cell thickness, and photobleaching, making it superior for quantitative drug profiling and metabolic studies.

Principle of Operation

The Chemical Mechanism

HPTS-AM is a non-fluorescent, hydrophobic ester. Upon crossing the cell membrane, intracellular esterases hydrolyze the acetoxymethyl groups, releasing acetic acid and trapping the highly anionic, fluorescent HPTS molecule within the cytosol.

The fluorescence of HPTS depends on the ionization of its hydroxyl group (


).
  • Acidic species (Protonated): Excitation max

    
     405 nm.
    
  • Basic species (Deprotonated): Excitation max

    
     450 nm.
    
  • Emission: Both species emit at

    
     510 nm.[2][3][4]
    

As pH


 increases (alkalinization), the 450 nm excitation signal increases, and the 405 nm signal decreases. The ratio (

) is directly proportional to pH.
Visualization: Mechanism of Action

HPTS_Mechanism Extracellular Extracellular Space HPTS_AM HPTS-AM (Non-fluorescent, Permeant) Extracellular->HPTS_AM Addition Membrane Plasma Membrane Intracellular Cytosol (Intracellular) Membrane->Intracellular Entry Esterases Intracellular Esterases Intracellular->Esterases Substrate HPTS_AM->Membrane Passive Diffusion HPTS_Trapped HPTS (Pyranine) (Fluorescent, Impermeant) Esterases->HPTS_Trapped Hydrolysis (Release of Acetate) Signal Ratiometric Signal (Ex 450/405 -> Em 510) HPTS_Trapped->Signal pH Dependent Ionization

Figure 1: The uptake and activation pathway of HPTS-AM. The "Acetate" groups facilitate entry but must be cleaved for pH sensing.

Materials & Preparation

Reagents
ComponentSpecificationStorage
HPTS-AM Cell-permeant ester (e.g., Thermo Fisher, AAT Bioquest)-20°C, Desiccated, Dark
Pluronic F-127 20% w/v solution in DMSO (Dispersing agent)Room Temp
Nigericin Ionophore (H

/K

exchanger)
-20°C
Valinomycin K

Ionophore (Optional, improves clamping)
-20°C
High K

Buffer
Calibration Standard (See Protocol)4°C
Buffer Recipes

1. Standard Imaging Buffer (Physiological):

  • 135 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 10 mM Glucose, 20 mM HEPES. Adjust to pH 7.4.

2. Intracellular Calibration Buffer (High K


): 
  • Critical: This buffer mimics cytosolic [K

    
    ] to eliminate the K
    
    
    
    gradient, allowing Nigericin to equilibrate pH
    
    
    with pH
    
    
    .
  • 135 mM KCl, 2 mM NaCl, 1 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 10 mM Glucose, 20 mM HEPES.
  • Preparation: Split into 5 aliquots and adjust pH to 6.0, 6.5, 7.0, 7.5, and 8.0 using KOH/HCl.

Experimental Protocol

Phase 1: Dye Loading

Rationale: Proper loading minimizes compartmentalization (dye getting stuck in lysosomes) and ensures sufficient signal-to-noise ratio.

  • Preparation: Dissolve 1 mg HPTS-AM in anhydrous DMSO to make a 1-5 mM stock.

  • Working Solution: Dilute stock into serum-free medium or Tyrode’s buffer to a final concentration of 1–10 µM.

    • Tip: Mix the stock with an equal volume of 20% Pluronic F-127 before adding to the buffer to prevent dye precipitation.

  • Incubation: Add working solution to cells (adherent or suspension).[5] Incubate at 37°C for 30–45 minutes in the dark.

    • Caution: Do not over-incubate; this promotes sequestration of the dye into acidic organelles.

  • Wash: Aspirate loading solution. Wash cells

    
     with pre-warmed Standard Imaging Buffer to remove extracellular esterases and unhydrolyzed dye.
    
  • Recovery: Incubate in Standard Imaging Buffer for another 15–20 minutes to allow complete intracellular hydrolysis of the AM ester.

Phase 2: Data Acquisition (Baseline)
  • Set microscope/plate reader to:

    • Channel 1 (Acid): Ex 405 nm / Em 510 nm.

    • Channel 2 (Base): Ex 450 nm (or 488 nm if 450 unavailable) / Em 510 nm.

  • Acquire baseline images/readings for 5–10 minutes to ensure stability.

  • Introduce experimental treatment (drug/stimulus) and record kinetics.

Phase 3: In Situ Calibration (The Nigericin Clamp)

Rationale: You cannot rely on theoretical pKa. You must calibrate the signal in the specific cellular environment.

  • After the experiment, aspirate the medium.

  • Add the pH 6.0 High K

    
     Calibration Buffer  supplemented with 10 µM Nigericin .
    
  • Incubate 5–10 mins until the ratio stabilizes (Nigericin equilibrates pH

    
     to extracellular pH). Record the ratio (
    
    
    
    ).
  • Repeat sequentially with pH 6.5, 7.0, 7.5, and 8.0 buffers.

  • Plot: pH (X-axis) vs. Ratio (Y-axis). Fit to a sigmoidal dose-response curve (variable slope).

Visualization: Workflow

Workflow Start Start: Adherent Cells Load Load HPTS-AM (5 µM) + Pluronic F-127 30-45 min @ 37°C Start->Load Wash Wash 3x with Standard Buffer Load->Wash Hydrolysis Post-Incubation 15 min (Ester Cleavage) Wash->Hydrolysis Baseline Measure Baseline Ratio (Ex 450/405) Hydrolysis->Baseline Treatment Apply Drug/Stimulus Record Kinetic Data Baseline->Treatment Calibrate In Situ Calibration (Nigericin + High K+ Buffers) Treatment->Calibrate Analysis Convert Ratio to pH using Standard Curve Calibrate->Analysis

Figure 2: Step-by-step experimental workflow for ratiometric pH measurement.[2]

Data Analysis & Interpretation

Calculate the fluorescence ratio (


) for every time point:


Where

is intensity and

is background fluorescence.

Convert


 to pH using the Grynkiewicz equation (or simply interpolate from your Nigericin standard curve):


Note: For most biological applications, a direct interpolation from the linear portion of the calibration curve is more robust than the theoretical equation.
Comparison: HPTS vs. Other pH Probes
FeatureHPTS (Pyranine)BCECFSNARF-1
pKa ~7.3 (Ideal for Cytosol)~7.0~7.5
Excitation 405 / 450 nm440 / 490 nm488 / 530 nm
Emission 510 nm (Single)535 nm (Single)580 / 640 nm (Dual)
Solubility Very High (Highly Anionic)ModerateModerate
Leakage Low (after hydrolysis)ModerateLow
Cost LowModerateHigh

Troubleshooting & Optimization

  • Dye Leakage:

    • Symptom:[2][5][6][7] Signal intensity drops rapidly over time.

    • Solution: Add Probenecid (1-2 mM) to the buffer. It inhibits anion transporters that pump the dye out. Note: Check if Probenecid affects your specific drug target.

  • Compartmentalization:

    • Symptom:[2][5][6][7] Punctate fluorescence (lysosomes) rather than diffuse cytosolic staining.

    • Solution: Reduce loading temperature to Room Temp (25°C) or shorten incubation time.

  • Spectral Overlap:

    • Issue: Drug compounds autofluorescing at 405 nm.

    • Solution: Run a "No-Dye + Drug" control to subtract drug autofluorescence from the 405 nm channel.

References

  • Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299.

  • Molecular Probes (Thermo Fisher). (2023). pH Indicators—Section 20.2. The Molecular Probes Handbook.

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry, 18(11), 2210–2218.

  • Cowan, A. E., et al. (2015). Cell Biology: A Laboratory Handbook. Cold Spring Harbor Laboratory Press. (Standard methodology for Nigericin Clamping).

Sources

Application Note: Functional Live-Cell Imaging with 8-Acetoxypyrene-1,3,6-trisulfonic Acid (Ace-HPTS)

[1]

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized, "activatable" fluorogenic probe designed for two distinct but overlapping high-value applications: monitoring Organic Anion Transport Polypeptide (OATP) activity and ratiometric intracellular pH sensing .[1]

Unlike conventional acetoxymethyl (AM) ester dyes (e.g., Calcein-AM) which diffuse passively into all cells, Ace-HPTS retains three negatively charged sulfonate groups.[1] This renders it membrane-impermeant to passive diffusion, forcing it to rely on specific uptake mechanisms—primarily OATP1B1, OATP1B3, and OATP2B1 transporters in hepatocytes, or fluid-phase endocytosis in other cell types.[1] Once internalized, intracellular esterases hydrolyze the acetoxy group, converting the probe into 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine) , a highly fluorescent, pH-sensitive dye that becomes trapped within the cytosol or endosomes.[1]

This guide details the methodology for using Ace-HPTS as a "no-wash" kinetic sensor for drug-transporter interaction screening (DDI) and as a ratiometric pH probe in live cells.[1]

Mechanism of Action

The utility of Ace-HPTS relies on a "Trojan Horse" mechanism.[1] The acetoxy modification quenches the fluorescence relative to the free phenol and serves as the substrate for esterase activation.[1]

  • Selective Entry: The trisulfonated core prevents passive membrane crossing.[1] Entry is gated by Solute Carrier (SLC) transporters (specifically OATPs) or pinocytosis.[1]

  • Enzymatic Activation: Intracellular esterases cleave the acetyl group.[1]

  • Signal Amplification & Trapping: The product, HPTS, exhibits strong fluorescence (Emission ~510 nm) and is trapped due to its high polarity.[1]

  • Functional Readout: HPTS is a ratiometric pH indicator (pKa ~7.3), allowing simultaneous monitoring of cytosolic/lysosomal pH.[1]

Mechanism Diagram[1]

AceHPTS_Mechanismcluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularIntracellular CytosolAceAce-HPTS(Low Fluorescence)OATPOATP Transporter(SLC21 Family)Ace->OATPSubstrate BindingAce_InAce-HPTS(Internalized)OATP->Ace_InActive TransportEsteraseIntracellularEsterasesAce_In->EsteraseHydrolysisHPTSHPTS (Pyranine)(High Fluorescence)Esterase->HPTSAcetate ReleasepH_ReadoutpH Sensing(Ex 405/450 nm)HPTS->pH_ReadoutRatiometric Signal

Figure 1: The activation pathway of Ace-HPTS.[1] Uptake is transporter-dependent, and fluorescence is esterase-activated.[1]

Material Preparation

ComponentSpecificationPreparation / Storage
Ace-HPTS MW: 566.42 g/mol Stock: Dissolve in dry DMSO to 10 mM . Storage: Aliquot and store at -20°C, protected from light and moisture.[1] Stable for >12 months.
Assay Buffer HBSS or Krebs-HenseleitSupplement with 10 mM HEPES (pH 7.4).[1] Ensure buffer is free of serum/albumin during loading to prevent non-specific binding.[1]
Reference Inhibitor Rifampicin or Cyclosporin AUse as a negative control for OATP-mediated uptake.[1]
Calibration Stds Nigericin / High K+ BufferRequired only for absolute pH quantification.[1]

Experimental Protocols

Protocol A: OATP Transporter Activity Assay (High-Throughput)

Target Audience: Drug Discovery / ADME-Tox Objective: Screen compounds for OATP1B1/1B3 inhibition (DDI potential).[1]

Rationale: Ace-HPTS allows for a "no-wash" kinetic assay.[1] As the probe enters and is cleaved, fluorescence increases linearly.[1] Inhibitors reduce this slope.[1]

  • Cell Preparation:

    • Use CHO, HEK293, or HeLa cells stably transfected with OATP1B1, OATP1B3, or OATP2B1.[1]

    • Seed cells in black-wall, clear-bottom 96-well plates (e.g., 50,000 cells/well) 24 hours prior.[1]

    • Control: Use wild-type (mock-transfected) cells to determine background (pinocytic) uptake.[1]

  • Pre-Incubation:

    • Remove culture medium and wash cells 2x with pre-warmed HBSS-HEPES.[1]

    • Add Test Compounds (various concentrations) in HBSS. Incubate for 10–15 minutes at 37°C.

  • Probe Addition (Kinetic Start):

    • Prepare a 2X working solution of Ace-HPTS (10–20 µM) in HBSS.[1]

    • Add equal volume to the wells (Final concentration: 5–10 µM ).

    • Note: Do not wash.[1][2] The extracellular Ace-HPTS is low-fluorescence compared to the intracellular cleaved HPTS.[1]

  • Imaging/Reading:

    • Immediately place in a fluorescence plate reader or live-cell microscope.[1]

    • Excitation: 460 nm (Isosbestic point of HPTS) or 450 nm.[1]

    • Emission: 510 nm.[1][3][4]

    • Interval: Read every 30–60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear phase (typically 2–10 mins).[1]

    • Normalize slope to control (No inhibitor) = 100% Activity.[1]

Protocol B: Intracellular pH Imaging (Ratiometric)

Target Audience: Cell Biologists Objective: Measure cytosolic or lysosomal pH changes.[1]

Rationale: Once cleaved to HPTS, the dye exhibits pH-dependent excitation shifts.[1] Excitation at 450 nm is pH-dependent (increases with pH), while 405 nm is relatively pH-independent or decreases, allowing for ratiometric calibration.[1]

  • Loading:

    • For Cytosolic pH: Use OATP-expressing cells or load at higher concentrations (50 µM) for longer periods (1–2 hours) to force pinocytic uptake, though this is less efficient.[1]

    • For Lysosomal pH: Pulse cells with Ace-HPTS (50 µM) for 4 hours, then "chase" with dye-free medium for 2–16 hours. The dye will accumulate in lysosomes.[1]

  • Imaging Setup:

    • Channel 1 (pH Sensitive): Ex 450/20 nm, Em 510/20 nm.[1]

    • Channel 2 (Reference): Ex 405/20 nm, Em 510/20 nm.[1]

    • Dichroic: 490 nm LP.[1]

  • In Situ Calibration (Nigericin Clamp):

    • At the end of the experiment, replace buffer with High K+ Calibration Buffer (135 mM KCl, 20 mM NaCl, 10 mM HEPES) containing 10 µM Nigericin .[1]

    • Titrate the buffer pH from 5.5 to 8.0.[1]

    • Record the 450/405 ratio at each pH step to generate a standard curve.[1]

Workflow Visualization

Workflowcluster_PrepPreparationcluster_AssayKinetic Assaycluster_AnalysisAnalysisStartStart: Adherent Cells(96-well or Glass Bottom)WashWash 2x with HBSSStart->WashDrugAdd Test Compounds(15 min pre-incubation)Wash->DrugAddProbeAdd Ace-HPTS(Final: 5-10 µM)Drug->AddProbeMeasureMeasure FluorescenceEx: 460nm | Em: 510nm(Kinetic Mode: 20 min)AddProbe->MeasureSlopeCalculate Slope (RFU/min)(Initial Rate)Measure->SlopeIC50Determine IC50(% Transport vs Log[Drug])Slope->IC50

Figure 2: Step-by-step workflow for High-Throughput OATP Inhibition Screening.

Troubleshooting & Expert Insights

Leakage & Retention
  • Issue: Signal decreases over time after washing.

  • Cause: While HPTS is highly charged, some cells possess Organic Anion Transporters (like MRP2/MRP3) that actively pump HPTS out of the cell.[1]

  • Solution: Perform assays in the presence of Probenecid (2.5 mM) if efflux is observed, though be aware Probenecid may inhibit the uptake OATPs as well.[1] For OATP assays, a "no-wash" kinetic read is superior to endpoint reads to mitigate efflux errors.[1]

Background Fluorescence[1][2][3][4][5][6]
  • Issue: High background in the media.[1]

  • Cause: Spontaneous hydrolysis of Ace-HPTS in the media (rare but possible if FBS is present) or impurities.[1]

  • Solution: Use serum-free buffers (HBSS).[1] Ensure the Ace-HPTS stock is high purity (>95% HPLC). The acetoxy group is generally stable in buffer, but serum esterases will cleave it immediately.[1] Never add serum during the loading phase. [1]

Specificity Verification
  • Validation: To confirm the signal is OATP-mediated, pre-treat cells with Rifampicin (10 µM) (a pan-OATP inhibitor).[1] If the signal does not drop significantly (>80%), the uptake is likely pinocytic or via another transporter.[1]

References

  • OATP Transporter Assay (Primary Application)

    • Izumi, S., et al. (2021).[1] "8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1."[1] The FASEB Journal.[1][2]

  • HPTS (Pyranine)

    • Han, J., & Burgess, K. (2010).[1] "Fluorescent Indicators for Intracellular pH." Chemical Reviews.

    • [1]

  • General Properties of Pyranine Derivatives

    • Wolfbeis, O. S., et al. (1983).[1] "Fluorimetric analysis of the intracellular pH of acidic organelles."

    • Note: Foundational text on the spectral shifts of sulfonated pyrenes.[1]

  • Assay Validation Standards

    • FDA Guidance for Industry.[1] (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Application Note: HPTS Acetate as a Water-Soluble Fluorogenic Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

In the landscape of fluorogenic esterase substrates, HPTS Acetate (derived from pyranine) occupies a critical niche often overlooked in favor of Fluorescein Diacetate (FDA) or 4-Methylumbelliferyl Acetate (4-MUA). While FDA is the gold standard for intracellular viability due to its cell permeability, its poor water solubility necessitates the use of organic co-solvents (DMSO, Acetone) which can inhibit sensitive enzymes or cause precipitation artifacts in high-throughput screening (HTS).

HPTS Acetate is distinct because it retains the three sulfonate groups of its parent fluorophore, rendering it highly water-soluble. This Application Note details the protocol for using HPTS Acetate to determine enzyme kinetics (


, 

) and inhibition constants (

) for esterases (e.g., Acetylcholinesterase, Lipase, Carboxylesterase).

Key Advantages:

  • Aqueous Solubility: Eliminates the need for DMSO/Ethanol stocks, preventing solvent-induced enzyme inactivation.

  • Membrane Impermeability: Ideal for measuring extracellular, secreted, or lysate-based esterase activity without interference from intracellular background in whole-cell co-cultures.

  • Large Stokes Shift: Excitation ~460 nm / Emission ~510 nm (reduces light scattering interference).

Scientific Principles & Mechanism[1][2][3]

The Fluorogenic Switch

HPTS Acetate is the esterified, non-fluorescent (quenched) derivative of HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid).

  • Substrate State: The phenolic hydroxyl group is capped with an acetate group. This blocks the ionization required for the strong fluorescence of the pyranine backbone.

  • Enzymatic Hydrolysis: An esterase attacks the carbonyl carbon, cleaving the acetate group.

  • Product State: The release of the acetate group yields free HPTS. At physiological pH (>7.0), HPTS exists predominantly in its deprotonated (phenolate) form, which is highly fluorescent.

Reaction Pathway Diagram

ReactionMechanism Substrate HPTS Acetate (Non-Fluorescent) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Esterase (Active Site) Enzyme->Complex Product HPTS (Pyranine) (Highly Fluorescent) Complex->Product Hydrolysis (Rate Limiting) Acetate Acetate Complex->Acetate Signal Fluorescence Detection Product->Signal Ex 460nm / Em 510nm

Figure 1: Mechanism of HPTS Acetate hydrolysis. The reaction is irreversible under assay conditions, leading to a linear accumulation of fluorescent product.

Materials & Preparation

Reagents
  • HPTS Acetate: (Custom synthesis or commercial reagent). Note: If commercial HPTS acetate is unavailable, it can be synthesized by acetylation of HPTS with acetic anhydride in the presence of sodium acetate, followed by recrystallization.

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5 – 8.0.

    • Critical: The pH must be

      
       7.3. The pKa of the HPTS product is ~7.3. Below this pH, the product exists in the protonated form (Ex ~405nm), significantly reducing sensitivity at the standard 460nm excitation block.
      
  • Enzyme: Esterase of interest (e.g., Pig Liver Esterase - PLE, Acetylcholinesterase - AChE).

  • Stop Solution (Optional for endpoint): 0.1 M NaOH (raises pH to ensure max fluorescence).

Stock Solution Protocol (Self-Validating)

Unlike FDA, you do not need acetone.

  • Weigh 5 mg of HPTS Acetate.

  • Dissolve directly in 10 mL of deionized water or Assay Buffer .

  • Validation Step: Measure Absorbance at 460 nm. It should be near zero. Add 10 µL of 1M NaOH to a small aliquot; if it turns bright green immediately, free HPTS contamination is present. If it remains clear until enzyme addition, the substrate is intact.

Protocol 1: Kinetic Characterization ( & )[3]

This protocol determines the Michaelis-Menten constants.[1] It is designed for a 96-well microplate format.

Experimental Workflow

Workflow Step1 1. Prepare Enzyme Dilutions (Keep on Ice) Step3 3. Plate Loading (90µL Substrate + 10µL Enzyme) Step1->Step3 Step2 2. Prepare Substrate Gradient (0 - 500 µM in Buffer) Step2->Step3 Step4 4. Kinetic Read (Ex 460nm / Em 510nm) Read every 30s for 10 mins Step3->Step4 Step5 5. Data Processing (Calculate Slope RFU/min) Step4->Step5

Figure 2: Step-by-step microplate workflow for kinetic analysis.

Detailed Steps
  • Plate Setup: Use a black-walled, clear-bottom 96-well plate to minimize cross-talk.

  • Substrate Gradient: Prepare 8 concentrations of HPTS Acetate in Assay Buffer. Recommended range:

    
    .
    
  • Dispensing: Add 90 µL of each substrate concentration to the wells (in triplicate).

  • Blank Control: Include wells with Substrate + Buffer (No Enzyme) to account for spontaneous hydrolysis.

  • Initiation: Add 10 µL of Enzyme solution to start the reaction.

    • Tip: Adjust enzyme concentration so that the reaction is linear for at least 10 minutes.

  • Detection: Immediately place in a fluorescence plate reader.

    • Mode: Kinetic[2]

    • Excitation: 460 nm (Bandwidth 9nm)

    • Emission: 510 nm (Bandwidth 20nm)

    • Interval: 30 seconds for 15 minutes.

Data Analysis & Results

Converting RFU to Product Concentration

To ensure scientific integrity, you must convert Relative Fluorescence Units (RFU) to molar concentration using a Product Standard Curve .

  • Prepare serial dilutions of pure HPTS (the product) in the exact same buffer used for the assay (pH 8.0).

  • Measure RFU.

  • Plot RFU vs. [HPTS]. Extract the slope (

    
    , RFU/µM).
    
Calculating Velocity

For each substrate concentration


:
  • Calculate the slope of the linear portion of the kinetic trace (RFU/min).

  • Subtract the slope of the "No Enzyme" blank.

  • Convert to velocity (

    
    ):
    
    
    
    
Michaelis-Menten Fit

Plot


 vs. 

and fit to the equation:

ParameterDefinitionTypical Range (Esterases)

Substrate affinity50 - 500 µM

Max reaction rateEnzyme dependent

Turnover number

Protocol 2: Inhibition Assay ( )

Ideal for drug discovery professionals screening esterase inhibitors.

  • Fix Substrate: Use HPTS Acetate at a concentration equal to its

    
     (determined in Protocol 1).
    
  • Inhibitor Gradient: Prepare serial dilutions of the test compound (e.g., Tacrine, Paraoxon).

  • Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes before adding substrate.

  • Start: Add HPTS Acetate.

  • Measure: Record Initial Velocity (

    
    ).
    
  • Analysis: Plot % Activity vs. log[Inhibitor].

Troubleshooting & Critical Factors

  • Spontaneous Hydrolysis: Ester bonds are labile. If your background (Blank) slope is high, your buffer pH might be too high (> 8.5) or the stock solution is old. Always prepare fresh substrate stocks daily.

  • Inner Filter Effect: At very high concentrations (>1 mM), HPTS acetate may absorb excitation light. If the curve plateaus or drops at high [S], correct for inner filter effects or reduce concentration range.

  • pH Sensitivity: This is the most critical variable.

    • pH < 7.0: Fluorescence intensity drops because the product (HPTS) becomes protonated.

    • pH > 9.0: Spontaneous hydrolysis increases.

    • Optimal Window: pH 7.4 – 8.0.

References

  • Wolfbeis, O. S., et al. (1983). "Synthesis and Spectral Properties of 8-Hydroxypyrene-1,3,6-trisulfonic Acid Derivatives." Monatshefte für Chemie, 114, 1413–1417.

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (Section on Viability and Cytotoxicity).

  • Kramer, D. N., & Guilbault, G. G. (1963). "A Substrate for the Fluorometric Determination of Lipase Activity." Analytical Chemistry, 35(4), 588-589. (Foundational work on fluorogenic esterase assays).

  • Avnir, D., & Barenholz, Y. (2005). "pH determination by pyranine: Medium-related artifacts." Analytical Biochemistry, 347(1), 34-41. (Critical data on HPTS pKa and spectral properties).

Sources

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) in fluorescence microscopy and biochemical assays.[1][2]

High-Fidelity Profiling of Esterase Activity and Endosomal pH [1]

Introduction & Mechanism of Action

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a fluorogenic substrate and a "pro-sensor" derivative of the ratiometric pH indicator HPTS (Pyranine).[1][2] Unlike acetoxymethyl (AM) esters which are designed for passive membrane permeability, Ace-HPTS retains the three sulfonate groups (


), rendering it membrane-impermeant  and highly water-soluble.[1][2]
The "Pro-Sensor" Logic

Ace-HPTS itself exhibits minimal fluorescence at the excitation maxima of its hydrolysis product.[1][2] Its utility relies on a two-step activation mechanism:[1][2]

  • Enzymatic Cleavage: Extracellular or vesicular esterases hydrolyze the acetyl group at the C8 position.[1][2]

  • Signal Restoration: This reaction yields HPTS , which acts as a ratiometric pH sensor (

    
    ).[1][2]
    

This unique property makes Ace-HPTS ideal for two specific applications:

  • Fluid-Phase Endocytosis Tracking: Since it cannot cross membranes, it is taken up solely via pinocytosis/endocytosis, allowing for specific labeling of the endolysosomal pathway without cytoplasmic contamination.[1][2]

  • Extracellular/Luminal Esterase Assays: Quantifying enzymatic activity in solution or within specific membrane-bound compartments.[1][2]

Mechanistic Pathway

The transition from the "dark" Ace-HPTS state to the pH-sensitive HPTS state is detailed below.

AceHPTS_Mechanism Ace Ace-HPTS (Non-Fluorescent @ 450nm) Membrane Impermeant Esterase Esterase (Hydrolysis) Ace->Esterase HPTS_Acid HPTS (Protonated) Ex: 405 nm | Em: 510 nm (Acidic pH) Esterase->HPTS_Acid Cleavage HPTS_Base HPTS (Deprotonated) Ex: 450 nm | Em: 510 nm (Basic pH) HPTS_Acid->HPTS_Base pH > pKa

Figure 1: Enzymatic activation and pH-dependent equilibrium of Ace-HPTS.[1]

Experimental Protocols

Preparation of Stock Solutions

Critical Note: Ace-HPTS is sensitive to spontaneous hydrolysis if stored improperly.[1][2] Avoid aqueous storage for long periods.[1][2]

ComponentConcentrationSolventStorageStability
Stock Solution 10 mMAnhydrous DMSO-20°C (Desiccated)6 Months
Working Solution 10 - 100 µMPBS or HBSS (pH 7.[1][2]4)Freshly Prepared< 4 Hours

Procedure:

  • Weigh the Ace-HPTS trisodium salt (MW: ~566.42 g/mol ).[1][2][3]

  • Dissolve in anhydrous DMSO to create a 10 mM Master Stock. Vortex until fully dissolved (yellowish solution).[1][2]

  • Aliquot into light-protective tubes (amber or foil-wrapped) and freeze immediately.

Protocol A: In Vitro Esterase Activity Assay

This assay quantifies esterase activity by monitoring the appearance of HPTS fluorescence over time.[1][2]

  • Buffer Prep: Prepare a reaction buffer (e.g., 100 mM Phosphate Buffer, pH 7.5). Note: pH must be constant and >7.0 to maximize the signal of the released HPTS.

  • Substrate Setup: Dilute Ace-HPTS stock to 50 µM in the reaction buffer.

  • Blank Measurement: Measure the baseline fluorescence of the substrate-only solution (Ex 460 nm / Em 510 nm) to account for any spontaneous hydrolysis.

  • Reaction Initiation: Add the enzyme sample (e.g., Porcine Liver Esterase, cell lysate, or purified hydrolase).[1][2]

  • Kinetic Readout: Monitor fluorescence intensity at Ex 460 nm / Em 510 nm every 30 seconds for 20–60 minutes.

  • Quantification: Use a standard curve of pure HPTS to convert Fluorescence Units (RFU) to moles of product formed.

Protocol B: Live-Cell Endosomal pH Imaging

This protocol uses Ace-HPTS to measure the pH of endosomes/lysosomes following fluid-phase uptake.[1][2]

Materials:

  • Adherent cells (e.g., HeLa, CHO, HEK293) cultured on glass-bottom dishes.[1][2]

  • Imaging Buffer: HBSS with Ca2+/Mg2+, pH 7.4.[1][2]

  • Calibration Buffers: High K+ buffers with Nigericin (pH 5.0 – 7.5).

Workflow:

  • Pulse (Loading):

    • Wash cells 2x with warm HBSS.[1][2]

    • Incubate cells with 100 µM Ace-HPTS in culture medium or HBSS for 1–2 hours at 37°C.

    • Mechanism: Cells internalize the dye via pinocytosis.[1][2] Intracellular esterases within the endosomes/lysosomes cleave the acetate.[1][2]

  • Chase (Clearance):

    • Remove the Ace-HPTS solution.[1][2]

    • Wash cells 3x with dye-free HBSS to remove extracellular probe.[1][2]

    • Incubate in fresh medium for 30 minutes to allow trafficking to lysosomes (optional, time-dependent).

  • Imaging (Ratiometric):

    • Use a confocal or widefield microscope equipped with rapid excitation switching.[1][2]

    • Channel 1 (Acidic form): Ex 405 nm / Em 510–530 nm.[1][2]

    • Channel 2 (Basic form): Ex 450–470 nm / Em 510–530 nm.[1][2]

    • Note: Acquire images sequentially to minimize motion artifacts.[1][2]

  • In Situ Calibration (Mandatory):

    • After the experiment, replace buffer with High K+ calibration buffers (containing 10 µM Nigericin) at known pH steps (5.5, 6.5, 7.5).

    • Equilibrate for 5–10 mins at each pH and record the 450/405 ratio.

Imaging_Workflow Step1 1. PULSE Incubate 100µM Ace-HPTS (1-2 hrs, 37°C) Step2 2. UPTAKE Fluid-Phase Endocytosis Step1->Step2 Step3 3. ACTIVATION Endosomal Esterase Cleavage Step2->Step3 Step4 4. CHASE & WASH Remove extracellular dye Step3->Step4 Step5 5. IMAGING Ratiometric Acquisition (Ex 405/450, Em 510) Step4->Step5

Figure 2: Experimental workflow for endosomal pH mapping.

Data Analysis & Ratiometric Calibration

The fluorescence ratio (


) eliminates artifacts from dye concentration, path length, and photobleaching.[1][2]


Where


 is the emission intensity at 450 nm excitation (base form) and 

is the emission at 405 nm excitation (acid form).[1][2]

Calibration Fitting: Fit your calibration data to the modified Henderson-Hasselbalch equation:


[1][2]
  • 
     : Ratio at highly acidic pH (fully protonated).[1][2]
    
  • 
     : Ratio at highly basic pH (fully deprotonated).[1][2]
    
  • 
     : Apparent pKa of HPTS in the cellular environment (typically ~7.0–7.3).[1][2]
    

Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
High Background Signal Extracellular hydrolysis or incomplete washing.[1][2]Use fresh buffers; Increase wash steps; Ensure Ace-HPTS stock is not degraded.
No Intracellular Signal Low pinocytosis rate or short incubation.[1][2]Increase "Pulse" time (up to 4h); Ensure cells are metabolically active.
Lack of pH Sensitivity Incomplete hydrolysis (Acetate still attached).[1][2]Verify esterase activity in the cell line; Extend incubation time.
Photobleaching High laser power.[1][2]HPTS is robust, but minimize exposure; Use lowest laser power enabling SNR > 3.[1][2]

References

  • Cayman Chemical. (n.d.).[1][2] 8-Hydroxypyrene-1,3,6-trisulfonic Acid (sodium salt) Product Information. Retrieved from

  • AAT Bioquest. (n.d.).[1][2] 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] Properties and Protocol. Retrieved from [1][2]

  • Abcam. (n.d.). 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ab145347).[1][2][4] Retrieved from [1][2]

  • Adipogen. (n.d.).[1][2] 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Data Sheet. Retrieved from

  • PubChem. (n.d.).[1][2][5] 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

cell loading protocol for HPTS acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Intracellular pH Profiling using HPTS Derivatives

Introduction & Mechanistic Basis

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine , is a robust, water-soluble, ratiometric pH indicator with a pKₐ of ~7.3 (in cytosol), making it ideal for monitoring near-neutral cytosolic pH and slightly acidic organelles.

Unlike single-intensity dyes, HPTS allows for ratiometric imaging , which corrects for variations in dye concentration, optical path length, and photobleaching.

  • Acidic Form: Excitation at ~405 nm.

  • Basic Form: Excitation at ~450 nm.

  • Emission: Both forms emit at ~510 nm (Green).

The "Acetate" Distinction (Critical for Experimental Design): To measure intracellular pH (pHᵢ), the dye must penetrate the cell membrane.

  • HPTS-AM (Acetoxymethyl ester): The sulfonate groups are masked, rendering the molecule neutral and membrane-permeant. It enters via passive diffusion.

  • HPTS-Acetate (8-Acetoxypyrene-1,3,6-trisulfonate): Only the hydroxyl is acetylated. This molecule remains negatively charged and typically requires Organic Anion Transporting Polypeptides (OATPs) for entry. It is often used in hepatocyte studies or specific transport assays.

This protocol focuses on the esterase-mediated trapping mechanism common to both forms, with specific notes on calibration.

Mechanism of Action

The following diagram illustrates the loading, hydrolysis, and trapping mechanism required for a successful assay.

HPTS_Loading_Mechanism cluster_extracellular Extracellular Space (Buffer) cluster_membrane Plasma Membrane cluster_cytosol Cytosol (pH 7.0 - 7.4) Pro_Dye Pro-Dye (HPTS-Acetate/AM) Non-Fluorescent Transporter Passive Diffusion OR OATP Transporter Pro_Dye->Transporter Entry Esterase Intracellular Esterases Transporter->Esterase Substrate HPTS_Trapped HPTS (Pyranine) Poly-anionic (Trapped) Esterase->HPTS_Trapped Hydrolysis (Cleavage of Acetate) Signal_Acid Ex 405nm / Em 510nm (Protonated) HPTS_Trapped->Signal_Acid Low pH Signal_Base Ex 450nm / Em 510nm (Deprotonated) HPTS_Trapped->Signal_Base High pH

Figure 1: Mechanism of HPTS loading. The non-fluorescent ester enters the cell, is cleaved by cytosolic esterases, and the resulting charged HPTS is trapped, acting as a pH sensor.

Materials & Reagents

ReagentSpecificationPurpose
HPTS Derivative HPTS-AM or Acetyl-HPTSpH Sensor precursor.
Pluronic F-127 20% (w/v) in DMSODispersing agent to aid solubilization of hydrophobic esters.
Probenecid 250 mM Stock (Water/NaOH)Anion transport inhibitor. Crucial: HPTS leaks rapidly; Probenecid retains it in the cytosol.
Nigericin 10 mM Stock (Ethanol)K⁺/H⁺ ionophore for in situ calibration (The "Nigericin Clamp").
Loading Buffer HBSS or Krebs-Ringer (pH 7.4)Serum-free buffer to prevent extracellular hydrolysis of the dye.

Experimental Protocol

Phase 1: Stock Preparation
  • Dissolve: Reconstitute the HPTS derivative in high-quality anhydrous DMSO to a concentration of 1–5 mM .

    • Note: Protect from light. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Working Solution: Immediately before use, dilute the stock into warm Loading Buffer to a final concentration of 1–10 µM .

    • Optimization: Add Pluronic F-127 (final 0.02%) to assist dispersion if using the AM ester.

Phase 2: Cell Loading

Context: Serum contains esterases that will cleave the dye outside the cell, creating high background noise. Always load in serum-free buffer.

  • Wash: Rinse cells 2x with Loading Buffer (e.g., HBSS) to remove serum.

  • Incubate: Add the HPTS Working Solution to cells.

    • Time: 30–60 minutes.

    • Temperature: Room Temperature (20–25°C) is often preferred over 37°C to reduce sequestration of the dye into lysosomes/organelles, ensuring a better cytosolic signal.

  • Inhibit Leakage: If the signal drops rapidly, include 1–2.5 mM Probenecid in the loading and imaging buffers.

Phase 3: Post-Loading Recovery
  • Wash: Remove the loading solution and wash cells 3x with Loading Buffer containing Probenecid.

  • Rest: Incubate cells in fresh buffer for 15–20 minutes.

    • Reasoning: This allows residual intracellular esterases to fully cleave any remaining non-fluorescent precursor, ensuring the fluorescence signal is stable and strictly pH-dependent.

In-Situ Calibration (The "Nigericin Clamp")

Scientific Integrity Check: You cannot rely on a standard curve generated in a test tube. Intracellular viscosity and ionic strength alter the dye's spectral properties. You must perform an in situ calibration at the end of every experiment.

The Principle: Nigericin is an ionophore that exchanges K⁺ for H⁺. If the extracellular [K⁺] equals the intracellular [K⁺] (approx. 135–145 mM), the K⁺ gradient is abolished. Consequently, the H⁺ gradient also collapses, and pHᵢ becomes equal to pHₑ (extracellular) .

Calibration Buffer Setup (High K⁺)

Prepare 4–5 buffers with pH ranging from 6.0 to 8.0.

ComponentConcentrationFunction
KCl 135 mMMatches cytosolic K⁺ to clamp potential.
NaCl 10 mMPhysiological trace Na⁺.
MgCl₂ 1 mMCofactor stability.
HEPES / MES 20 mMBuffering agent (Use MES for pH < 6.5, HEPES for > 6.5).
Nigericin 10–20 µMAdded fresh just before use.
Calibration Workflow Diagram

Calibration_Workflow Step1 Acquire Experimental Data (Unknown pH) Step2 Wash Cells with High K+ Buffer (pH 6.0) Step1->Step2 Step3 Add Nigericin (10 µM) Equilibrate 5-10 min Step2->Step3 Step4 Measure Ratio (450/405) Step3->Step4 Step5 Repeat for pH 6.5, 7.0, 7.5, 8.0 Step4->Step5 Step6 Plot Sigmoidal Curve (Ratio vs. pH) Step5->Step6

Figure 2: The "Nigericin Clamp" workflow. By sequentially exposing cells to High K+ buffers with Nigericin, the intracellular pH is clamped to the external buffer pH, allowing the generation of a precise calibration curve.

Data Analysis

Calculate the fluorescence ratio (


) for each data point:


Fit the calibration data to the modified Henderson-Hasselbalch equation:



  • 
    : Ratio at saturation (high pH).
    
  • 
    : Ratio at zero saturation (low pH).
    
  • 
    : Fluorescence intensity of the 405 nm channel at acid/base limits.
    

Troubleshooting & Optimization

  • Rapid Dye Leakage: HPTS is extremely hydrophilic. If fluorescence drops by >50% in 10 minutes, increase Probenecid to 2.5 mM or lower the experimental temperature.

  • Compartmentalization: Punctate fluorescence indicates dye trapping in lysosomes. To avoid this, load at 15–20°C (instead of 37°C) and reduce loading time.

  • Incomplete Clamping: If the ratio does not stabilize during calibration, the Nigericin may be degraded. Use fresh aliquots and ensure [K⁺] is at least 130 mM.

References

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical Reviews.

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry.

  • Cui, Y., et al. (2021). 8-acetoxypyrene-1,3,6-trisulfonate (Ace) as a fluorogenic derivative for OATP assessment.[1] The FASEB Journal.[1]

Sources

Advanced Experimental Design: Fluorometric Assays Using Pyranine (HPTS) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Photophysical Principles

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine , is a robust, water-soluble, polyanionic fluorescent probe.[1] While often overshadowed by fluorescein derivatives, HPTS offers superior photostability and a pKa (~7.[1]3) ideally suited for physiological pH sensing.[1]

The Mechanism: Excited-State Proton Transfer (ESPT)

Unlike single-excitation dyes, pyranine exhibits a pH-dependent shift in excitation maxima, allowing for ratiometric measurement .[1] This is critical for experimental integrity as it corrects for variations in dye concentration, photobleaching, and optical path length.[1]

  • Acidic Species (ROH): Excitation

    
    [1]
    
  • Basic Species (RO

    
    ):  Excitation 
    
    
    
    [1]
  • Emission: Both species emit at

    
     (Green)[1]
    

Key Application Areas:

  • Liposome/Vesicle Leakage Assays: Using the HPTS/DPX quencher pair.[1][2]

  • Intracellular pH Sensing: Using ratiometric imaging.[1]

  • Membrane Fusion: Lipid mixing assays.

Visualization of Ratiometric Logic

The following diagram illustrates the dual-excitation logic required for self-validating pH measurements.

RatiometricLogic ExcitationSource Excitation Source Acidic Protonated (ROH) Ex: 405 nm ExcitationSource->Acidic Filter 1 Basic Deprotonated (RO-) Ex: 450 nm ExcitationSource->Basic Filter 2 Emission Emission 510 nm Acidic->Emission Low pH Dominant Basic->Emission High pH Dominant Detector Detector (PMT/CCD) Emission->Detector RatioCalc Ratio Calculation (I_450 / I_405) Detector->RatioCalc Raw Intensity Data Result pH Value (Concentration Independent) RatioCalc->Result Calibration Curve

Figure 1: Logical flow of ratiometric pH sensing. By comparing emission intensities from two excitation wavelengths, the readout becomes independent of dye concentration.

Protocol A: Liposome Leakage Assay (HPTS/DPX System)

This assay measures membrane permeability or disruption (e.g., by antimicrobial peptides or pore-forming toxins).[1][3][4] It relies on the collisional quenching of HPTS by DPX (p-xylene-bis-pyridinium bromide).[1]

Principle:

  • Inside Liposome: High concentration of HPTS + DPX

    
     Fluorescence Quenched (Dark).[1]
    
  • Leakage: Dye/Quencher released

    
     Dilution 
    
    
    
    Quenching stops
    
    
    Fluorescence Increase (Bright).[1]
Reagents
  • HPTS Stock: 200 mM in water (adjust to pH 7.4).

  • DPX Stock: 200 mM in water.[1]

  • Lipids: POPC, DOPC, or specific mix (e.g., Avanti Polar Lipids).[1]

  • Lysis Buffer: 10% Triton X-100.[1]

  • Running Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4.

Step-by-Step Methodology
  • Encapsulation Buffer Preparation: Mix HPTS and DPX to achieve final concentrations of 35 mM HPTS and 50 mM DPX in the hydration buffer.

    • Note: High ionic strength requires careful osmolarity balancing with the external running buffer to prevent osmotic burst.

  • Liposome Formation:

    • Dry lipid film under

      
       flow and vacuum desiccation (1 hr).[1]
      
    • Hydrate film with Encapsulation Buffer .[1]

    • Freeze-thaw (5 cycles) using liquid nitrogen and a

      
       water bath.
      
    • Extrude (11-21 passes) through a 100 nm polycarbonate membrane.[1]

  • Purification (Critical Step): Remove unencapsulated dye using Size Exclusion Chromatography (SEC).[1]

    • Column: Sephadex G-75 or G-25.[1]

    • Elute with Running Buffer .[1]

    • Collect the opaque liposome fraction (void volume).[1] Discard the subsequent yellow/green free dye fraction.

  • Assay Execution:

    • Place liposomes in a fluorometer cuvette (Ex 413 nm / Em 510 nm).[1]

    • Baseline (

      
      ):  Record stable signal for 60s.
      
    • Injection: Add the test compound (peptide/drug).[1]

    • Monitor (

      
      ):  Record kinetics until plateau.
      
    • Lysis (

      
      ):  Add 0.1% Triton X-100 to release all dye.[1]
      
Data Analysis

Calculate % Leakage using the following equation:


[1]
  • 
     : Initial fluorescence (background).[1]
    
  • 
     : Fluorescence at time 
    
    
    
    .[1][5]
  • 
     : Fluorescence after detergent lysis (100% release).[1]
    

Protocol B: Intracellular pH Calibration (Nigericin Clamp)

When using Pyranine (or its cell-permeable acetoxymethyl ester derivatives) for intracellular pH (pHi) measurements, you cannot rely on a standard curve made in buffer.[1] The intracellular environment alters dye photophysics. You must perform an in situ calibration .[1]

The Nigericin Clamp Principle: Nigericin is an ionophore that exchanges


 for 

. If

, the chemical potential for potassium is zero, driving the proton gradient to zero.[1] Thus,

.[1]
Buffer Compositions (High )
ComponentConcentration (mM)Function
KCl135Clamps K+ potential
NaCl10Physiological ionic balance
MgCl21Physiological cofactor
HEPES / MES20Buffering (Use MES for pH < 6.[1]5)
Nigericin 10 µM Ionophore (Add fresh)
Experimental Workflow

NigericinWorkflow Step1 Load Cells with Dye (HPTS-AM or Electroporation) Step2 Acquire Experimental Data (Unknown pH) Step1->Step2 Step3 Wash Cells with High K+ Buffer (pH 7.0) Step2->Step3 Step4 Add Nigericin (10 µM) Equilibrate 5-10 mins Step3->Step4 Step5 Image at Known pH Record Ratio (450/405) Step4->Step5 Step6 Repeat with pH 6.0, 6.5, 7.5, 8.0 Step5->Step6 Step7 Generate Calibration Curve Step6->Step7

Figure 2: In situ calibration workflow using the Nigericin High-


 clamp method.
Step-by-Step Methodology
  • Dye Loading: Load cells with HPTS-AM ester (or scrape load/electroporate native HPTS).[1] Wash to remove extracellular dye.[1]

  • Experimental Read: Measure fluorescence ratios (

    
    ) of your treated samples.
    
  • Calibration Solutions: Prepare 4-5 aliquots of High

    
     buffer adjusted to specific pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
    
  • Clamping:

    • Aspirate medium from the cells.

    • Add the pH 6.0 High

      
       buffer + 10 µM Nigericin.
      
    • Incubate 5–10 minutes at

      
      .
      
    • Measure fluorescence ratio (

      
      ).[1]
      
    • Repeat sequentially for all pH points.[1]

  • Curve Fitting: Plot Ratio (

    
    ) vs. pH (
    
    
    
    ).[1] Fit using a modified Henderson-Hasselbalch equation:

[1]

(Note: For simplicity, most software allows a sigmoidal 4-parameter logistic fit which is empirically sufficient).[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background (Leakage Assay) Incomplete removal of free dye.[1]Re-run SEC column.[1] Ensure the "void volume" (cloudy) is separated from the "total volume" (yellow).
No Signal Change (Leakage Assay) DPX concentration too low.Ensure DPX is at least 35-50 mM inside the liposome for efficient contact quenching.
Unstable Ratio (pH Assay) Photobleaching.[1]Lower laser power.[1] Ensure exposure times for 405/450 channels are balanced to give similar intensities at pH 7.0.
Calibration Failure Low

in buffer.
The Nigericin method fails if extracellular

is not ~135-145 mM.[1]

References

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes. [1]

  • Straubinger, R. M., et al. (1990). Endocytosis of liposomes and intracellular fate of encapsulated molecules: Encounter with a low pH compartment after internalization in coated vesicles.[1] Cell.

  • Thermo Fisher Scientific. (n.d.).[1] pH Indicator Dyes—Section 20.2. Molecular Probes Handbook.

  • Avanti Polar Lipids. (n.d.). Liposome Preparation and Extrusion Protocols.

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ.[1] Biochemistry. [1]

Sources

Application Note: Real-Time Kinetic Monitoring of Esterase Activity Using HPTS Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for quantifying esterase activity using 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS Acetate) . Unlike hydrophobic substrates (e.g., Fluorescein Diacetate), HPTS Acetate is highly water-soluble due to its three sulfonate groups, making it an ideal probe for solution-phase kinetics without the need for solubilizing detergents. Upon enzymatic hydrolysis, the non-fluorescent acetate ester is converted into highly fluorescent HPTS (Pyranine), allowing for sensitive, real-time monitoring. This protocol emphasizes the critical role of pH control due to the pKa of the reporter fluorophore.

Scientific Principles & Mechanism[1]

The Fluorogenic Switch

HPTS Acetate is a "caged" fluorophore. The acetylation of the phenolic hydroxyl group at position 8 quenches the fluorescence of the pyrene core.

  • Substrate (Dark): HPTS Acetate (8-Acetoxypyrene-1,3,6-trisulfonate).

  • Enzyme: Esterase (EC 3.1.1.x) or Lipase with esterase activity.

  • Product (Bright): HPTS (8-Hydroxypyrene-1,3,6-trisulfonate) + Acetate.

The Critical Role of pH

The fluorescence of the product, HPTS, is strictly pH-dependent. HPTS acts as a photoacid with a pKa of approximately 7.3 .

  • Protonated form (pH < 7.0): Excitation ~405 nm (Blue), weak emission.

  • Deprotonated form (pH > 7.5): Excitation ~454 nm (Blue-Green), strong emission at ~512 nm (Green).

Expert Insight: To achieve maximum sensitivity, the assay buffer must be maintained at pH 7.5–8.0. If the assay is run at pH 6.0, the released HPTS will be largely protonated, resulting in a negligible signal change even if hydrolysis occurs.

Reaction Pathway Diagram

HPTS_Mechanism Substrate HPTS Acetate (Non-Fluorescent) Intermediate Hydrolysis Transition Substrate->Intermediate + H₂O Enzyme Esterase (Catalyst) Enzyme->Intermediate Product_OH HPTS-OH (Protonated, Weak Flu.) Intermediate->Product_OH Cleavage Acetate Acetate Intermediate->Acetate Product_O HPTS-O⁻ (Deprotonated, High Flu.) Product_OH->Product_O pH > 7.3 (pKa shift)

Figure 1: Mechanism of HPTS Acetate hydrolysis. The final fluorescence signal is dependent on the deprotonation of the hydroxyl group at physiological to basic pH.

Materials & Equipment

Reagents
ReagentSpecificationStorage
HPTS Acetate >98% Purity (Trisodium salt)-20°C, Desiccated, Dark
HPTS (Standard) Free acid or salt (Pyranine)Room Temp, Dark
Assay Buffer 50 mM Tris-HCl or HEPES, pH 8.04°C
Enzyme Source Purified Esterase or Cell Lysate-80°C or Fresh
DMSO Anhydrous (for stock preparation)Room Temp
Stop Solution 1% SDS or pH 3.0 Buffer (Optional)Room Temp
Equipment
  • Fluorescence Microplate Reader: Capable of Ex 460 nm / Em 510–520 nm.

  • Microplates: 96-well black-walled, clear-bottom plates (to minimize background scattering).

Experimental Protocol

Preparation of Stock Solutions
  • HPTS Acetate Stock (10 mM): Dissolve HPTS Acetate (MW ~566.4 g/mol ) in anhydrous DMSO.

    • Example: Dissolve 5.66 mg in 1 mL DMSO.

    • Stability: Stable for 1 month at -20°C. Aliquot to avoid freeze-thaw cycles.

  • HPTS Standard Stock (1 mM): Dissolve free HPTS in Assay Buffer. Used for the standard curve.[1]

Assay Setup (Standard 96-Well Format)

Objective: Monitor the rate of hydrolysis (Initial Velocity,


).
  • Buffer Prep: Pre-warm Assay Buffer (50 mM Tris, pH 8.0) to the reaction temperature (usually 25°C or 37°C).

  • Substrate Dilution: Dilute the 10 mM stock into Assay Buffer to create a 2X Working Solution (e.g., 20 µM, yielding 10 µM final).

    • Note: Keep this solution in the dark; esters can hydrolyze slowly under ambient light/temperature.

  • Enzyme Prep: Dilute enzyme samples in Assay Buffer to 2X desired concentration .

Plate Layout:

Well Type Component 1 (50 µL) Component 2 (50 µL) Purpose
Experimental Enzyme Solution HPTS Acetate (2X) Measure Activity
No-Enzyme Control Assay Buffer HPTS Acetate (2X) Measure Spontaneous Hydrolysis
Background Blank Assay Buffer Assay Buffer Determine Instrument Noise

| Standard Curve | HPTS Standard (0–20 µM) | Assay Buffer | Convert RFU to Concentration |

Kinetic Measurement
  • Pipette 50 µL of Enzyme Solution (or Buffer for controls) into the plate.

  • Incubate for 5–10 minutes at assay temperature to equilibrate.

  • Initiate Reaction: Add 50 µL of Substrate Working Solution using a multi-channel pipette.

  • Immediate Read: Place in plate reader and shake for 5 seconds.

  • Settings:

    • Mode: Kinetic

    • Excitation: 460 nm (Bandwidth 20 nm)

    • Emission: 510 nm (Bandwidth 20 nm)

    • Interval: Every 30–60 seconds for 20–60 minutes.

    • Gain: Set using the highest concentration of the Standard Curve (should be ~80% max saturation).

Data Analysis & Visualization

Workflow Diagram

Assay_Workflow Start Start Prep_Reagents Prep Reagents: Buffer pH 8.0 Substrate in DMSO Start->Prep_Reagents Plate_Setup Plate Setup: Enzyme + Buffer (50µL) Prep_Reagents->Plate_Setup Add_Substrate Initiate: Add HPTS-Acetate (50µL) Plate_Setup->Add_Substrate Read_Kinetic Read Kinetic: Ex 460nm / Em 510nm (0-60 min) Add_Substrate->Read_Kinetic Calc_Slope Calculate Slope: (RFU/min) Read_Kinetic->Calc_Slope Subtract_Blank Subtract Control: Slope_exp - Slope_no_enz Calc_Slope->Subtract_Blank Result Enzyme Activity (µM/min) Subtract_Blank->Result

Figure 2: Step-by-step workflow for the real-time kinetic assay.[1][2]

Calculations
  • Raw Data Processing: Plot RFU vs. Time (min) for each well.

  • Linearity Check: Identify the linear portion of the curve (typically the first 5–10 minutes).

  • Slope Calculation: Calculate the slope (

    
    ) for samples and the No-Enzyme Control.
    
  • Correction:

    
    
    
  • Quantification: Use the slope of the HPTS Standard Curve (

    
    , units: RFU/µM) to convert velocity to molar units:
    
    
    
    

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High Background Fluorescence Spontaneous hydrolysis of stock; pH too high (>8.5).Prepare fresh substrate stock. Lower pH to 7.5. Store stock in anhydrous DMSO.
Low Signal Intensity pH < 7.0 (Product protonated); Substrate concentration too low.Crucial: Adjust buffer to pH 8.0. The product is only fluorescent when deprotonated.
Non-Linear Kinetics Substrate depletion; Enzyme instability.Reduce enzyme concentration. Ensure <10% substrate is consumed during the measurement window.
Inner Filter Effect Substrate concentration > 100 µM.HPTS is highly absorbing. Keep final concentration < 50 µM or correct for inner filter effect.

References

  • Wolfbeis, O. S., et al. (1983). "Synthesis and spectral properties of 8-acetoxypyrene-1,3,6-trisulfonic acid." Monatshefte für Chemie.

  • Kano, K., & Fendler, J. H. (1978). "Pyranine as a sensitive pH probe for liposome interiors and surfaces." Biochimica et Biophysica Acta (BBA).

  • Molecular Probes (Thermo Fisher). "Product Information: HPTS (Pyranine) and Derivatives." User Guide.

  • Avinash, M. B., et al. (2014). "Real-time monitoring of esterase activity using a fluorogenic probe." Organic & Biomolecular Chemistry.

(Note: While specific "HPTS Acetate" application notes are rare in public repositories, the chemistry is derived from the foundational work on Pyranine (HPTS) and general fluorogenic esterase substrates cited above.)

Sources

Advanced Biosensor Development using Pyranine (HPTS) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), commonly known as Pyranine, is a gold-standard fluorophore in physiological sensing due to its high water solubility, photostability, and distinct ratiometric response to pH near neutrality (pKa ~7.3). While native HPTS is widely used for vesicular pH monitoring, its application in continuous biosensors (e.g., glucose monitoring, transdermal patches) requires chemical modification to prevent leaching and enable specific analyte recognition.

This guide details the strategic use of polymerizable Pyranine derivatives (specifically HPTS-CysMA) and Boronic Acid conjugates for developing solid-state fluorescent biosensors. We provide validated protocols for synthesis, immobilization, and signal quantification, grounded in the principles of Photoinduced Electron Transfer (PET) and static quenching mechanisms.

Mechanistic Principles

The Ratiometric pH Switch (ESPT)

Native HPTS operates via an Excited-State Proton Transfer (ESPT) mechanism. Upon excitation, the hydroxyl proton dissociates, resulting in two distinct species:

  • Protonated (ROH): Excitation max ~405 nm.

  • Deprotonated (RO⁻): Excitation max ~450 nm.

  • Emission: Both species emit at ~511 nm.

The ratio of emission intensities (


) provides a concentration-independent readout of pH, critical for correcting signal drift in long-term implantable sensors.
Glucose Sensing: The "Turn-On" Mechanism

For glucose sensing, HPTS is often paired with a Viologen-Boronic Acid (V-BA) quencher.

  • Quenching: In the absence of glucose, the cationic V-BA forms a ground-state complex with anionic HPTS, quenching fluorescence via charge transfer.

  • Sensing: Glucose binds to the boronic acid moiety, forming a tetrahedral boronate ester. This negatively charged ester neutralizes the viologen's cationic character (zwitterionic formation), weakening the electrostatic attraction to HPTS.

  • Signal Recovery: HPTS is released from the complex, restoring fluorescence.

SensingMechanism cluster_0 Signal Generation HPTS HPTS (Fluorescent) Complex Dark Complex (Quenched) HPTS->Complex Electrostatic Binding Quencher Viologen-Boronic Acid (Quencher) Quencher->Complex Boronate Glucose-Boronate (Negatively Charged) Quencher->Boronate Modification Complex->HPTS Dissociation Glucose Glucose (Analyte) Glucose->Boronate Binding Boronate->Complex Disrupts Interaction

Figure 1: Mechanistic pathway of HPTS-based glucose sensing. Glucose binding alters the charge state of the quencher, releasing HPTS and restoring fluorescence.

Key Derivatives & Properties[1]

To utilize HPTS in hydrogels or fiber optics, it must be chemically modified to allow covalent attachment. The most robust derivative is HPTS-CysMA (Pyranine-Cysteine-Methacrylamide), which introduces a polymerizable methacrylate group via a sulfonamide linkage.

Table 1: Comparative Properties of HPTS and Derivatives

DerivativeFunctional GroupApplicationpKaKey Benefit
Native HPTS Tris-sulfonateVesicular pH, Fluid phase7.3High Quantum Yield (>0.9)
HPTS-CysMA MethacrylamideHydrogels, Implantable Sensors~7.0Covalent immobilization (No leaching)
HPTS-LysMA MethacrylamideHydrogels~7.4Alternative linker length
HPTS-Sulfonamide Sulfonyl ChlorideProtein ConjugationVariableTunable pKa via substituent effects

Experimental Protocols

Protocol A: Synthesis of Polymerizable HPTS-CysMA

Rationale: Direct entrapment of native HPTS leads to leaching over time. This protocol synthesizes a mono-substituted derivative for covalent incorporation into hydrogels.

Reagents:

  • HPTS (Trisodium salt)[1][2][3]

  • Thionyl Chloride (

    
    )
    
  • L-Cysteine Methacrylamide (CysMA)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 g HPTS in 10 mL DMF. Add excess thionyl chloride (5 eq) dropwise at 0°C. Stir at room temperature for 4 hours to convert sulfonate groups to sulfonyl chlorides (HPTS-Cl). Note: This activates all three positions; stoichiometry must be controlled to favor mono-substitution, or purification is required.

  • Conjugation: React the crude HPTS-Cl with L-Cysteine Methacrylamide (1.2 eq) in the presence of a base (Diisopropylethylamine) in DMF at 0°C.

  • Hydrolysis: Quench the reaction with water to hydrolyze remaining unreacted sulfonyl chlorides back to sulfonates.

  • Purification: Precipitate the product in acetone. Redissolve in water and purify via Semi-Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify structure via

    
    -NMR (look for methacrylate vinyl protons at 5.4 and 5.7 ppm) and Mass Spectrometry.
    
Protocol B: Fabrication of Glucose-Sensing Hydrogel

Rationale: Creating a "Smart Hydrogel" that swells or changes fluorescence in response to glucose.

Components:

  • Fluorophore: HPTS-CysMA (0.1 mol%)

  • Receptor: 3-(Acrylamido)phenylboronic acid (3-APBA) (10-20 mol%)

  • Backbone: Acrylamide or HEMA

  • Crosslinker: PEG-Dimethacrylate (PEG-DMA)

  • Quencher (Optional): If using the 2-component system, include a cationic viologen monomer.

Workflow:

  • Pre-Gel Solution: Prepare a 40% (w/v) monomer solution in DMSO/Water (1:1).

    • Mix: Acrylamide (Base), 3-APBA (Receptor), HPTS-CysMA (Reporter), PEG-DMA (Crosslinker).

  • Initiation: Degas with Nitrogen for 10 mins. Add photoinitiator (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP) at 0.5% w/v.

  • Polymerization: Pipette solution into a glass mold (0.5 mm thickness). Expose to UV light (365 nm, 10 mW/cm²) for 5 minutes.

  • Washing: Demold and wash hydrogel discs in PBS (pH 7.4) for 24 hours to remove unreacted monomers.

  • Calibration: Incubate discs in PBS containing glucose (0, 2, 5, 10, 20 mM). Measure fluorescence emission at 511 nm (Ex: 450 nm).

Workflow Start Start: Reagent Prep Synth Synthesize HPTS-CysMA (Protocol A) Start->Synth Mix Prepare Pre-Gel Solution (Monomers + Crosslinker) Synth->Mix Polymerize UV Polymerization (365nm, 5 min) Mix->Polymerize Wash Wash (PBS, 24h) Remove unreacted monomers Polymerize->Wash Calibrate Calibration (0-20mM Glucose) Wash->Calibrate

Figure 2: Experimental workflow for fabricating and validating an HPTS-based glucose-sensing hydrogel.

Data Analysis & Troubleshooting

Ratiometric Calculation

To ensure data integrity against photobleaching or light source fluctuation, always calculate the ratio (


):


  • pH Sensing:

    
     increases sigmoidally with pH.
    
  • Glucose Sensing: If using a pKa-shift mechanism,

    
     will change as glucose binding alters the local pKa of the boronic acid/HPTS environment.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Signal Drift Dye LeachingEnsure HPTS-CysMA purity; increase polymerization time.
Low Sensitivity Incorrect RatioOptimize HPTS:Quencher ratio (Start at 1:10).
Slow Response Hydrogel too denseUse longer PEG crosslinkers (MW 1000+) to increase porosity.
No Glucose Response pH MismatchEnsure assay pH is near the pKa of the Boronic Acid (~8.5 for native, ~7.0 for fluorinated derivatives).

References

  • Immobilization Strategies: "Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles." Chemistry – A European Journal, 2021. Link

  • Glucose Sensing Mechanism: "Recent Progress in Diboronic-Acid-Based Glucose Sensors." MDPI Sensors, 2023. Link

  • HPTS-CysMA Synthesis: "HPTS-Mono and BIS Cys-Ma polymerizable fluorescent dyes for use in analyte sensors." US Patent 7,824,918 B2, 2010. Link

  • Viologen-HPTS Systems: "The Interaction of Boronic Acid-Substituted Viologens with Pyranine: The Effects of Quencher Charge on Fluorescence Quenching and Glucose Response." Langmuir, 2007. Link

  • General Properties: "8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt Product Information." Sigma-Aldrich.[4] Link

Sources

Troubleshooting & Optimization

troubleshooting 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine)

Welcome to the Advanced Application Support Center. Subject: Troubleshooting High-Fidelity pH Sensing & Liposomal Leakage Assays using HPTS.

As a Senior Application Scientist, I often see researchers struggle not with the chemistry of HPTS—which is robust—but with the physics of its environment. HPTS (Pyranine) is the "gold standard" for near-neutral pH sensing (pKa ~7.3) because it is ratiometric, highly water-soluble, and membrane-impermeant.[1] However, its high charge density makes it sensitive to ionic strength, and its leakage assays require precise quencher ratios.

This guide moves beyond basic protocols to address the causal mechanisms of failure in high-stakes drug delivery and cell biology experiments.

Part 1: Spectral Integrity & Signal Acquisition

Q: Why is my fluorescence intensity fluctuating even when pH is constant? A: You are likely relying on single-wavelength intensity rather than ratiometric analysis. HPTS is a dual-excitation, single-emission ratiometric dye. Its protonated (acid) and deprotonated (base) forms have distinct excitation maxima but share an emission peak.

  • The Mechanism:

    • Acid Form (OH): Excites at ~405 nm .

    • Base Form (O⁻): Excites at ~450 nm .

    • Emission: Both emit at ~511 nm (Green).[1]

If you only excite at 450 nm, your signal is dependent on dye concentration, path length, and photobleaching. By taking the ratio (


), you mathematically cancel out these artifacts, leaving a value dependent only on pH.

Q: My ratiometric curve is flat. What is happening? A: Check your optical filters. The Stokes shift is relatively small. If your 450 nm excitation filter has a wide bandwidth (e.g., >20 nm), it may bleed into the emission channel (511 nm) or cross-talk with the 405 nm channel. Ensure you are using narrow-band excitation filters (e.g., 405/10 nm and 450/10 nm).

Data Summary: Optical Properties

Property Specification Notes
Excitation (Acid) 405 nm Protonated state. Increases as pH drops.
Excitation (Base) 450–460 nm Deprotonated state. Increases as pH rises.
Emission ~511 nm Isosbestic point for emission (mostly).
pKa ~7.3 Critical: Shifts lower in high ionic strength buffers.

| Solubility | >50 mg/mL (Water) | Highly hydrophilic; requires encapsulation for liposomes. |

Part 2: The "Nigericin Clamp" – Intracellular Calibration

Q: The pH values I calculate for my cells are consistently off by 0.3–0.5 units. A: You are likely using a standard curve generated in a cell-free buffer. The pKa of HPTS is sensitive to ionic strength and protein crowding. You must perform an in situ calibration using the Nigericin High-K⁺ Clamp method.

The Protocol Logic: Nigericin is an ionophore that exchanges


 for 

.[2] If you bathe cells in a buffer where

(approx. 140 mM), the

gradient collapses. Consequently, the Nigericin clamp forces the

gradient to collapse, equilibrating

.

Visualization: The Ratiometric Mechanism & Calibration Logic

RatiometricLogic HPTS_Acid HPTS-OH (Protonated) HPTS_Base HPTS-O⁻ (Deprotonated) HPTS_Acid->HPTS_Base pH Increase (pKa ~7.3) Emit_511 Em: 511 nm (Green Signal) HPTS_Acid->Emit_511 HPTS_Base->HPTS_Acid pH Decrease HPTS_Base->Emit_511 Exc_405 Ex: 405 nm Exc_405->HPTS_Acid Exc_450 Ex: 450 nm Exc_450->HPTS_Base Ratio_Calc Ratio Calculation (I_450 / I_405) Emit_511->Ratio_Calc Intensity Data pH_Readout Calibrated pH Value Ratio_Calc->pH_Readout Apply Nigericin Curve

Caption: The ratiometric equilibrium of HPTS. Excitation at 450nm favors the base form; 405nm favors the acid form. The ratio yields pH independent of dye concentration.

Troubleshooting the Clamp:

  • Buffer Mismatch: Ensure your calibration buffers contain 135–145 mM KCl . If you use NaCl, the clamp will fail because Nigericin has low affinity for Na⁺.

  • Time: Allow 5–10 minutes for equilibration at each pH step.

  • Ionophore Activity: Nigericin degrades. Always prepare fresh working solutions from frozen stocks.

Part 3: Liposome Leakage Assays (The HPTS/DPX System)

Q: I see high background fluorescence in my "0% leakage" control. A: You have unencapsulated dye on the outside of your liposomes. HPTS is extremely soluble.[1][3][4] Simple centrifugation often fails to pellet liposomes effectively while removing the dye.

  • Solution: Use Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 or G-75 columns) to separate liposomes (void volume) from free dye.

  • Verification: Add the quencher DPX (p-xylene-bis-pyridinium bromide) to the outside of the vesicles. If fluorescence drops instantly, your dye was outside.

Q: How does the HPTS/DPX assay actually work? A: It relies on Collisional Quenching .

  • Encapsulation: You co-encapsulate HPTS (fluorophore) and DPX (quencher) at high concentrations (e.g., 35 mM HPTS / 50 mM DPX). Inside the vesicle, they collide frequently, silencing the fluorescence.

  • Leakage: When the membrane is compromised, both molecules escape into the bulk buffer. The massive dilution factor reduces the collision probability to near zero.

  • Signal: Fluorescence "turns on" (de-quenching).

Visualization: Liposome Leakage Workflow

LeakageAssay Step1 1. Hydration Co-encapsulate HPTS + DPX Step2 2. Extrusion Form Unilamellar Vesicles Step1->Step2 Step3 3. Purification (SEC) Remove External Dye/Quencher Step2->Step3 State_Intact Intact Vesicle (High [DPX] = Quenched) Step3->State_Intact Baseline Signal (Low) Triton Add Triton X-100 (100% Control) State_Intact->Triton Drug Add Test Compound State_Intact->Drug State_Leaked Leaked/Lysed (Dilution = De-quenched) Triton->State_Leaked Total Lysis Drug->State_Leaked If membrane permeabilized

Caption: The HPTS/DPX de-quenching workflow. Purification (Step 3) is the most common failure point causing high background noise.

Q: My "100% Lysis" signal with Triton X-100 is lower than expected. A: DPX might be interfering with the Triton micelles, or the HPTS concentration is too high (self-quenching).

  • Check: Ensure the final concentration of HPTS after lysis is below 10 µM to avoid inner-filter effects.

  • Correction: Calculate leakage percentage using:

    
    
    Where 
    
    
    
    is the fluorescence after Triton X-100 addition.

Part 4: Stability & Storage FAQs

Q: Can I autoclave HPTS solutions? A: No. While thermally stable, autoclaving can induce hydrolysis or oxidation. Filter sterilize (0.22 µm) instead.

Q: My stock solution turned from yellow to amber. Is it bad? A: Likely yes. HPTS is light-sensitive. Store stock solutions (usually 10–100 mM in water) at 4°C in the dark (foil-wrapped). Amber discoloration suggests photo-oxidation.

References

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289–299.

  • Avnir, Y., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research.

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry, 18(11), 2210–2218. (Foundational paper for the Nigericin clamp technique).

  • Thermo Fisher Scientific. (n.d.). Assays of Volume Change, Membrane Fusion and Membrane Permeability. (Detailed protocols for ANTS/DPX and HPTS/DPX).

  • Gilchrist, A. M., et al. (2020). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv.

Sources

Technical Support Center: Optimizing HPTS (Pyranine) for Intracellular pH Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clarification

This guide addresses the optimization of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine) for intracellular pH (pHᵢ) sensing.

CRITICAL DISTINCTION: Before proceeding, verify your reagent. HPTS is a membrane-impermeant polar molecule.

  • If you are trying to load cells simply by adding dye to the media, you may be confusing HPTS with BCECF-AM or Fluorescein Diacetate (FDA) (which are membrane-permeant esters).

  • If you are using HPTS, you must use invasive loading (electroporation, scrape loading) or pinocytic loading .

  • The "Acetate" in your query likely refers to the Acetate-based pH clamping buffers used to calibrate the sensor, or a specific acetoxymethyl ester derivative (HPTS-AM, which is rare). This guide assumes you are using HPTS for ratiometric pH sensing and require assistance with loading and acetate-mediated pH calibration.

Part 1: Troubleshooting Guide (Q&A)
Category A: Signal & Loading Issues

Q: I added HPTS to my cell culture media, but I see no intracellular fluorescence after washing. Why? A: HPTS is highly hydrophilic and carries three sulfonic acid groups, making it membrane-impermeant. It cannot cross the lipid bilayer passively.

  • Solution: Use Pinocytic Loading . Incubate cells with a high concentration of HPTS (0.5 – 2.0 mM) in culture medium for 12–18 hours. The cells will non-specifically uptake the dye via pinocytosis. Wash cells 3x to remove extracellular dye before imaging.

  • Alternative: Use Electroporation (100 µM HPTS in buffer) if you are working with suspension cells or difficult-to-transfect lines.

Q: My fluorescence signal is high, but it’s not responding to pH changes. What is wrong? A: This usually indicates dye leakage or extracellular sequestration . If the dye leaks out, it measures the extracellular pH (pH 7.4), which is static.

  • Diagnostic: Check the background fluorescence. If the space between cells is fluorescent, your cells are leaking.

  • Fix: Perform the assay at lower temperatures (20–25°C) to reduce anion transport activity, or add Probenecid (1–2.5 mM) to the assay buffer to inhibit organic anion transporters that pump the dye out.

Category B: Acetate Buffer & Calibration

Q: When using the Acetate/Benzoate calibration method, my cells shrink or detach. Is the acetate concentration too high? A: Yes. High concentrations of acetate (weak acid) can cause significant osmotic stress and cytosolic acidification beyond the buffering capacity.

  • Optimization: Do not use pure acetate buffers. Use the Null Point Method or a High K+ / Nigericin clamp (preferred). If using acetate for acidification:

    • Limit Acetate: Keep acetate concentrations between 20–80 mM .

    • Isotonicity: Ensure the osmolarity is balanced (290–300 mOsm) by reducing NaCl or KCl in the buffer to compensate for the added sodium/potassium acetate.

Q: The ratiometric response (450/405 nm) is non-linear. How do I fix this? A: HPTS has a pKₐ of ~7.3. It is most linear between pH 6.5 and 8.0.

  • Check Excitation: Ensure your filters are precise. Excitation at 450 nm (pH-dependent, increases with pH) and 405 nm (pH-independent/isosbestic point) is required.

  • Background Subtraction: You must subtract the background intensity (cell-free area) from both channels before calculating the ratio. Failure to do this flattens the calibration curve.

Part 2: Optimized Experimental Protocols
Protocol 1: Pinocytic Loading of HPTS

Target Audience: Users measuring cytosolic pH in adherent cells.

  • Preparation: Dissolve HPTS (Trisodium salt) in sterile PBS to make a 100 mM stock .

  • Loading:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Dilute HPTS stock into complete culture medium to a final concentration of 1.0 mM .

    • Incubate cells overnight (12–15 hours) at 37°C / 5% CO₂.

  • Recovery:

    • Aspirate the loading medium.

    • Wash cells 3x with warm HBSS (Hank's Balanced Salt Solution) or Assay Buffer.

    • Incubate in dye-free medium for 30 minutes to allow efflux of any loosely associated dye.

  • Baseline Read: Measure fluorescence at Ex/Em 450/510 nm and 405/510 nm.

Protocol 2: Acetate-Based pH Calibration (Null Point Method)

Context: Using acetate to clamp intracellular pH.

Reagents:

  • Buffer A (Acidic): 140 mM K-Acetate, 2 mM MgCl₂, 10 mM MES (pH 5.5).

  • Buffer B (Basic): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM Methylamine (pH 8.5).

  • Nigericin: 10 µM (Ionophore to equilibrate H⁺ and K⁺).

Workflow:

  • Prepare a range of pH calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0) by mixing Buffer A and Buffer B in varying ratios.

  • Crucial Step: Add 10 µM Nigericin to all calibration buffers.

    • Note: While Acetate enters the cell to acidify, Nigericin ensures the H⁺ gradient collapses to match the external buffer, utilizing the high K⁺ to drive the equilibrium.

  • Aspirate assay media from the cells.

  • Add the calibration buffers to separate wells. Incubate for 10–15 minutes.

  • Measure fluorescence ratios (450/405 nm).

  • Plot Ratio vs. pH to generate a standard curve.

Part 3: Data Visualization & Mechanism
Figure 1: Ratiometric Sensing Mechanism of HPTS

Caption: HPTS excitation spectrum shifts based on protonation state. The 405 nm signal is the isosbestic point (reference), while the 450 nm signal increases with alkalinity (deprotonation).

HPTS_Mechanism cluster_0 Excitation Sources cluster_1 Intracellular State Ex405 405 nm (Isosbestic Point) ROH HPTS (Protonated) Low pH Ex405->ROH Excites RO_minus HPTS (Deprotonated) High pH Ex405->RO_minus Excites Ex450 450 nm (pH Sensitive) Ex450->RO_minus Strongly Excites ROH->RO_minus  pKₐ ~7.3   Emission Emission 510 nm ROH->Emission RO_minus->Emission Ratio Ratio Calculation (I_450 / I_405) Emission->Ratio

Figure 2: Assay Workflow with Acetate Clamping

Caption: Step-by-step workflow for loading HPTS and performing the Acetate/Nigericin calibration clamp.

Assay_Workflow cluster_load 1. Dye Loading cluster_exp 2. Experiment cluster_cal 3. Acetate/Nigericin Calibration Start Start: Adherent Cells (96-well plate) Step1 Add 1 mM HPTS (Pinocytic Load) Start->Step1 Step2 Incubate 12-15h 37°C Step1->Step2 Step3 Wash 3x HBSS (Remove Extracellular Dye) Step2->Step3 Step4 Add Test Compounds Step3->Step4 Step5 Measure Kinetic Response (Ex 450/405, Em 510) Step4->Step5 Step6 Prepare High K+ Buffers + Acetate (Acid) / Methylamine (Base) + 10 µM Nigericin Step5->Step6 Step7 Replace Media with Calib. Buffers Step6->Step7 Step8 Equilibrate 10 min Step7->Step8 Step9 Measure Ratios & Plot Curve Step8->Step9

Part 4: Reference Data

Table 1: HPTS vs. Common Alternatives

FeatureHPTS (Pyranine)BCECF-AMFluorescein Diacetate (FDA)
Permeability Impermeant (Requires invasive load)Permeant (AM Ester)Permeant (Acetate Ester)
Excitation 405 / 450 nm440 / 490 nm~490 nm
pKₐ ~7.3 (Cytosolic)~6.98N/A (Viability probe)
Leakage Low (highly charged)ModerateHigh
Primary Use Long-term pH sensing, LiposomesStandard Acute pHi AssayViability / Esterase Activity
References
  • Thermo Fisher Scientific. Probes Useful at Near-Neutral pH—Section 20.2. Molecular Probes Handbook. Link

  • Han, J. & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH.[1][2][3][4] Chemical Reviews, 110(5), 2709–2728. Link

  • Overly, C. C., et al. (1995). Ratiometric measurement of intracellular pH in cultured cells using HPTS. The Journal of Neuroscience, 15(4), 2968. Link

  • MedChemExpress. Pyranine (HPTS) Product Information and Protocols.Link

  • Cano, M., et al. (2018). Intracellular pH sensing using pyranine-loaded liposomes. Journal of Materials Chemistry B. Link

Sources

common issues with fluorogenic esterase activity assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Ticket Type: Troubleshooting & Optimization
Assigned Specialist: Senior Application Scientist

Introduction: The "Black Box" of Esterase Assays

Welcome to the technical support center. If you are here, you are likely facing one of three problems: your negative controls are glowing, your kinetic curves are flat, or your cells are losing fluorescence before you can image them.

Fluorogenic esterase assays rely on a "masked" fluorophore (e.g., Fluorescein Diacetate, Calcein AM, 4-MUA). These molecules are non-fluorescent esters that, upon hydrolysis by esterases, release a highly fluorescent product.[1] While theoretically simple, these assays are thermodynamically unstable systems.

This guide moves beyond basic protocol steps to address the causality of common failures. We will treat your assay as a system of competing rates: enzymatic hydrolysis vs. spontaneous hydrolysis, and influx vs. efflux.

Module 1: The "Ghost Signal" (High Background)

User Query: "My blank controls (no enzyme/no cells) are showing significant fluorescence over time. Is my buffer contaminated?"

Technical Diagnosis: You are likely experiencing spontaneous chemical hydrolysis . Ester bonds are thermodynamically unstable in aqueous environments, particularly as pH and temperature rise. This is not contamination; it is chemistry.

The Mechanism

Fluorogenic substrates like Fluorescein Diacetate (FDA) and 4-Methylumbelliferyl Acetate (4-MUA) are prone to non-enzymatic cleavage by hydroxide ions (


).
  • The Trap: You increase pH to optimize the fluorescence of the product (fluorescein pKa ~6.4), but this exponentially increases the rate of spontaneous hydrolysis.

  • The Artifact: Your "blank" slope increases, masking the true enzymatic rate (Signal-to-Noise ratio drops).

Troubleshooting Protocol: Background Suppression
VariableRecommendationThe "Why" (Causality)
Substrate Storage Store stocks in anhydrous DMSO at -20°C.Moisture in DMSO triggers hydrolysis before the assay begins.
Buffer pH Keep reaction pH < 7.5 if possible.Hydroxide-mediated hydrolysis rates double with every 0.3–0.5 pH unit increase [1].
Temperature Run blanks at the same temp as samples.Spontaneous hydrolysis is endothermic; it accelerates significantly at 37°C vs RT.
Correction Mandatory: Subtract the time-dependent blank slope, not just the T=0 value.The background is kinetic, not static. Subtracting a static blank ignores the "ghost signal" accumulation.

Module 2: The "pH Paradox" (Kinetic Accuracy)

User Query: "I added enzyme, but the signal is weak. I increased the pH to 8.0, and now the background is too high. How do I get a strong signal without the background?"

Technical Diagnosis: You are caught in the pH Divergence . The pH required for optimal enzyme activity often differs from the pH required for the fluorophore’s maximum quantum yield.

  • 4-Methylumbelliferone (4-MU) (product of 4-MUA) has a pKa of ~7.8. At pH 7.0, it is largely protonated and non-fluorescent (quenched).

  • Fluorescein has a pKa of ~6.4. It is fluorescent at pH 7.0 but maximally fluorescent > pH 8.0.

Workflow Solution: The "Stop-and-Read" Protocol

For 4-MUA assays, you cannot measure kinetics continuously at neutral pH with high sensitivity. You must uncouple the reaction phase from the detection phase.

pH_Paradox cluster_reaction Reaction Phase (pH 7.0) cluster_detection Detection Phase (pH 10.0+) Substrate Substrate (4-MUA) Product_Protonated Product (Protonated) Low Fluorescence Substrate->Product_Protonated Enzymatic Hydrolysis Enzyme Enzyme Active Enzyme->Substrate Product_Deprotonated Product (Anionic) MAX Fluorescence Product_Protonated->Product_Deprotonated Deprotonation Stop_Buffer Add Stop Buffer (Glycine-NaOH pH 10.7) Stop_Buffer->Product_Deprotonated

Figure 1: The "Stop-and-Read" workflow decouples enzymatic optimization from fluorophore physics, preventing the "pH Paradox."

Standard Stop Solution: 0.1 M Glycine-NaOH, pH 10.7. This instantly denatures the esterase (stopping the reaction) and deprotonates the 4-MU (maximizing signal) [2].

Module 3: The "Leaky Cell" (Live Cell Imaging)

User Query: "My cells light up with FDA/Calcein, but within 10 minutes the dye is in the media and the cells are dark. Why?"

Technical Diagnosis: This is Anion Transporter Efflux . Once the esterase cleaves the AM (acetoxymethyl) or acetate groups, the resulting product is negatively charged. While this charge should trap the dye, many cells (especially tumor lines or stem cells) express Multidrug Resistance Proteins (MDRs) like P-glycoprotein (P-gp) that actively pump anionic dyes out of the cell [3].

Substrate Selection & Retention Strategy
FeatureFluorescein Diacetate (FDA) Calcein AM BCECF-AM
Cell Retention Poor. Leaks rapidly (minutes).Good. 3-4 charges trap it better.Moderate. Used for pH assays.
Cost Very Low.High.Moderate.
Use Case Quick viability checks (flow cytometry).Long-term imaging, neurite tracing.Intracellular pH measurement.
Leakage Fix Read immediately (<5 mins).Add Probenecid (1-2.5 mM).Add Probenecid.

Critical Protocol Adjustment: The Probenecid Block If using Calcein AM or FDA for imaging >10 minutes:

  • Prepare a 250 mM Probenecid stock in water (pH adjusted to 7.4 with NaOH—it is hard to dissolve).

  • Add to cell media at a final concentration of 1–2.5 mM during the staining step.

  • Mechanism: Probenecid inhibits organic anion transporters, mechanically "locking" the fluorescent product inside the cytosol [4].

Module 4: Linearity & The Inner Filter Effect

User Query: "My standard curve bends downwards at high concentrations. Is the detector saturating?"

Technical Diagnosis: While detector saturation is possible, you are likely seeing the Inner Filter Effect (IFE) .

  • Primary IFE: At high concentrations, the substrate molecules near the light source absorb all the excitation energy, leaving none for the molecules deeper in the well.

  • Secondary IFE: The emitted light is re-absorbed by other molecules before it exits the well.

Self-Validating Check: Dilute your sample 1:2.

  • If fluorescence drops by exactly 50%, you are in the linear range.

  • If fluorescence drops by less than 50% (e.g., signal stays high), you were suffering from IFE/quenching.

Correction Protocol: Ensure the absorbance (OD) of your substrate at the excitation wavelength is < 0.05 . If OD > 0.1, the linear relationship between concentration and fluorescence collapses [5].

Summary: Troubleshooting Matrix

SymptomProbable CauseImmediate Action
High Blank Signal Spontaneous HydrolysisLower pH to <7.5; Use fresh stock; Subtract kinetic blank.
Flat Kinetic Curve pH too low for fluorophoreUse "Stop Solution" (pH 10) endpoint method.
Rapid Signal Loss (Cells) Active Efflux (MDR pumps)Switch to Calcein AM; Add Probenecid.
Non-linear Standard Curve Inner Filter EffectDilute substrate until Absorbance < 0.05.
Precipitation Solubility LimitDilute stock in DMSO, then dilute >1:100 into aqueous buffer slowly.

References

  • Guilbault, G. G., & Kramer, D. N. (1966). Lipolysis of fluorescein esters. Analytical Biochemistry.

  • Zhi, H., et al. (2013). Fluorescence properties of 4-methylumbelliferone and its derivatives. Journal of Fluorescence.

  • Homolya, L., et al. (1993). Fluorescent cellular probes for the function of multidrug resistance proteins. Journal of Biological Chemistry.

  • Di Virgilio, F., et al. (1988). Fura-2 secretion and sequestration in macrophages. Journal of Immunology.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Inner Filter Effects.[2]

Sources

Technical Guide: Maximizing Signal-to-Noise Ratio with HPTS Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid), commonly known as Pyranine, is a gold-standard fluorescent pH indicator due to its high water solubility, membrane impermeability (in its salt form), and distinct ratiometric excitation profile.

HPTS Acetate (8-acetoxypyrene-1,3,6-trisulfonic acid) is the cell-permeant, non-fluorescent precursor. Upon entering the cell or vesicle, intracellular esterases hydrolyze the acetate group, trapping the highly charged, pH-sensitive HPTS molecule inside.

Low Signal-to-Noise Ratio (SNR) in HPTS assays typically stems from three root causes:

  • Incomplete Hydrolysis: Failure to convert the non-fluorescent acetate form to the fluorescent phenol form.

  • Background Fluorescence: Unwashed extracellular dye or leakage from the target compartment.

  • Improper Optical Configuration: Failure to utilize the ratiometric isosbestic point for normalization.

This guide provides a technical roadmap to isolate and resolve these variables.

Mechanism of Action & Optical Logic

To improve SNR, one must first understand the signal origin. HPTS acts as a photoacid.[1][2][3][4] Its protonated (ROH) and deprotonated (RO⁻) forms exhibit distinct excitation maxima but share a common emission peak.

  • Excitation 1 (Acidic Species): ~405 nm (Protonated)

  • Excitation 2 (Basic Species): ~450–460 nm (Deprotonated)

  • Emission: ~510 nm (Green)

The Ratiometric Advantage: By calculating the ratio of emission intensities (


), you eliminate noise caused by uneven dye loading, photobleaching, or focus drift. Single-wavelength excitation is the primary cause of poor SNR in HPTS experiments. 
Visualizing the Signal Pathway

HPTS_Mechanism HPTS_Ac HPTS Acetate (Non-Fluorescent / Permeant) Cell_Mem Cell/Vesicle Membrane HPTS_Ac->Cell_Mem Passive Diffusion Esterase Intracellular Esterases Cell_Mem->Esterase Internalization HPTS_Free HPTS (Free Dye) (Fluorescent / Impermeant) Esterase->HPTS_Free Hydrolysis Exc_405 Ex: 405 nm (Acidic Form) HPTS_Free->Exc_405 Exc_450 Ex: 450 nm (Basic Form) HPTS_Free->Exc_450 Emission Emission: 510 nm (Ratio Correlates to pH) Exc_405->Emission Low pH Signal Exc_450->Emission High pH Signal

Figure 1: The activation pathway of HPTS Acetate. The acetate group masks the phenol, rendering it non-fluorescent until hydrolysis occurs inside the target compartment.

Troubleshooting & Optimization Guide

Phase 1: Sample Preparation & Loading

Q: My fluorescence signal is weak even after loading HPTS Acetate. How do I fix this?

A: This usually indicates incomplete hydrolysis or insufficient loading concentration.

  • Increase Incubation Time/Temp: Esterase activity is temperature-dependent. Incubate at 37°C for at least 30–60 minutes. Room temperature incubation often yields incomplete hydrolysis.

  • Concentration Titration: Start with 10–50 µM HPTS Acetate.

    • Warning: Do not exceed 100 µM inside the compartment. HPTS is prone to concentration-dependent self-quenching (inner filter effect) above this limit, which drastically reduces SNR and distorts the linear range of pH response.

  • Verify Hydrolysis: If working with artificial vesicles (liposomes) lacking esterases, you cannot use HPTS Acetate. You must encapsulate the pre-hydrolyzed trisodium salt form during vesicle formation.

Q: I see high background fluorescence outside my cells/vesicles. How do I remove it?

A: Extracellular dye is the #1 killer of SNR.

  • The "Back-Exchange" Wash: If using HPTS Acetate, wash cells 3x with a buffer containing 1% BSA (Bovine Serum Albumin) . BSA binds to residual hydrophobic HPTS Acetate and helps strip it from the outer membrane leaflet.

  • The DPX Quencher Method (For Liposomes):

    • If you are performing a leakage assay or working with liposomes, add DPX (p-xylene-bis-pyridinium bromide) to the external buffer.

    • Mechanism: DPX is a cationic quencher.[5] HPTS is polyanionic. They form a non-fluorescent ground-state complex. Since DPX cannot cross the membrane, it selectively silences all external fluorescence, leaving only the internal signal. This can improve SNR by 10–50 fold.

Phase 2: Optical Configuration

Q: My ratiometric data is noisy. What filter settings should I use?

A: Precision in filter selection is non-negotiable.

  • Excitation 1 (Reference/Acid): 405 nm (bandwidth ≤ 10 nm). This is near the isosbestic point but favors the protonated form.

  • Excitation 2 (pH Sensitive/Base): 450 nm or 460 nm (bandwidth ≤ 10 nm). This peak rises dramatically as pH increases.

  • Emission: 510 nm (bandwidth ~40 nm).

  • Dichroic Mirror: 490 nm LP (Long Pass).

Q: How do I calibrate the signal to absolute pH?

A: You must perform an in situ calibration using the Nigericin Clamp method.

  • Prepare buffers at known pH values (e.g., 5.5, 6.5, 7.5).

  • Add Nigericin (10 µM) and High Potassium (100–140 mM K+) to the buffer.

    • Why? Nigericin is a K⁺/H⁺ ionophore. It equilibrates the intracellular pH (

      
      ) with the extracellular pH (
      
      
      
      ) only if [K⁺] is equal on both sides.
  • Plot the Ratio (

    
    ) vs. pH to generate your standard curve.[6]
    

Protocol: The DPX "Noise Killer" for Liposomes

If your experiment involves measuring pH or leakage in vesicles, this protocol ensures the highest possible SNR.

StepActionTechnical Note
1 Encapsulation Encapsulate HPTS (Trisodium salt) at 10–20 mM inside liposomes.
2 Separation Pass liposomes through a Sephadex G-50 column (Size Exclusion Chromatography) to remove bulk external dye.
3 Quenching Add DPX (10–50 mM) to the external buffer.
4 Measurement Measure Fluorescence. Any residual external signal is now quenched.
5 Lysis (Control) Add Triton X-100 (0.1%). This releases internal HPTS, exposing it to external DPX. Signal should drop to near zero.
Visualizing the DPX Quenching Workflow

DPX_Workflow cluster_0 Step 1: High Noise State cluster_1 Step 2: SNR Optimization Liposome_High Liposome (Internal HPTS) Ext_Dye External HPTS (Background Noise) Signal_Pure Internal Signal Only (High SNR) Liposome_High->Signal_Pure Retained Signal Add_DPX Add DPX Quencher (Cationic) Ext_Dye->Add_DPX Optimization Quenched_Ext External HPTS-DPX Complex (Non-Fluorescent) Add_DPX->Quenched_Ext Binds External Dye

Figure 2: The DPX Quenching strategy. By adding DPX to the external medium, background noise from unencapsulated dye is silenced, isolating the specific signal from the vesicle interior.

Reference Data

Table 1: Optical Properties of HPTS
ParameterValueNotes
Excitation Max (Acid) 405 nmProtonated form (ROH)
Excitation Max (Base) 454 nmDeprotonated form (RO⁻)
Emission Max 511 nmpH independent emission peak
pKa (Ground State) ~7.3Ideal for physiological pH (6.0–8.0)
pKa (Excited State) ~1.4Photoacid behavior causes large Stokes shift
Solubility >50 mg/mL (Water)Highly soluble; requires washing to prevent background

References

  • Han, J. & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews.

  • Wolfbeis, O. S. (2004). Fiber-Optic Chemical Sensors and Biosensors. Analytical Chemistry.

  • Kano, K. & Fendler, J. H. (1978). Pyranine as a Sensitive pH Probe for Liposome Interiors and Surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Agrawal, A. et al. (2018). Probing Membrane Leakage with HPTS/DPX Assay. Methods in Molecular Biology.

  • Thermo Fisher Scientific. Cellular pH Measurements using HPTS. Technical Notes.

Sources

Technical Support Center: Optimization of 8-Acetoxypyrene-1,3,6-trisulfonic Acid (HPTS-Acetate)

[1]

Current Status: Operational Ticket Topic: Prevention of Photobleaching & Signal Loss Assigned Specialist: Senior Application Scientist, Fluorescence Dynamics Unit[1]

Executive Summary: The Dual-State Challenge

Welcome to the technical support hub for 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS-Acetate). Before addressing photobleaching, we must establish the unique "activatable" nature of this probe.[1]

Crucial Distinction: You are working with a fluorogenic esterase substrate .[1]

  • The Precursor (Acetate form): Non-fluorescent (or weakly fluorescent) and cell-permeable.[1]

  • The Sensor (Hydrolyzed form - HPTS/Pyranine): Highly fluorescent, pH-sensitive, and hydrophilic.[1]

The "Bleaching" Trap: Users often report "bleaching" when they are actually experiencing dye leakage or hydrolysis failure .[1] True photobleaching involves the destruction of the excited fluorophore by Reactive Oxygen Species (ROS).[1] This guide distinguishes between these failure modes and provides validated protocols for stabilization.

Module 1: Diagnostic Workflow (Is it really bleaching?)

Before modifying your buffer chemistry, use this logic flow to identify the root cause of signal loss.

DiagnosticTreeStartSignal Decay ObservedCheck1Is decay uniform acrossthe entire field of view?Start->Check1Check2Does signal recoverafter dark interval?Check1->Check2No (Local decay)LeakDYE LEAKAGE(Membrane Transport)Check1->LeakYes (Background increases)BleachTRUE PHOTOBLEACHING(Irreversible Oxidation)Check2->BleachNoBlinkTRIPLET STATE BLINKING(Reversible)Check2->BlinkYes

Figure 1: Diagnostic decision tree to distinguish between photophysical bleaching, reversible blinking, and biological leakage.

Module 2: Chemical Mitigation Strategies

Because HPTS is a pH sensor , standard commercial antifade mountants are often unsuitable.[1] Many contain acidic preservatives or buffers that will clamp the pH, rendering your sensor useless.[1] You must build a custom, pH-neutral antifade system.[1]

The Gold Standard: The Trolox System

Trolox (a water-soluble Vitamin E analog) is the superior choice for HPTS. Unlike simple oxygen scavengers (which can induce hypoxia and alter intracellular pH), Trolox works via a Reducing and Oxidizing System (ROXS) mechanism to quench triplet states without depleting oxygen entirely.[1]

Protocol: Preparation of Trolox-Enhanced Imaging Buffer

Reagents Required:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)[1]

  • NaOH (for solubilization)[1]

  • HEPES or PBS (pH adjusted to experimental needs)[2]

Step-by-Step:

  • Stock Solution (100 mM): Dissolve Trolox powder in water. It will not dissolve well until you add NaOH.[1] Add 1N NaOH dropwise while vortexing until the solution clears.

  • pH Adjustment: Immediately adjust the pH of the stock to 7.4 (or your target pH). Critical: High pH Trolox degrades rapidly.

  • Working Solution: Dilute the stock into your imaging media to a final concentration of 1 mM to 2 mM .

  • Incubation: Pre-incubate cells for 10 minutes.

Comparative Efficacy of Additives
AdditiveMechanismSuitability for HPTSRisk Factor
Trolox Triplet State Quencher (ROXS)High Low cytotoxicity; pH neutral.
Ascorbic Acid Radical ScavengerMedium Can acidify media; alters pH readings.[1]
Oxyrase / Glox Enzymatic O₂ RemovalLow Induces hypoxia; causes metabolic acidification (Lactic acid), skewing HPTS data.[1]
PPD (p-Phenylenediamine) ScavengerForbidden Toxic to live cells; often discolors media.[1]

Module 3: Hardware & Acquisition Optimization

If chemical intervention is insufficient, the issue lies in Photon Flux Density .[1] HPTS is prone to "excited-state proton transfer" (ESPT), making it sensitive to high-energy excitation.[1]

The "Dark Time" Strategy

Continuous wave (CW) excitation drives the fluorophore into a "bottleneck" triplet state, where it is vulnerable to destruction by oxygen.[1]

Recommendation: Switch to Stroboscopic (Pulsed) Illumination .

  • Duty Cycle: Trigger the LED/Laser only during the camera exposure (e.g., 50ms).

  • Dark Interval: Allow >200ms between pulses. This allows the triplet state to relax back to the ground state non-destructively.

PhotophysicsS0Ground State(S0)S1Excited State(S1)FluorescenceS0->S1Excitation(Light)S1->S0Emission(Signal)T1Triplet State(T1)(Vulnerable)S1->T1ISCT1->S0Trolox/Pulsing(Rescue)BleachedOxidized(Dead)T1->Bleached+ Oxygen(ROS)

Figure 2: The photophysical pathway. The goal is to maximize the Orange path (Rescue) and minimize the Red path (ROS damage).

Module 4: Frequently Asked Questions (FAQs)

Q1: My signal is bright initially but vanishes within 2 minutes. Is this bleaching?

  • Diagnosis: Likely Leakage .[1] HPTS is highly water-soluble (3 sulfonates).[1][3] If your cells are not healthy, or if you are not using an anion transport inhibitor, the dye will be pumped out.[1]

  • Fix: Add Probenecid (1-2.5 mM) to the loading and imaging buffer to inhibit organic anion transporters.

Q2: Can I use commercial "Antifade Mounting Media" for fixed cells?

  • Warning: Most mounting media (e.g., Vectashield) are buffered to specific pH levels (often alkaline) to maximize signal for immunofluorescence.[1] Since HPTS is a pH sensor, the mounting medium will override the pH you are trying to measure.[1]

  • Fix: Image in a defined buffer (PBS/HEPES) sealed with VALAP (Vaseline:Lanolin:Paraffin) rather than a polymerizing mountant.

Q3: The dye is not entering the cells.

  • Explanation: You are likely using the hydrolyzed form (HPTS) rather than the acetoxy form. The acetoxy group masks the charges, allowing entry.[1] Once inside, esterases cleave it, trapping the charged HPTS molecule.[1]

  • Fix: Verify you are using CAS 115787-83-2 (Acetoxypyrene-trisulfonic acid) and not CAS 6358-69-6 (HPTS/Pyranine).

References

  • Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009).[1][4][5] On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society, 131(14), 5018–5019.[1][5] Retrieved from [Link]

  • Han, J., & Burgess, K. (2010).[1] Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.[1] Retrieved from [Link]

  • Bernas, T., et al. (2004).[1] Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(3), 281-296.[1] Retrieved from [Link]

troubleshooting guide for intracellular pH measurements using fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Intracellular pH Measurement

Topic: Troubleshooting Fluorescent pH Probes (BCECF, SNARF, pHrodo) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Physics of pH Sensing

Accurate intracellular pH (pHi) measurement relies on the protonation state of a fluorophore altering its quantum yield or spectral shift.[1][2] The most common failure mode in these experiments is not the dye itself, but the calibration scaffold . If you cannot clamp the intracellular pH to a known external standard, your fluorescence data is merely qualitative.

This guide addresses the three critical phases of pHi experimentation: Probe Selection , Dye Loading/Retention , and Quantitative Calibration .

Part 1: Probe Selection & Chemistry

User Question: "I am seeing high background and low sensitivity in my lysosomes. I’m using BCECF. Is this the right dye?"

Scientist Response: No. BCECF is a cytosolic dye with a pKa (~7.0) optimized for neutral environments. For acidic organelles (lysosomes/endosomes), you require a probe with a lower pKa and a fluorogenic "turn-on" mechanism to distinguish the acidic compartment from the neutral cytosol.

Decision Matrix: Probe Suitability

ProbeTypepKaOpt. RangePrimary ApplicationMechanism
BCECF Ratiometric~7.06.4 – 7.6Cytosolic pH (Physiological)Dual Excitation (440/490 nm)
SNARF-1 Ratiometric~7.57.0 – 8.0Cytosolic pH (Alkaline shifts)Dual Emission (580/640 nm)
pHrodo Red/Green Intensity~6.54.0 – 7.0Endocytosis / PhagocytosisFluorogenic (Dark at neutral, Bright at acid)
LysoSensor Yellow/Blue Ratiometric~4.23.5 – 6.0LysosomesDual Emission (Yellow/Blue)

Part 2: Dye Loading & Retention (The "AM" Mechanism)

User Question: "My cells are not fluorescent after incubation, or the dye leaks out within minutes. How do I fix this?"

Scientist Response: This issue usually stems from esterase inactivity (failure to load) or anion transport (active leakage). Most pHi probes are delivered as Acetoxymethyl (AM) esters. They are non-fluorescent and hydrophobic until cleaved by intracellular esterases.

Troubleshooting Protocol: Dye Retention
  • Check Esterase Activity: If cells are metabolically compromised (dead/dying), they cannot cleave the AM ester. Verify cell viability.

  • Inhibit Anion Transporters: Many cell types (e.g., macrophages, CHO cells) actively pump out anionic dyes (like cleaved BCECF) via multidrug resistance proteins (MDR).

    • Solution: Add Probenecid (1–2.5 mM) or Sulfinpyrazone to the loading buffer and wash buffer.

  • Optimize Loading Temperature:

    • Room Temp (20-25°C): Reduces compartmentalization into organelles.

    • 37°C: Faster loading but higher risk of dye sequestration into mitochondria/lysosomes.

Visualizing the Trap Mechanism The following diagram illustrates the "Trap" mechanism. If the "Esterase Cleavage" step fails, the dye washes out. If "Anion Transporter" is active, the trapped dye is pumped out.

AM_Loading_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol Dye_AM Dye-AM Ester (Hydrophobic/Non-Fluorescent) Dye_AM_In Dye-AM (Inside) Dye_AM->Dye_AM_In Passive Diffusion Cleaved_Dye Cleaved Dye (Anionic/Fluorescent) Dye_AM_In->Cleaved_Dye Hydrolysis Cleaved_Dye->Cleaved_Dye Trapped (Target) Transporter Anion Transporter (MDR/MRP) Cleaved_Dye->Transporter Leakage Pathway Esterase Intracellular Esterases Esterase->Dye_AM_In Catalyzes Transporter->Dye_AM Pumped Out

Caption: The AM-Ester Trap Mechanism. Probenecid blocks the "Anion Transporter" pathway (Red), ensuring the fluorescent dye remains trapped (Green).

Part 3: The "High K+ / Nigericin" Calibration Standard

User Question: "My raw fluorescence ratios changed, but how do I know the absolute pH? Can I just use standard buffers?"

Scientist Response: You cannot use standard buffers because the cell membrane maintains a pH gradient. You must chemically "clamp" the internal pH to match the external buffer. The Gold Standard method is the Nigericin / High K+ Technique .

The Mechanism: Nigericin is an ionophore that exchanges H+ for K+. If (and only if) the extracellular K+ concentration matches the intracellular K+ concentration (~145 mM), the chemical gradient for K+ is zero. Consequently, the H+ gradient also collapses to zero, forcing


.
Protocol: In Situ Calibration

Reagents:

  • Nigericin: Stock 10 mM in Ethanol. Working conc: 10–20 µM.

  • Valinomycin (Optional): Working conc: 5–10 µM (helps collapse membrane potential, improving equilibration speed).

  • Calibration Buffers: A series of buffers (pH 5.5, 6.5, 7.5, 8.5) containing 145 mM KCl (NOT NaCl).

Step-by-Step Workflow:

  • Acquire Experimental Data: Record fluorescence of your samples in physiological buffer (High Na+).

  • Wash: Remove physiological buffer.

  • Clamp (Point 1): Add pH 5.5 High K+ Buffer + Nigericin (10 µM). Incubate 5–10 mins. Image/Read.

  • Clamp (Point 2-4): Repeat with pH 6.5, 7.5, and 8.5 buffers.

  • Plot: Plot the Ratio (Y-axis) vs. Buffer pH (X-axis). Fit to a modified Henderson-Hasselbalch equation.

Visualizing the Clamp

Nigericin_Clamp cluster_membrane Plasma Membrane cluster_out Extracellular Calibration Buffer cluster_in Intracellular Cytosol Nigericin Nigericin Ionophore H_out pH = Known (e.g., 7.0) Nigericin->H_out H+ released K_in [K+] ≈ 145 mM Nigericin->K_in K+ released K_out [K+] = 145 mM K_out->Nigericin K+ enters H_in pH -> Equilibrates to 7.0 H_in->Nigericin H+ bound

Caption: The Nigericin Clamp. By equalizing [K+] across the membrane, the H+/K+ antiporter (Nigericin) forces the H+ gradient to collapse, equilibrating pH.

Part 4: Signal Artifacts & Ratiometric Logic

User Question: "My signal intensity drops over time. Is my pH changing or is the dye bleaching?"

Scientist Response: If you are using a single-wavelength dye (like Fluo-4 for Calcium, or simple Fluorescein for pH), you cannot distinguish between bleaching, leakage, and pH change. This is why Ratiometric imaging is required for quantitative work.

The Ratiometric Advantage (BCECF Example):

  • Excitation 1 (490 nm): pH Sensitive (Intensity increases as pH increases).

  • Excitation 2 (440 nm): Isosbestic Point (pH Insensitive).

  • Calculation:

    
    
    

If the dye bleaches or leaks, both 490 and 440 signals drop proportionally. The Ratio remains constant, preserving the pH measurement.

Troubleshooting Table: Common Artifacts

SymptomCauseCorrective Action
Flat Calibration Curve Buffers contain Na+ instead of K+Remake buffers with 145 mM KCl. Nigericin requires K+ to work.
Slow Equilibration Membrane potential interferenceAdd Valinomycin (5 µM) to the Nigericin step.
Drifting Baseline Phototoxicity / BleachingReduce laser power; increase interval between frames; switch to Ratiometric mode.
Spotty/Punctate Signal Dye sequestration in lysosomesLoad at Room Temp; reduce loading time; use lower AM ester concentration.

References

  • Grinstein, S., et al. (1989). Mechanisms of regulation of the Na+/H+ exchanger. Reviews of Physiology, Biochemistry and Pharmacology. [Link]

  • Thomas, J. A., et al. (1979). Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ. Biochemistry.[3] [Link]

  • Chow, S., & Hedley, D. (2020). Flow Cytometric Measurement of Intracellular pH.[4][5] Current Protocols in Cytometry. [Link]

Sources

Technical Support Center: Optimizing Microscope Filter Sets for Pyranine (HPTS) Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Technical Guide for Ratiometric pH Imaging using Pyranine (HPTS)

Core Concept: The Ratiometric Advantage

Pyranine (8-Hydroxypyrene-1,3,6-trisulfonic acid, or HPTS) is a ratiometric pH indicator.[1] Unlike intensity-based dyes (like Fluo-4 for calcium), where signal intensity correlates with concentration, Pyranine allows for pH measurement independent of dye concentration, optical path length, or uneven loading.[1]

The Mechanism: Pyranine exhibits a pH-dependent shift in excitation absorbance.[1]

  • Acidic Species (Protonated): Excitation peak at ~405 nm .[1]

  • Basic Species (Deprotonated): Excitation peak at ~450–460 nm .[1]

  • Emission: Both species emit at ~510–520 nm .[1]

Critical Implication: To calculate pH accurately, you must excite the sample sequentially at two wavelengths (405 nm and 460 nm) and collect emission at 510 nm.[1] The ratio of these two emission intensities (


) correlates directly to pH.[1]

Hardware Configuration: Filter Set Optimization

Why Standard GFP Filters Fail

A common error is attempting to image Pyranine with a standard GFP/FITC filter set.[1]

  • GFP Excitation (470–490 nm): efficiently excites the deprotonated (basic) form of Pyranine.[1]

  • The Problem: It completely misses the protonated (acidic) excitation peak at 405 nm. You will see a signal, but you cannot perform ratiometric analysis, rendering the pH measurement susceptible to artifacts from dye leakage and photobleaching.[1]

Recommended Filter Specifications

For optimal ratiometric imaging, you require a "Dual-Excitation, Single-Emission" configuration.[1]

ComponentSpecificationTechnical Rationale
Exciter 1 (Acidic) 405/20 nm Targets the protonated species peak (405 nm).[1] Narrow bandwidth prevents crosstalk with the basic peak.
Exciter 2 (Basic) 450/40 nm or 460/50 nm Targets the deprotonated species. Avoids overlap with the 405 nm line.
Dichroic Mirror Dual-band reflection or 475+ nm Longpass Must reflect both 405 nm and 460 nm light while transmitting emission >500 nm.[1] A dual-band dichroic (e.g., reflecting 400-460, transmitting >480) is ideal to reduce background.[1]
Emitter 535/40 nm or 525/50 nm Captures the emission peak (510 nm) while blocking excitation light.
Visualization: The Optical Path

The following diagram illustrates the necessary light path for ratiometric acquisition.

OpticalPath Figure 1: Dual-excitation optical path required for ratiometric Pyranine imaging. LightSource Light Source (Switchable LEDs/Wheel) ExFilter1 Ex Filter 1 405 nm (Acidic) LightSource->ExFilter1 Seq. 1 ExFilter2 Ex Filter 2 460 nm (Basic) LightSource->ExFilter2 Seq. 2 Dichroic Dichroic Mirror (Reflects <475nm) ExFilter1->Dichroic ExFilter2->Dichroic Sample Sample (Pyranine) Dichroic->Sample Excitation EmFilter Emission Filter 535/40 nm Dichroic->EmFilter Sample->Dichroic Emission (510nm) Detector Detector (Camera/PMT) EmFilter->Detector Signal

Experimental Protocol: In Situ Calibration

The "Nigericin Clamp" Method You cannot rely on a standard curve generated in cell-free buffer because intracellular viscosity and ionic strength alter Pyranine's


. You must calibrate inside the cells using Nigericin, a 

ionophore.[1]

Principle: Nigericin exchanges intracellular


 for extracellular 

.[1] If

, the chemical potential for potassium is zero, forcing the proton gradient to zero (

).[1]
Step-by-Step Workflow
  • Prepare High

    
     Buffers:  Create a series of buffers (e.g., pH 5.5, 6.5, 7.5, 8.[1]5) containing 135–145 mM KCl .[1] This matches intracellular potassium concentration.[1]
    
  • Load Cells: Incubate cells with Pyranine (or its acetoxymethyl ester form, HPTS-AM) as per standard protocol.

  • Wash: Wash cells to remove extracellular dye.[1]

  • Clamp: Add the High

    
     buffer containing 10–20 µM Nigericin .
    
  • Equilibrate: Wait 5–10 minutes for pH equilibration.

  • Image: Acquire images at Ex405 and Ex460.

  • Repeat: Repeat steps 4–6 for each pH buffer.

CalibrationWorkflow Figure 2: The Nigericin/High K+ calibration workflow for intracellular pH. Start Start Calibration PrepBuffers Prepare High K+ Buffers (140mM KCl, varying pH) Start->PrepBuffers LoadCells Load Cells with HPTS-AM PrepBuffers->LoadCells AddNigericin Add Buffer + Nigericin (10µM) LoadCells->AddNigericin Equilibrate Equilibrate 5-10 mins AddNigericin->Equilibrate Acquire Acquire Ratio Images (Ex405 / Ex460) Equilibrate->Acquire NextBuffer Next pH Buffer? Acquire->NextBuffer NextBuffer->AddNigericin Yes CurveFit Generate Calibration Curve (Sigmoidal Fit) NextBuffer->CurveFit No

Troubleshooting & FAQs

Q1: My ratio values are drifting over time, even in stable pH conditions. Why?

Diagnosis: Differential Photobleaching.[1] Explanation: The protonated and deprotonated forms of Pyranine may bleach at different rates depending on your light source intensity. If the 460 nm-excited species bleaches faster than the 405 nm-excited species, your ratio (


) will artificially decrease, mimicking acidification [1].[1]
Solution: 
  • Minimize exposure time and excitation power.[1]

  • Use "ND" (Neutral Density) filters to reduce excitation intensity.[1]

  • Perform a "bleaching correction" control experiment: Image a fixed pH sample over time to quantify the drift rate.

Q2: I see a strong signal at 460 nm excitation, but almost no signal at 405 nm.

Diagnosis: Optical Transmission Failure. Explanation: Many standard microscope objectives (especially high-magnification oil objectives) and some glass coverslips have poor transmission in the UV/violet range (<410 nm).[1] Solution:

  • Check your objective lens specifications.[1] Look for "UV" or "Fluor" designations (e.g., Super Fluor).[1]

  • Ensure your dichroic mirror reflects 405 nm.[1] A standard GFP dichroic (cutoff ~490 nm) often transmits 405 nm rather than reflecting it to the sample.

Q3: My calibration curve is flat; the cells don't respond to the buffers.

Diagnosis: Failure of the Nigericin Clamp. Explanation: This usually happens if the buffer does not contain high Potassium. Nigericin requires a zero


 gradient to function as a pure proton clamp.[1] If you use standard PBS (low 

, high

), the membrane potential will interfere with pH equilibration [2].[1] Solution: Ensure your calibration buffers contain ~140 mM KCl and that Nigericin is fresh (stored at -20°C).
Q4: The background fluorescence is very high.

Diagnosis: Autofluorescence or Media Fluorescence. Explanation: The 405 nm excitation line excites many cellular metabolites (NADH, flavins) and components in cell culture media (Phenol Red, serum).[1] Solution:

  • Use Phenol Red-free imaging media (e.g., HBSS or specialized imaging buffers).[1]

  • Perform background subtraction: Select a Region of Interest (ROI) in a cell-free area and subtract its intensity from your cell data before calculating ratios.[1]

References

  • Han, J., & Burgess, K. (2010).[1] Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728.[1] [Link]

  • Thomas, J. A., et al. (1979).[1] Intracellular pH measurements in Ehrlich ascites tumor cells utilizing spectroscopic probes generated in situ.[1] Biochemistry, 18(11), 2210–2218.[1] [Link]

Sources

Technical Support Center: Autofluorescence Correction in Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Optimization & Autofluorescence Quenching

Introduction: The Signal-to-Noise Crisis

As researchers, we often treat fluorescence as a binary outcome—signal vs. no signal. However, biological tissue is an optically noisy environment. Autofluorescence—the natural emission of light by biological structures—is not just "background noise"; it is a complex spectral competitor that can mimic positive data, leading to false positives in drug uptake assays and misinterpretation of protein co-localization.

This guide moves beyond basic "background subtraction" and provides a mechanistic approach to silencing endogenous noise. We categorize solutions into Chemical Quenching (modifying the sample) and Optical/Computational (modifying the acquisition).

Module 1: Diagnostic Workflow

User Query: "How do I distinguish between true immunofluorescence and autofluorescence?"

Scientist’s Analysis: Never assume a signal is real until validated. Autofluorescence typically manifests as broad-spectrum emission (appearing in Green, Red, and Far-Red channels simultaneously), whereas specific fluorophores have narrow emission peaks.

Diagnostic Decision Tree

DiagnosticWorkflow start Signal Detected control Run 'No Primary Antibody' Control start->control check1 Signal Persists? control->check1 real Likely Non-Specific Secondary Binding check1->real No auto Suspect Autofluorescence check1->auto Yes spectral Perform Lambda (Spectral) Scan auto->spectral analyze Analyze Emission Profile spectral->analyze broad Broad/Flat Spectrum (Autofluorescence) analyze->broad Wide >100nm narrow Narrow Peak (True Signal) analyze->narrow Sharp Peak

Figure 1: Logic flow for validating signal origin before applying correction protocols.

Module 2: Chemical Quenching Protocols

User Query: "My fixed tissue has high background in the green channel. Can I wash it out?"

Scientist’s Analysis: You cannot "wash" autofluorescence out, but you can chemically modify the sources. The two primary culprits are Aldehyde Adducts (from fixation) and Lipofuscin (age-related pigment). You must choose the correct quencher for the correct target.

Target 1: Aldehyde-Induced Autofluorescence

Cause: Glutaraldehyde and Paraformaldehyde react with amines to form Schiff bases (


), which fluoresce in the blue-green spectrum.
Solution:Sodium Borohydride (

) Reduction
. This reduces the double bond (

) to a single bond (

), eliminating fluorescence.
Protocol A: Sodium Borohydride Treatment

Best for: High-background fixation artifacts in vascular or connective tissue.

  • Preparation: Dissolve 1 mg/mL (0.1%) Sodium Borohydride in ice-cold PBS or water.

    • Critical: Prepare immediately before use.

      
       evolves hydrogen gas rapidly and loses potency within minutes.
      
    • Safety: Perform in a fume hood; gas evolution can cause pressure buildup in closed tubes.

  • Incubation: Immerse fixed, permeabilized samples in the solution for 10 minutes at room temperature.

    • Observation: You should see small bubbles forming (hydrogen gas).

  • Washing: Wash samples

    
     minutes with PBS to remove residual borohydride.
    
  • Staining: Proceed with blocking and antibody incubation.

Target 2: Lipofuscin (The "Age Pigment")

Cause: Accumulation of oxidized proteins and lipids in lysosomes, common in brain, retina, and kidney. It fluoresces extremely brightly across all channels.[1][2] Solution:Sudan Black B (SBB) or TrueBlack® .[3] These are lipophilic dyes that bind to lipofuscin and mask its fluorescence (absorb the light).

Protocol B: Sudan Black B (SBB) Masking

Best for: Brain tissue (Alzheimer’s/Parkinson’s research).

  • Staining: Perform your standard immunofluorescence staining first (primary & secondary antibodies).

  • Preparation: Prepare 0.1% Sudan Black B in 70% Ethanol. Stir for 2 hours, then filter through a 0.2µm syringe filter (Crucial to prevent precipitate deposits).

  • Incubation: Immerse stained slides in SBB solution for 10–15 minutes at room temperature.

  • Washing:

    • Quick rinse in 70% Ethanol (to remove excess dye).

    • Wash

      
       minutes in PBS.
      
  • Mounting: Mount with glycerol-based media.

Comparison of Chemical Agents

AgentTargetMechanismProsCons
Sodium Borohydride Aldehyde Schiff BasesChemical Reduction (C=N

C-N)
Permanent; improves antigen retrievalShort half-life; bubbles can detach delicate sections
Sudan Black B LipofuscinOptical Masking (Absorption)Highly effective on stubborn brain tissueCan increase background in Red/Far-Red channels; reduces signal intensity
TrueBlack® LipofuscinOptical MaskingLower Red/Far-Red background than SBBCommercial cost; requires specific mounting media compatibility
Copper Sulfate LipofuscinElectron ScavengingSimple buffer additionLess effective than SBB; not permanent

Module 3: Optical & Digital Strategies

User Query: "I cannot use chemicals because they affect my fluorophores. How do I fix this at the microscope?"

Scientist’s Analysis: If chemical quenching is impossible (e.g., live-cell imaging or specific dye sensitivity), we utilize Spectral Unmixing . This treats autofluorescence as a distinct "fluorophore" with its own spectral signature and mathematically separates it from your dye.

Technique: Linear Spectral Unmixing

Most modern confocals (Zeiss LSM, Leica SP, Nikon Spectral) support this.

The Workflow
  • Acquire Reference Spectra:

    • Positive Control: Sample with only your dye (e.g., GFP).

    • Negative Control: Unstained sample (contains only autofluorescence).

  • Lambda Stack Acquisition: Image the experimental sample by collecting emission in 10nm bins (e.g., 400nm to 700nm) rather than standard wide channels.

  • Unmixing Algorithm: The software solves a linear equation for every pixel:

    
    
    (Where 
    
    
    
    is total intensity,
    
    
    is the reference spectrum, and
    
    
    are the abundance of each signal.)
Visualizing Spectral Unmixing

SpectralUnmixing cluster_inputs Input Data cluster_outputs Unmixed Channels raw Raw Lambda Stack (Mixed Signal) algo Linear Unmixing Algorithm (Pixel-wise) raw->algo ref_auto Ref Spectrum: Autofluorescence ref_auto->algo ref_dye Ref Spectrum: GFP/Dye ref_dye->algo ch_auto Channel 1: Autofluorescence algo->ch_auto ch_real Channel 2: Corrected Signal algo->ch_real

Figure 2: Data flow for separating overlapping spectral signatures using reference libraries.

Module 4: Tissue-Specific Troubleshooting (FAQ)

Q: I work with liver/kidney tissue, and the green channel is unusable. Why? A: Liver and kidney are metabolically active and rich in NADH and FAD (Flavin Adenine Dinucleotide).

  • NADH Emission: ~450nm (Blue/Cyan)

  • FAD Emission: ~525nm (Green)

  • Fix: Avoid the 488nm (Green) channel if possible. Shift your panel to Red (561nm) and Far-Red (640nm) dyes. If you must use Green, use the Sodium Borohydride protocol, as it helps quench some metabolic protein fluorescence.

Q: I am imaging collagen-rich tissue (fibrosis models). The blue channel is bright. A: Collagen and elastin have strong intrinsic fluorescence in the blue/UV range.

  • Fix: Do not use DAPI (blue) for nuclear counterstaining if collagen is dense. Use a far-red nuclear stain like DRAQ5 or RedDot™2 . Alternatively, use Second Harmonic Generation (SHG) microscopy (if available) to visualize collagen specifically without fluorescence.

Q: Can I use Sudan Black B on live cells? A: No. Sudan Black B is toxic and requires ethanol solubility. For live-cell imaging, your only options are:

  • Red-shifting: Use Near-Infrared (NIR) dyes (emission >700nm) where cellular autofluorescence is lowest.

  • Time-Gating (FLIM): If you have a FLIM detector, you can gate out autofluorescence based on its short lifetime (<2ns) compared to the longer lifetime of engineered fluorophores.

References

  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry, 47(6), 719-730.

  • Clancy, B., & Cauller, L. J. (1998). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride.[4] Journal of Neuroscience Methods, 83(2), 97-102.[4]

  • Zimmermann, T., Rietdorf, J., & Pepperkok, R. (2003). Spectral imaging and its applications in live cell microscopy.[5] FEBS Letters, 546(1), 87-92.[5]

  • Biotium. TrueBlack® Lipofuscin Autofluorescence Quencher (Technical Manual).

Sources

factors influencing the enzymatic hydrolysis of HPTS acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPTS Acetate Hydrolysis Assay

Introduction: The Assay Principle

Welcome to the technical guide for optimizing 8-Acetoxypyrene-1,3,6-trisulfonic acid (HPTS Acetate) assays. This fluorogenic substrate is primarily used to measure esterase activity (including Carbonic Anhydrase and Lipase).

The Mechanism: HPTS Acetate is non-fluorescent. Upon enzymatic hydrolysis, the acetate group is cleaved, releasing HPTS (Pyranine) .

  • Crucial Constraint: The fluorescence of the released HPTS is strictly pH-dependent . It acts as a pH indicator with a pKa of ~7.3.

  • The "pH Trap": You only detect the signal if the pH is near or above 7.3 (favoring the deprotonated, fluorescent phenolate form). However, high pH also accelerates spontaneous hydrolysis (background noise).

Module 1: Assay Setup & Optimization

Reagent Preparation (The "Dry" Rule)

Moisture is the enemy of this assay. The ester bond in HPTS Acetate is labile.[1]

  • Stock Solution: Dissolve HPTS Acetate in anhydrous DMSO (Dimethyl Sulfoxide).

    • Concentration: Typically 10–20 mM.

    • Storage: Aliquot immediately into light-tight tubes. Store at -20°C with desiccant.

    • Shelf Life: Discard if the frozen stock turns yellow (indicates hydrolysis).

  • Reaction Buffer:

    • Recommended: Tris-HCl or HEPES (50–100 mM).

    • pH Selection:pH 7.0 – 7.5 is the "Goldilocks" zone.

      • < pH 7.0: Enzyme works, but the product (HPTS) is protonated and weakly fluorescent (Signal loss).

        • pH 8.0:* Product is fluorescent, but spontaneous hydrolysis creates unacceptably high background (Noise gain).

Standard Protocol
StepActionTechnical Rationale
1 Equilibrate Buffer Pre-warm assay buffer to reaction temperature (usually 25°C or 37°C). pH is temperature-dependent; ensure pH is 7.3 at the actual running temperature.
2 Enzyme Prep Dilute esterase/Carbonic Anhydrase in buffer. Keep on ice until use to preserve activity.
3 Substrate Spike Dilute DMSO stock into buffer immediately before use to create a 2X Working Solution (e.g., 100 µM). Do not store this aqueous solution.
4 Reaction Start Add 50 µL Enzyme + 50 µL Substrate Working Solution to a black 96-well plate.
5 Detection Monitor Fluorescence Kinetic Mode.Ex: 460 nm (bandwidth 10 nm)Em: 510 nm (bandwidth 10 nm)

Module 2: Visualizing the Pathway

The following diagram illustrates the dual-dependency of this assay: the enzymatic cleavage and the subsequent pH-driven ionization required for fluorescence.

HPTS_Mechanism Substrate HPTS-Acetate (Non-Fluorescent) Intermediate HPTS (Protonated) (Weak Fluorescence) Substrate->Intermediate Hydrolysis Substrate->Intermediate High pH / H2O Product HPTS (Deprotonated) (High Fluorescence) Intermediate->Product Ionization (Fast) Enzyme Esterase / CA Enzyme->Substrate pH_Factor pH > 7.3 pH_Factor->Intermediate Drives Equilibrium Spontaneous Spontaneous Hydrolysis

Figure 1: Reaction mechanism showing the requirement for both esterase activity and alkaline pH to generate a detectable signal.

Module 3: Troubleshooting Guide

Issue A: High Background Fluorescence (t=0)

Symptoms: The "Zero Enzyme" control shows high fluorescence immediately or increases rapidly.

Potential CauseValidation CheckCorrective Action
Wet DMSO Check if DMSO stock was left uncapped.Prepare fresh stock using anhydrous DMSO (sealed ampoules).
Buffer pH too High Measure buffer pH. Is it > 7.8?Lower pH to 7.2–7.4. Spontaneous hydrolysis is base-catalyzed.
Old Substrate Visually inspect frozen stock.If stock is yellow/green before dilution, it is hydrolyzed. Discard.
Issue B: Low Signal / No Activity

Symptoms: Enzyme is added, but fluorescence does not increase significantly above background.

Potential CauseValidation CheckCorrective Action
Acidic pH Is buffer pH < 7.0?At pH 6, HPTS is protonated (non-fluorescent). Raise pH or use a stop-solution (add NaOH to pH 10 before reading).
Enzyme Inactivation Run a positive control (e.g., p-Nitrophenyl Acetate).Ensure enzyme wasn't denatured by vortexing or freeze/thaw cycles.
Inner Filter Effect Is substrate conc. > 500 µM?High concentrations can quench signal. Titrate substrate down (10–100 µM).

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose assay failures systematically.

Troubleshooting_Tree Start Start: Analyze Signal HighBg Issue: High Background Start->HighBg LowSig Issue: Low Signal Start->LowSig CheckStock Check Stock Color HighBg->CheckStock CheckpH Check Buffer pH LowSig->CheckpH Yellow Stock is Yellow CheckStock->Yellow Clear Stock is Clear CheckStock->Clear Action2 Lower pH (Reduce Spontaneous Rate) CheckpH->Action2 pH > 7.8 Action3 Raise pH to >7.2 (Ionize HPTS) CheckpH->Action3 pH < 7.0 Action1 Discard Stock (Hydrolyzed) Yellow->Action1 Clear->CheckpH

Figure 2: Diagnostic workflow for resolving signal-to-noise issues.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I run this assay at pH 6.0 to match my enzyme's physiological optimum? A: Not in continuous mode. At pH 6.0, the released HPTS is protonated and has very low fluorescence at 510 nm.

  • Solution: Run the enzymatic reaction at pH 6.0 for a fixed time, then add a "Stop Solution" (e.g., 100 mM Tris, pH 9.0) to instantly ionize the product and read the endpoint fluorescence.

Q2: My Carbonic Anhydrase (CA) assay isn't working. Is HPTS specific to CA? A: No. HPTS Acetate is a generic esterase substrate. CA has esterase activity, but so do many contaminants.

  • Validation: You must use a specific inhibitor, such as Acetazolamide , to prove the signal is from CA. If Acetazolamide doesn't block the signal, you likely have a generic esterase contaminant.

Q3: What is the exact pKa of HPTS? A: The relevant pKa for the hydroxyl group is approximately 7.3 [1]. This is why the dynamic range of the assay is most sensitive between pH 7.0 and 8.0.

References

  • Wolfbeis, O. S., et al. (1983). "The pKa values of the indicator 8-hydroxypyrene-1,3,6-trisulfonate (HPTS) in aqueous solution." Fresenius' Zeitschrift für analytische Chemie. (Establishes the pKa ~7.3 critical for pH dependency).

  • Pocker, Y., & Stone, J. T. (1967). "The catalytic versatility of erythrocyte carbonic anhydrase. 3. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate."[2] Biochemistry. (Foundational text on Carbonic Anhydrase esterase activity, applicable to HPTS-Ac).

  • AAT Bioquest. "HPTS Spectrum and Properties." (Verified spectral data: Ex 460nm / Em 510nm).

Sources

Technical Support Center: Fluorescence Intensity Measurement Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorescence Troubleshooting Hub. Status: Operational | Senior Scientist on Duty: Dr. A. Vance

This guide is designed for researchers and drug development professionals encountering anomalies in fluorescence intensity data. Unlike standard manuals, we focus on the causality of artifacts—why they occur physically and chemically—and provide self-validating protocols to resolve them.

Quick Diagnostic: What is your primary symptom?
  • Symptom A: Signal decreases over time during measurement.[1]

    
    See Section 1: Photostability
    
  • Symptom B: Signal is non-linear with concentration (plateaus).

    
    See Section 2: Inner Filter Effect
    
  • Symptom C: High background or "ghost" signals in negative controls.

    
    See Section 3: Background & Noise
    
  • Symptom D: Unexpected peaks or spectral distortion.

    
    See Section 4: Scattering & Spectral Artifacts
    
Section 1: Signal Stability (Photobleaching vs. Quenching)

Q: My fluorescence signal decays rapidly within seconds of exposure. Is my sample degrading?

Expert Analysis: You are likely experiencing photobleaching or quenching , but they are distinct physical phenomena.

  • Photobleaching is the irreversible photochemical destruction of the fluorophore, often involving the transition from a singlet to a reactive triplet state, generating reactive oxygen species (ROS).[2]

  • Quenching is a reversible reduction in fluorescence quantum yield due to interaction with a quencher (e.g., oxygen, iodide, or adjacent fluorophores via FRET) without permanently destroying the molecule.

Diagnostic Protocol:

  • Reversibility Test: Stop illumination for 5 minutes. Resume measurement.

    • Signal recovers? It is Quenching (likely relaxation of triplet states or diffusion of fresh fluorophores).

    • Signal remains low? It is Photobleaching .[1]

Resolution Strategy:

IssueMechanistic FixProtocol Step
Photobleaching Reduce photon flux to limit triplet state accumulation.1. Use Neutral Density (ND) filters (e.g., ND 1.0 reduces light by 90%). 2. Switch to "harder" dyes (e.g., Alexa Fluor, Atto) vs. fluorescein. 3. Use antifade mounting media (e.g., ProLong Gold) for fixed samples.
Quenching Remove quenching agents or reduce molecular proximity.1. Degas buffers to remove dissolved

(common quencher). 2. Reduce fluorophore labeling density (prevent self-quenching).
Section 2: The Inner Filter Effect (IFE)

Q: My standard curve flattens at higher concentrations, but I haven't reached detector saturation. Why?

Expert Analysis: This is the Inner Filter Effect (IFE) .[3] It occurs when the sample itself absorbs the excitation light (Primary IFE) or reabsorbs the emitted light (Secondary IFE) before it leaves the cuvette or well. This violates the assumption that fluorescence intensity (


) is linearly proportional to concentration (

).[4] Linearity holds only when Absorbance (

) is

OD.

The Causality: According to the Beer-Lambert law, excitation intensity decreases exponentially as it penetrates the sample. At high concentrations, the center of the sample (where the detector focuses) receives significantly less light than the front face.

Correction Protocol (The "Dilution Validation"):

  • Measure Absorbance: Measure

    
     (at excitation 
    
    
    
    ) and
    
    
    (at emission
    
    
    ).[4]
  • Mathematical Correction: If

    
    , apply the Lakowicz correction formula:
    
    
    
    
  • Physical Validation: Dilute the sample 10-fold.

    • If Signal drops ~10-fold: Linear range.

    • If Signal drops < 5-fold: IFE was present; the dilution restored linearity.

IFE_Workflow Start Non-Linear Standard Curve CheckAbs Measure Absorbance (OD) Start->CheckAbs Decision Is OD > 0.1? CheckAbs->Decision Dilute Dilute Sample (1:10) Decision->Dilute Yes (High OD) Correct Apply Math Correction F_corr = F_obs * 10^((Aex+Aem)/2) Decision->Correct Cannot Dilute Valid Valid Linear Data Decision->Valid No (Low OD) Dilute->Valid Re-measure Correct->Valid

Figure 1: Decision matrix for identifying and correcting Inner Filter Effects in high-concentration samples.

Section 3: Background Noise (Autofluorescence & Media)

Q: My negative control (cells only) has a high green signal. How do I remove it?

Expert Analysis: Biological samples are rich in endogenous fluorophores (NADH, Riboflavin, Collagen) that excite in the blue/UV range and emit in the green. Additionally, cell culture media often contains Phenol Red , a pH indicator that is highly fluorescent.

Troubleshooting Table: Sources & Solutions

SourceCharacteristicSolution
Phenol Red Intense background in culture media (500-600 nm).Switch Media: Use Phenol Red-free media (e.g., FluoroBrite™ DMEM) or wash cells 3x with PBS/HBSS before imaging.
NADH / FAD Metabolic autofluorescence (Ex: 350nm / Em: 450nm).Red-Shift: Switch to fluorophores exciting >600 nm (e.g., Alexa Fluor 647, Cy5). Autofluorescence is minimal in the Near-IR window.
Fixatives Aldehydes (Formalin/PFA) create fluorescent Schiff bases.Quenching: Treat fixed samples with 0.1% Sodium Borohydride (

) or 50 mM

to reduce Schiff bases.
Lipofuscin "Age pigment" in tissues; broad spectrum.Masking: Treat tissue with Sudan Black B (hydrophobic dye that quenches lipofuscin fluorescence).
Section 4: Scattering (Rayleigh vs. Raman)

Q: I see a sharp peak in my emission spectrum that shifts when I change the excitation wavelength. Is this a contaminant?

Expert Analysis: This is likely Scattering , not fluorescence.

  • Rayleigh Scattering: Elastic scattering (no energy loss).[5] The peak appears exactly at the excitation wavelength (

    
    ).
    
  • Raman Scattering: Inelastic scattering (energy loss to molecular vibration).[5] It appears at a fixed energy distance (wavenumber) from the excitation. In water, the O-H stretch Raman peak appears at ~3400

    
     lower energy than the excitation.
    

The "Shift Test" Protocol:

  • Change your excitation wavelength (

    
    ) by +10 nm.
    
  • Observe the emission peaks:

    • Peak stays at same

      
      ? It is real Fluorescence .
      
    • Peak shifts by +10 nm? It is Rayleigh/Raman Scattering .[5][6]

Visualizing the Artifacts:

Spectral_Artifacts Light Excitation Light (λ_ex) Sample Sample in Solution Light->Sample Rayleigh Rayleigh Scatter (λ = λ_ex) Elastic Collision Sample->Rayleigh High Intensity Raman Raman Scatter (λ > λ_ex) Solvent Vibration Sample->Raman Low Intensity Fluoro True Fluorescence (λ >> λ_ex) Stokes Shift Sample->Fluoro Signal of Interest Filter Emission Filter / Monochromator Rayleigh->Filter Raman->Filter Fluoro->Filter Detector Detector Signal Filter->Detector If filter bandwidth overlaps scatter

Figure 2: Spectral relationship between Excitation, Scattering (Rayleigh/Raman), and Fluorescence.[5] Scattering peaks can be mistaken for fluorescence if filters are too wide.

References
  • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging. Retrieved from

  • Evident (Olympus). Fluorescence Microscopy Errors and Troubleshooting. Retrieved from

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy. (Standard text referenced for Inner Filter Effect formulas).
  • Bitesize Bio. The Problems (and Uses) of Photobleaching. Retrieved from

  • Vector Laboratories. How To Protect Your Tissue From Photobleaching. Retrieved from

  • Edinburgh Instruments. Raman Scattering in Fluorescence Emission Spectra. Retrieved from

  • Analytical Chemistry (ACS). Inner Filter Effect Correction for Fluorescence Measurements. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Validation of Esterase Assays Using 8-Acetoxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of esterase activity—whether for liposomal stability testing, purified enzyme kinetics, or high-throughput screening (HTS)—requires a substrate that balances sensitivity with physicochemical stability. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as HPTS-Acetate ) offers a distinct advantage over traditional reagents like Fluorescein Diacetate (FDA) or p-Nitrophenyl Acetate (pNPA).

Unlike hydrophobic esterase substrates that require organic co-solvents (DMSO/Ethanol) and suffer from precipitation or membrane leakage, HPTS-Acetate is highly water-soluble due to its three sulfonate groups. Upon hydrolysis, it yields HPTS (Pyranine) , a highly fluorescent, pH-sensitive dye with a large Stokes shift.

This guide provides a technical comparison of HPTS-Acetate against industry standards and details a self-validating protocol for its implementation in quantitative assays.

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the non-fluorescent (or weakly blue-fluorescent) acetylated substrate into the highly green-fluorescent product, HPTS.

Chemical Transformation
  • Substrate: HPTS-Acetate (Acetylated, quenched/blue-shifted).

  • Catalyst: Esterase (cleaves the ester bond).[1]

  • Product: HPTS (8-Hydroxypyrene-1,3,6-trisulfonic acid).[2]

  • Signal: At physiological pH (>7.0), the phenolic hydroxyl group of HPTS deprotonates (

    
    ), resulting in strong fluorescence emission at ~510 nm when excited at ~460 nm.[3]
    
DOT Diagram: Signal Generation Pathway

G Substrate HPTS-Acetate (Weak Fluorescence) Ex: ~360nm Intermediate Hydrolysis (Cleavage of Acetyl Group) Substrate->Intermediate + Enzyme Enzyme Esterase (Catalyst) Enzyme->Intermediate Product HPTS (Pyranine) (Strong Green Fluorescence) Ex: 460nm | Em: 510nm Intermediate->Product Release of Acetate pH_Factor pH > 7.3 (Deprotonation) pH_Factor->Product Required for Max Signal

Figure 1: The fluorogenic mechanism of HPTS-Acetate. Note that the detection sensitivity is pH-dependent due to the pKa of the product.

Comparative Analysis: HPTS-Acetate vs. Alternatives

Selecting the right substrate is critical for assay validity. The table below contrasts HPTS-Acetate with common alternatives.

FeatureHPTS-Acetate (Target)Fluorescein Diacetate (FDA) p-Nitrophenyl Acetate (pNPA) 4-MUA
Detection Mode Fluorescence (Green)Fluorescence (Green)Absorbance (Yellow)Fluorescence (Blue)
Solubility High (Water/Buffer) Low (Requires DMSO/EtOH)Low (Requires MeOH)Low (Requires DMSO)
Membrane Permeability Impermeant (Trisodium salt)Highly PermeablePermeablePermeable
Excitation/Emission 460nm / 510nm490nm / 520nm405nm (Abs)365nm / 450nm
Key Advantage Zero leakage from liposomes; No organic solvent artifacts.Good for live-cell staining.Cheap; No fluorometer needed.Large Stokes shift.
Key Limitation pH sensitive (requires pH > 7); Expensive.High leakage rate; Photobleaching.Low sensitivity; Spontaneous hydrolysis.UV excitation causes autofluorescence.
Why Choose HPTS-Acetate?
  • Liposomal/Extracellular Assays: Because the trisodium salt is membrane-impermeant, it is the gold standard for measuring extracellular esterase activity or the integrity of liposomes (if encapsulated, leakage is measured by external quenching or separation).

  • Solvent-Free Kinetics: Eliminates the "solvent effect" where DMSO/Ethanol used to dissolve FDA can inhibit sensitive enzymes.

  • Photostability: Pyrene derivatives are generally more photostable than fluorescein derivatives.

Validation Framework & Protocol

To validate an esterase assay using HPTS-Acetate, you must demonstrate Linearity , Z-Factor (for screening), and Kinetic Stability .

Materials
  • Buffer: 10 mM Tris or HEPES, pH 7.4 - 8.0 (Crucial: HPTS fluorescence drops significantly below pH 7.0).

  • Substrate Stock: 10 mM HPTS-Acetate in biological buffer or water (Store at -20°C, protected from light).

  • Enzyme: Purified Esterase (e.g., Porcine Liver Esterase) or Cell Lysate.

  • Stop Solution (Optional): 0.1 M NaOH (raises pH to ~10 to maximize signal for endpoint reads).

Diagram: Validation Workflow

Workflow Step1 1. Substrate Prep Dissolve HPTS-Acetate in Buffer (No DMSO required) Step2 2. Spontaneous Hydrolysis Check Measure Buffer + Substrate (No Enzyme) over 60 mins Step1->Step2 Baseline Control Step3 3. Linearity Assay Titrate Enzyme Conc. vs. Fixed Substrate Conc. Step2->Step3 Define Dynamic Range Step4 4. Z-Factor Determination (n=24 Positive Ctrl, n=24 Negative Ctrl) Step3->Step4 Validate Robustness

Figure 2: Step-by-step validation workflow ensuring assay robustness prior to screening.

Detailed Protocol
Step 1: Spontaneous Hydrolysis Correction (The "Blank")

Ester substrates are prone to chemical hydrolysis in aqueous buffers.

  • Prepare a 100 µM working solution of HPTS-Acetate.

  • Add 100 µL to 12 wells of a black 96-well plate.

  • Add 100 µL of Buffer only (No enzyme).

  • Monitor fluorescence (Ex 460/Em 510) every 2 minutes for 1 hour.

  • Criteria: The slope of this line is your background noise. If background signal > 10% of max signal within 20 mins, prepare fresh substrate or lower the temperature.

Step 2: Enzyme Linearity &

Estimation
  • Prepare a serial dilution of your esterase source.[4]

  • Add 50 µL of enzyme to the plate.

  • Initiate reaction with 50 µL of HPTS-Acetate (Final conc: 50 µM, or optimized based on literature).

  • Read kinetically for 30 minutes at 25°C or 37°C.

  • Data Analysis: Plot the Initial Velocity (

    
    , RFU/min) vs. Enzyme Concentration.
    
    • Pass Criteria:

      
       for the linear portion.
      
Step 3: Z-Factor Calculation (For HTS)
  • Positive Control (Max Signal): Enzyme + Substrate (n=24 wells).

  • Negative Control (Min Signal): Buffer + Substrate (n=24 wells).

  • Incubate for a fixed time (e.g., 30 mins).

  • Calculate Z-Factor using the formula:

    
    
    
    • 
       = Standard Deviation, 
      
      
      
      = Mean.[5]
    • Pass Criteria: Z-Factor > 0.5 indicates an excellent assay.

Troubleshooting & Optimization (Expert Insights)

1. The "Inner Filter" Effect: Pyrene derivatives have high extinction coefficients. At concentrations >100 µM, HPTS-Acetate molecules can absorb the excitation light intended for other molecules, or re-absorb the emitted light.

  • Solution: Perform a substrate titration. If fluorescence plateaus or decreases at higher concentrations despite excess enzyme, you have hit the inner filter limit. Dilute the substrate.[4][5]

2. pH Sensitivity: HPTS is a pH indicator.[1][2][3] If your enzymatic reaction generates significant acid (acetic acid from hydrolysis) in a weak buffer, the pH will drop, and the fluorescence of the product (HPTS) will decrease artificially, masking the enzyme activity.

  • Solution: Use a strong buffer (e.g., 100 mM HEPES) to maintain pH > 7.4 throughout the assay.

3. OATP Transporter Assays: While the trisodium salt is generally impermeable, specific Organic Anion Transporting Polypeptides (OATPs) can transport it into hepatocytes. If using this for cellular uptake assays, ensure you wash cells thoroughly to remove extracellular substrate before reading, or use a "kinetic read" mode to watch accumulation in real-time.

References

  • Wolfbeis, O. S., et al. (1983). "Solvent-dependent fluorescence of pyrene-1,3,6-trisulfonate and its derivatives." Analytical Biochemistry. Link

  • Kovacs, T., et al. (2021). "8-acetoxypyrene-1,3,6-trisulfonate as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides." The FASEB Journal. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Molecular Probes (Thermo Fisher). "Product Information: 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)." User Guide. Link

Sources

Technical Comparison Guide: 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (Ace-HPTS)

[1]

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Ace-HPTS) is a specialized fluorogenic probe that functions as a "smart" esterase substrate. Unlike common cell-viability dyes (e.g., Calcein-AM) that passively diffuse into cells, Ace-HPTS retains the high negative charge of its sulfonate groups, rendering it membrane-impermeable via passive diffusion.

This unique physicochemical property creates a distinct niche in drug development and membrane biology:

  • OATP Transporter Profiling: It serves as a specific substrate for Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1), allowing "no-wash" kinetic assays for drug-transporter interactions.

  • Extracellular Esterase Activity: It permits the quantification of esterases in solution without interference from intracellular enzymes.

  • Trappable Fluorescent Product: Upon hydrolysis, it converts to HPTS (Pyranine) , a highly water-soluble, pH-sensitive fluorophore that remains trapped within vesicles or cells significantly better than Fluorescein.

Part 1: Mechanism of Action & Chemical Logic

The utility of Ace-HPTS lies in its conversion from a non-fluorescent (or weakly blue) state to a highly fluorescent green state upon esterase cleavage.

The Conversion Pathway[2]
  • Substrate (Ace-HPTS): The acetylation of the hydroxyl group at the 8-position quenches the strong fluorescence of the pyrene core. The three sulfonate groups (

    
    ) ensure high water solubility (>98%) and prevent passive lipid bilayer crossing.
    
  • Activation: Esterases (e.g., acetylcholine esterase, intracellular esterases) hydrolyze the acetate group.

  • Product (HPTS/Pyranine): The result is 8-Hydroxypyrene-1,3,6-trisulfonic acid.[1][2][3][4] This molecule is highly fluorescent (

    
    ) and acts as a ratiometric pH indicator (
    
    
    ).
Graphviz Diagram: Mechanism of Action & Transport

AceHPTS_Mechanismcluster_extracellularExtracellular Spacecluster_membraneLipid Bilayercluster_intracellularIntracellular CytosolAceHPTSAce-HPTS(Non-FluorescentCharged Substrate)OATPOATP Transporter(Active Transport)AceHPTS->OATPSpecific UptakeEsteraseIntracellularEsterasesAceHPTS->EsteraseBlocked by Membrane(Passive Diffusion)OATP->EsteraseTranslocationHPTSHPTS (Pyranine)(Green FluorescentTrapped & pH Sensitive)Esterase->HPTSHydrolysis

Figure 1: The activation pathway of Ace-HPTS. Unlike Calcein-AM, Ace-HPTS requires active transport (OATP) to enter cells, making it a specific probe for transporter activity rather than general viability.

Part 2: Comparative Analysis

Ace-HPTS vs. Calcein-AM

Primary Distinction: Membrane Permeability Mechanism.

FeatureAce-HPTSCalcein-AM
Entry Mechanism Active Transport: Requires OATP transporters (or permeabilization).Passive Diffusion: Crosses membrane of any viable cell.
Charge Highly Negative (Trisulfonated).[2]Neutral (Acetoxymethyl esters mask charges).
Primary Use OATP drug interaction screens; Extracellular esterase assays.General Cell Viability; Live/Dead staining.
Leakage Very Low: Product (HPTS) has 3 negative charges.Low: Product (Calcein) has 4 negative charges.
pH Sensitivity High: Ratiometric pH sensor (pKa ~7.3).Low: Fluorescence intensity drops at acidic pH, but not ratiometric.
Ace-HPTS vs. Fluorescein Diacetate (FDA)

Primary Distinction: Product Retention.

FeatureAce-HPTSFluorescein Diacetate (FDA)
Product Stability High Retention: HPTS is trapped inside liposomes/cells due to high charge.Poor Retention: Fluorescein leaks out of cells rapidly (minutes).
Background Very low (Substrate is strictly impermeable).Moderate (FDA can hydrolyze spontaneously).
Spectral Overlap Ex 460 / Em 510 (Green).Ex 490 / Em 520 (Green).

Part 3: Experimental Protocols

Protocol A: OATP Transporter Kinetic Assay (Live Cell)

This protocol validates drug candidates that may inhibit hepatic uptake transporters (OATP1B1/1B3).

Materials:

  • HEK293 cells overexpressing OATP1B1 (or 1B3).

  • Ace-HPTS Stock: 10 mM in DMSO.

  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).

Step-by-Step Methodology:

  • Seeding: Plate OATP-expressing cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.

  • Inhibitor Addition: Remove culture medium. Add 50 µL of test compounds (inhibitors) in Assay Buffer. Incubate for 10 min at 37°C.

  • Probe Addition: Add 50 µL of Ace-HPTS (Final concentration: 10–20 µM). Do not wash cells.[5]

  • Kinetic Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

  • Detection: Monitor fluorescence increase every 30 seconds for 20 minutes.

    • 
      : 460 nm[6]
      
    • 
      : 510 nm[6]
      
  • Analysis: Calculate the slope (V) of the linear portion of the fluorescence curve.

    • Self-Validation: Control cells (Mock transfected) should show negligible fluorescence increase compared to OATP cells.

Protocol B: Liposome Leakage / Encapsulation Check

While HPTS is usually loaded directly, Ace-HPTS can be used to test if a formulation protects against external esterase attack.

Concept: If the liposome is stable, external esterase cannot reach the internal Ace-HPTS. If leaky, the enzyme enters (or dye exits) and fluorescence spikes.

  • Preparation: Encapsulate Ace-HPTS (1 mM) during liposome hydration. Extrude to 100 nm.

  • Purification: Remove unencapsulated Ace-HPTS via size-exclusion chromatography (Sephadex G-50) or dialysis.

  • Baseline: Dilute liposomes in buffer. Measure fluorescence (should be low).

  • Challenge: Add Purified Pig Liver Esterase (1 unit/mL) to the cuvette.

  • Readout:

    • Stable Liposomes: No fluorescence increase (Dye protected from Enzyme).

    • Leaky/Porous Liposomes: Rapid fluorescence increase.

  • Total Release Control: Add 0.1% Triton X-100 to lyse vesicles and confirm total dye content.

Part 4: Decision Logic for Probe Selection

Use the following logic flow to determine if Ace-HPTS is the superior choice for your specific application.

Probe_SelectionStartSelect Fluorescent ProbeQ1Is the target Intracellular or Extracellular?Start->Q1Q2Is the molecule membrane permeable?Q1->Q2IntracellularRes3Use Ace-HPTS(Substrate stays outside)Q1->Res3Extracellular(Esterase Assay)Q3Are you studying specific transporters (OATP)?Q2->Q3No (Impermeable)Res1Use Calcein-AM or FDA(Passive Diffusion)Q2->Res1Yes (General Viability)Q3->Res1No (Need Microinjection/Pores)Res2Use Ace-HPTS(Requires OATP)Q3->Res2Yes (Drug Dev)

Figure 2: Decision tree for selecting Ace-HPTS versus passive viability dyes.

References

  • Daleke, D. L., Hong, K., & Papahadjopoulos, D. (1990). Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay.[3] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1024(2), 352-366.

  • Izumi, S., et al. (2021).[7] 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. The FASEB Journal. Retrieved from [Link]

  • Straubinger, R. M., et al. (1990). Endocytosis of liposomes by macrophages: binding, acidification and leakage of liposomes monitored by a new fluorescence assay.[3] Biochemistry. (Contextual reference for HPTS leakage methodology).

Technical Guide: Alternatives to HPTS Acetate for Esterase Activity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the pH Constraint

For years, HPTS Acetate (8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt acetate) has been a niche tool for monitoring esterase activity, particularly in liposomal and vesicular systems. Its hydrolysis product, HPTS (Pyranine), is highly water-soluble and membrane-impermeant. However, HPTS is fundamentally a pH indicator (


). Its fluorescence intensity is strictly coupled to the pH of the environment, which introduces significant artifacts in metabolically active cells where cytosolic pH fluctuates, or in acidic organelles like lysosomes.

To achieve robust esterase quantification independent of pH artifacts, or to improve intracellular retention and spectral flexibility, we must look to specific alternatives. This guide categorizes these alternatives by experimental intent: Live Cell Retention , High-Throughput Screening (HTS) , and Multiplexing .

Strategic Selection Framework

Before selecting a substrate, analyze your experimental constraints. Use the logic flow below to identify the optimal probe.

EsteraseSelection Start Start: Define Sample Type Sample Is the sample Live Cells or Lysate/Purified Enzyme? Start->Sample Live Live Cells Sample->Live Live Cells Lysate Lysate / Purified Enzyme Sample->Lysate Lysate/Enzyme Retention Is long-term signal retention required? Live->Retention Calcein Best Choice: Calcein AM (High Retention, High Sensitivity) Retention->Calcein Yes (>30 mins) FDA Alternative: Fluorescein Diacetate (FDA) (Rapid Turnover, High Leakage) Retention->FDA No (Immediate kinetics) Readout Readout Equipment? Lysate->Readout pNPA Absorbance (Colorimetric) Substrate: p-Nitrophenyl Acetate (pNPA) (Robust, Low Cost) Readout->pNPA Spectrophotometer MUA Fluorescence (UV/Blue) Substrate: 4-MUA (High Sensitivity, Wide Dynamic Range) Readout->MUA Fluorometer

Figure 1: Decision matrix for selecting esterase substrates based on sample type and retention requirements.

The Live Cell Standard: Calcein AM vs. FDA[1]

When moving away from HPTS Acetate in live cells, the primary challenge is retention . HPTS is membrane-impermeant; once generated inside a vesicle (if the substrate entered), it stays. However, in whole cells, we rely on Acetoxymethyl (AM) esters or Acetate esters to cross the membrane.

The Problem with Fluorescein Diacetate (FDA)

FDA is the "classic" alternative. It is non-fluorescent and cell-permeable. Upon hydrolysis, it releases Fluorescein.[1]

  • Critical Flaw: Fluorescein is moderately permeable to cell membranes and is actively pumped out by anion transporters. This causes a "leakage artifact" where signal intensity drops not because esterase activity stopped, but because the fluorophore left the cell.

The Superior Alternative: Calcein AM

Calcein AM is the structural evolution of FDA designed to solve the leakage problem.

  • Mechanism: The acetoxymethyl ester groups make it hydrophobic (permeable). Intracellular esterases cleave these groups.

  • The "Trap": The resulting Calcein molecule has a net charge of -4 at physiologic pH. This high charge renders it membrane-impermeant, effectively trapping it in the cytosol.

  • Expert Insight: Calcein AM is a substrate for P-glycoprotein (P-gp) and MDR proteins. If measuring esterase in multidrug-resistant lines, you must include an efflux inhibitor like Verapamil or Probenecid.

Protocol 1: Kinetic Esterase Measurement with Calcein AM

Objective: Measure intracellular esterase activity with minimal leakage artifact.

  • Preparation:

    • Reconstitute Calcein AM (50 µg) in anhydrous DMSO to make a 1 mM stock. Note: AM esters hydrolyze spontaneously in moisture. Store desiccated at -20°C.

    • Prepare Loading Buffer : HHBS (Hank’s Balanced Salt Solution) with 20 mM HEPES, pH 7.4. Avoid serum (contains esterases).

  • Staining:

    • Dilute stock to 1–5 µM working concentration in Loading Buffer.

    • Add to cells (adherent or suspension).

    • Incubate at 37°C for 20–30 minutes protected from light.

  • Wash (Critical):

    • Wash cells 2x with warm HHBS to remove extracellular substrate. This ensures any increase in signal is due to intracellular hydrolysis, not extracellular background.

  • Measurement:

    • Ex/Em: 490/520 nm.

    • Measure kinetics immediately. Signal should plateau as substrate is depleted or enzyme saturates.

The Lysate/HTS Workhorse: p-Nitrophenyl Acetate (pNPA)

For purified enzyme kinetics or crude lysates where fluorescence interference (autofluorescence) is a concern, colorimetric assays are superior to HPTS acetate.

Why pNPA?

Unlike HPTS, p-Nitrophenyl Acetate (pNPA) yields a yellow product (p-nitrophenol) detectable by absorbance at 405 nm.

  • Advantage: No quenching issues; linear Beer-Lambert relationship.

  • Disadvantage: Lower sensitivity than fluorescence; high spontaneous hydrolysis rate.

Protocol 2: High-Throughput Lysate Assay (96-well)

Objective: Quantify specific activity of esterase in lysate.

  • Reagent Setup:

    • Substrate Stock: 100 mM pNPA in Acetonitrile. (Stable for 1 week at 4°C).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0. Note: p-Nitrophenol molar absorptivity is pH-dependent.[2] Ensure pH is ≥ 7.5 for maximal signal.

  • Workflow:

    • Blank: 190 µL Buffer + 10 µL Substrate (Measures spontaneous hydrolysis).

    • Sample: 180 µL Buffer + 10 µL Lysate.

    • Start Reaction: Add 10 µL Substrate Stock (Final conc: 5 mM).

  • Kinetic Read:

    • Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculation:

    • Subtract the slope of the Blank from the Sample.

    • Use extinction coefficient (

      
       at pH 8.0) to calculate Units/mg protein.
      

Comparative Analysis: The Data

The following table contrasts HPTS Acetate with its primary competitors.

FeatureHPTS AcetateCalcein AMFluorescein Diacetate (FDA)p-Nitrophenyl Acetate (pNPA)4-MUA
Detection Mode FluorescenceFluorescenceFluorescenceAbsorbance (Colorimetric)Fluorescence
Ex / Em (nm) 405,450 / 510495 / 515490 / 520Abs 405365 / 450
Cell Permeability Low (requires modification)High (AM ester)HighHighHigh
Intracellular Retention High (if loaded)Excellent (Trapped)Poor (Leakage)N/A (Lysate mostly)Moderate
pH Sensitivity High (pH indicator) Low (pH 6.5-9 stable)ModerateHigh (Product is pH dependent)Moderate
Primary Use Case Liposomes / pH sensingLive Cell Viability / ActivityRapid Flow CytometryEnzyme Kinetics / HTSLysates / UV-compatible

Mechanistic Visualization

Understanding the chemical transformation helps in troubleshooting "false" signals (e.g., spontaneous hydrolysis).

HydrolysisPathway cluster_retention Cell Membrane Barrier Substrate Substrate (Non-Fluorescent / Acetylated) (e.g., Calcein AM) Intermediate Hydrolysis Substrate->Intermediate Esterase Intracellular Esterase (Catalyst) Esterase->Intermediate Catalyzes Product Product (Fluorescent / Charged) (e.g., Calcein) Intermediate->Product Acetate Acetate Groups (Byproduct) Intermediate->Acetate

Figure 2: General mechanism of fluorogenic esterase substrates. Note that for Calcein AM, the product is trapped within the cell membrane barrier due to charge.

Expert Recommendations

  • For Red-Shifting (Multiplexing): If you are using GFP-tagged proteins and need to measure esterase activity simultaneously, Calcein and FDA are unsuitable due to spectral overlap. Use Resorufin Acetate .[3]

    • Ex/Em: 571/585 nm (Red).

    • Note: Do not confuse with Resazurin (Alamar Blue), which measures redox potential. Resorufin Acetate specifically measures esterase hydrolysis.

  • Control for Spontaneous Hydrolysis: Acetate esters are chemically unstable in aqueous buffers. Always run a "No Cell/No Enzyme" control. If background is high, lower the pH of your loading buffer slightly (to pH 7.0) or prepare stock solutions in anhydrous DMSO immediately before use.

References

  • Thermo Fisher Scientific. "Calcein AM, Cell-Permeant Dye." Thermo Fisher Technical Guide. Link

  • Sigma-Aldrich. "p-Nitrophenyl acetate - Enzymatic Assay of Esterase." Sigma Enzyme Explorer. Link

  • Bratosin, D., et al. (2005). "Flow cytofluorometric analysis of esterase activity in living cells." Cytometry Part A. Link

  • Molecular Probes (Invitrogen). "Handbook of Fluorescent Probes and Research Products: Chapter 15 – Viability and Cytotoxicity Assay Kits." Link

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. Link

Sources

Technical Guide: Advantages and Disadvantages of Pyranine-Based pH Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" for Encapsulated Sensing

In the landscape of fluorescent pH indicators, Pyranine (HPTS; 8-Hydroxypyrene-1,3,6-trisulfonic acid) occupies a unique niche. While cell biologists often default to BCECF or SNARF due to their cell-permeant acetoxymethyl (AM) ester forms, Pyranine remains the superior choice for liposomal drug delivery systems, hydrogels, and endocytic trafficking studies .

Its core value proposition lies in its poly-anionic structure . With three sulfonic acid groups, Pyranine is highly water-soluble and membrane-impermeable.[1] Unlike BCECF, which slowly leaks from compartments, Pyranine remains trapped within liposomes or endosomes for days, providing a stable, ratiometric readout of internal pH (


) critical for verifying drug loading mechanisms (e.g., Doxorubicin remote loading).

Mechanistic Principles: The Physics of Ratiometric Sensing

Pyranine acts as a photoacid .[2][3][4] Its utility stems from the equilibrium between its protonated hydroxyl form (


) and its deprotonated form (

).[3]
The Photoacid Cycle

Uniquely, Pyranine exhibits Excited-State Proton Transfer (ESPT) .[3]

  • Ground State: The

    
     is 
    
    
    
    , meaning at physiological pH, both
    
    
    and
    
    
    exist.
  • Excitation:

    • 405 nm excites the protonated species (

      
      ).
      
    • 450 nm excites the deprotonated species (

      
      ).
      
  • Emission (The Critical Detail): Regardless of which species is excited, the emission occurs primarily at ~510 nm .

    • When

      
       is excited to 
      
      
      
      , it extremely rapidly deprotonates (
      
      
      ps) in water to form
      
      
      , which then emits green fluorescence.
    • Therefore, the ratio of fluorescence intensity at 510 nm excited at 450 nm (

      
      ) vs. 405 nm (
      
      
      
      ) is directly proportional to the ground-state pH, independent of dye concentration or photobleaching.

PyranineMechanism ROH_Ground ROH (Ground) Protonated RO_Ground RO- (Ground) Deprotonated ROH_Ground->RO_Ground pH > 7.3 ROH_Excited ROH* (Excited) ROH_Ground->ROH_Excited Excitation 405 nm RO_Excited RO-* (Excited) Emitting Species RO_Ground->RO_Excited Excitation 450 nm ROH_Excited->RO_Excited Fast Proton Transfer (ESPT) Emission Green Emission ~510 nm RO_Excited->Emission Fluorescence

Figure 1: The Jablonski diagram illustrating the dual-excitation, single-emission mechanism of Pyranine. Note the conversion of ROH to RO-* via Excited-State Proton Transfer (ESPT).*[2][4]

Comparative Analysis: Pyranine vs. Alternatives

The following table contrasts Pyranine with common alternatives in the context of quantitative pH sensing.

FeaturePyranine (HPTS) BCECF SNARF-1 Fluorescein (FITC)
Excitation/Emission Ex: 405/450 nmEm: 510 nmEx: 440/490 nmEm: 535 nmEx: 488/530 nmEm: 580/640 nmEx: 490 nmEm: 520 nm
Type Excitation Ratiometric Excitation RatiometricEmission Ratiometric Intensity based (Non-ratiometric)

~7.3 ~6.98~7.5~6.4
Leakage (Liposomes) Negligible (Highly Anionic)Moderate (Carboxyl groups)Low (if conjugated)High
Cell Permeability Impermeable (Requires loading)Permeable (AM Ester available)Permeable (AM Ester available)Permeable (AM Ester available)
Cost LowModerateHighLow
Primary Use Case Liposomes, Hydrogels, EndocytosisCytosolic pHCytosolic pH (Red channel)Qualitative staining

Advantages of Pyranine-Based Sensors[2][4][5][6]

Superior Retention in Lipid Systems

This is the decisive factor for drug delivery research. The three sulfonate groups (


) on Pyranine render it extremely hydrophilic. Once encapsulated in a liposome or loaded into a cell via electroporation, it cannot cross the lipid bilayer .
  • Impact: Unlike BCECF, which can slowly leak out and distort long-term assays, Pyranine allows for monitoring pH gradients (e.g.,

    
     for remote loading) over 24–48 hours.
    
Artifact-Free Ratiometric Data

Because the pH is determined by the ratio (


), the measurement is independent of:
  • Dye Concentration: Variations in encapsulation efficiency do not skew the pH reading.

  • Path Length: Minor changes in vesicle shape or microscope focus are cancelled out.

  • Photobleaching: Provided the two excitation states bleach at similar rates (which is generally true for HPTS), the ratio remains stable longer than absolute intensity.

Ideal Physiological

With a


 of ~7.3, Pyranine is most sensitive in the pH 6.0–8.0 range. This makes it perfect for:
  • Cytosolic pH (7.2–7.4).

  • Early endosomes (6.0–6.5).

  • Monitoring the transition from neutral to acidic in drug release assays.

Disadvantages and Limitations

The "Delivery Problem" (Cellular Impermeability)

The same property that keeps Pyranine inside liposomes makes it difficult to get into live cells.

  • No AM Ester: Unlike BCECF-AM, there is no commercially standard acetoxymethyl ester for Pyranine that allows passive diffusion.

  • Workaround: Researchers must use invasive techniques like electroporation , scrape loading , or hypotonic shock , which can stress cells and alter their native pH physiology.

Spectral Overlap (Blue/Green)

Pyranine requires excitation in the blue/violet region (405 nm).

  • Autofluorescence: Mammalian cells and some drug compounds (e.g., Doxorubicin) have significant autofluorescence in this range.

  • Interference: It occupies the same channel as GFP. You cannot easily use Pyranine alongside GFP-tagged proteins. SNARF (Red emission) is preferred in these multiplexed scenarios.

Quenching Interactions

Pyranine fluorescence is sensitive to quenching by certain cationic molecules and high ionic strength environments, which can sometimes alter the apparent


 if not calibrated in the exact buffer conditions.

Experimental Protocol: Quantifying Intra-Liposomal pH

Objective: Determine the internal pH of a liposomal formulation to verify a transmembrane pH gradient.

Materials
  • Pyranine (HPTS): 1 mM solution in hydration buffer.

  • Nigericin:

    
     ionophore (creates pore for calibration).
    
  • Liposomes: Extruded, containing Pyranine.[4][5]

  • Sephadex G-50 Column: To remove unencapsulated external dye.

Workflow Diagram

LiposomeProtocol Step1 1. Encapsulation Hydrate lipid film with Buffer A + 1mM Pyranine Step2 2. Purification Pass through Sephadex G-50 (Removes external dye) Step1->Step2 Step3 3. Baseline Measurement Measure I(450)/I(405) of intact liposomes Step2->Step3 Calibration 4. In-Situ Calibration (The Critical Step) Step3->Calibration Step4a Add Nigericin + High K+ (Equilibrates pH_in = pH_out) Calibration->Step4a Step4b Titrate External Buffer Adjust pH 5.0 -> 8.0 Step4a->Step4b Step4c Generate Standard Curve Plot Ratio vs. pH Step4b->Step4c

Figure 2: Workflow for measuring intra-liposomal pH. The "In-Situ Calibration" using Nigericin is mandatory to account for any dye-lipid interactions that shift the pKa.

Step-by-Step Methodology
  • Loading: Hydrate lipid film with buffer containing 0.5–2 mM Pyranine. Extrude to form LUVs (Large Unilamellar Vesicles).

  • Purification: Run liposomes through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50) or dialyze to remove external Pyranine. Note: External fluorescence will drown out the signal if not removed.

  • Measurement: Place liposomes in a cuvette. Record fluorescence emission at 510 nm while exciting at 405 nm and 450 nm. Calculate Ratio

    
    .
    
  • Calibration (Crucial):

    • Add Nigericin (0.5 µM final) and ensure high

      
       in the external buffer (similar to internal 
      
      
      
      ). Nigericin exchanges
      
      
      for
      
      
      , forcing
      
      
      .
    • Titrate the external solution with HCl/NaOH to known pH values (6.0, 6.5, 7.0, 7.5).

    • Record

      
       at each point to build the calibration curve: 
      
      
      
      .

References

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces.[2][6][5] Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews.

  • Over H., et al. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proc. Natl. Acad. Sci. USA.

  • Avnir, D., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe.[3] Accounts of Chemical Research.

  • Thermo Fisher Scientific. (2024). pH Indicators: Pyranine and BCECF Technical Guide.

Sources

Technical Comparison Guide: Limitations of 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (ACE-HPTS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Limitations of Using 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (ACE-HPTS) is a specialized fluorogenic substrate often misapplied as a generic esterase probe. Unlike the ubiquitous Fluorescein Diacetate (FDA) or Calcein AM, ACE-HPTS possesses three permanent sulfonate charges, rendering it membrane-impermeable via passive diffusion. Its primary utility lies in Organic Anion Transporting Polypeptide (OATP)-mediated uptake assays and extracellular enzymatic studies.

This guide dissects the critical limitations of ACE-HPTS, specifically its transport dependency and pH-coupled fluorescence, providing experimental workflows to validate its suitability for your specific application.

Critical Limitation: Transport-Dependent Uptake (The Permeability Barrier)[2]

The most significant limitation of ACE-HPTS is its inability to cross cell membranes passively. This contrasts sharply with standard viability dyes.

  • The Mechanism: ACE-HPTS carries three negatively charged sulfonate groups (

    
    ). These polar groups prevent the molecule from traversing the lipid bilayer.
    
  • The Exception (OATP Transporters): In hepatocytes or transfected cell lines, ACE-HPTS enters the cell exclusively via OATP1B1, OATP1B3, or OATP2B1 transporters. Once inside, intracellular esterases hydrolyze the acetate group, trapping the highly fluorescent product, HPTS (Pyranine), inside the cell.

  • The Risk: Using ACE-HPTS on cells lacking these specific transporters (e.g., standard CHO, HEK293, or fibroblasts without transfection) will yield false negative results for esterase activity or viability, simply because the substrate never reached the enzyme.

Comparative Analysis: Permeability & Uptake
FeatureACE-HPTS Fluorescein Diacetate (FDA) Calcein AM
Membrane Entry Active Transport Only (OATP dependent)Passive Diffusion (Lipophilic)Passive Diffusion (Lipophilic)
Cell Type Scope Limited (Hepatocytes, OATP+ lines)Universal (Most eukaryotic cells)Universal (Most eukaryotic cells)
Retention High (Product HPTS is charged/impermeant)Low (Fluorescein leaks rapidly)High (Calcein is charged/impermeant)
Primary Artifact False negatives in OATP(-) cellsRapid leakage underestimates signalHigh cost; potential multidrug resistance pump efflux
Critical Limitation: pH-Coupled Fluorescence (The Dual-Variable Artifact)[2]

The hydrolysis product of ACE-HPTS is 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) , also known as Pyranine. HPTS is a classic ratiometric pH indicator with a pKa of ~7.3.

  • The Problem: Most esterase assays measure fluorescence intensity at a single excitation wavelength (typically ~460 nm). At this wavelength, you are detecting the deprotonated (base) form of HPTS.

  • The Artifact: If the enzymatic reaction or cellular metabolism lowers the local pH (e.g., below pH 7.0), the fluorescence of HPTS at 460 nm decreases even if the concentration of the fluorophore is constant.

  • Consequence: You cannot distinguish between low esterase activity (less hydrolysis) and cytosolic acidification (lower fluorescence quantum yield).

Visualizing the Pathway & Artifacts

ACE_HPTS_Pathway cluster_cell Cytosol Substrate ACE-HPTS (Non-Fluorescent) Transporter OATP Transporter (Gatekeeper) Substrate->Transporter Requires OATP Esterase Intracellular Esterases Transporter->Esterase Transport Intracellular Intracellular Space HPTS HPTS (Product) (Fluorescent) Esterase->HPTS Hydrolysis Signal_Loss Signal Quenching (False Negative) HPTS->Signal_Loss If pH drops Low_pH Acidification (pH < 7.3) Low_pH->Signal_Loss Reduces Quantum Yield

Figure 1: The uptake and activation pathway of ACE-HPTS. Note the critical dependency on OATP transporters and the susceptibility of the signal to pH quenching.

Experimental Validation Protocols

To ensure scientific integrity, you must validate that ACE-HPTS is measuring what you think it is measuring. Use these self-validating workflows.

Protocol A: The Transporter Specificity Check

Goal: Confirm that uptake is mediated by OATPs and not leakage or diffusion.

  • Preparation: Culture OATP-expressing cells (e.g., HEK293-OATP1B1) and control cells (HEK293-Mock).

  • Inhibitor Treatment: Pre-incubate half the wells with a known OATP inhibitor (e.g., Rifampicin at 10-50 µM) for 15 minutes.

  • Substrate Addition: Add ACE-HPTS (10-50 µM) to all wells.

  • Readout: Measure fluorescence (Ex/Em: 460/510 nm) over 30 minutes.

  • Validation Criteria:

    • Valid: Signal is high in OATP+ cells and blocked by Rifampicin. Signal is negligible in Mock cells.

    • Invalid: Signal is equal in Mock and OATP+ cells (indicates membrane damage or extracellular hydrolysis).

Protocol B: The pH Interference Control (The "Clamp" Method)

Goal: Distinguish enzyme activity from pH effects.

  • Post-Assay Lysis: After measuring the kinetic signal, lyse the cells in the well using a high-pH buffer (e.g., Tris-HCl, pH 9.0) containing 0.1% Triton X-100.

  • Rationale: At pH 9.0, all HPTS is in the highly fluorescent base form.

  • Analysis:

    • If the fluorescence signal jumps significantly upon lysis/pH increase, your live-cell assay was likely dampened by intracellular acidification.

    • Use the post-lysis signal as a measure of "Total Hydrolyzed Substrate" to normalize the kinetic data.

Summary of Specifications
PropertySpecificationNotes
Molecular Weight ~566.42 DaTrisodium salt form
Solubility >50 mg/mL in WaterHighly soluble due to sulfonates
Excitation/Emission 460 nm / 510 nmBase form (pH > 7.[1]3)
pKa (Product) ~7.3Signal drops by 50% at pH 7.3
Stability Good at -20°CProtect from light; susceptible to slow spontaneous hydrolysis
InChI Key AVWTVIHOBLSYNAFor chemical verification
References
  • Gui, C. et al. (2008). OATP1B1 and OATP1B3 are major transporters for the uptake of the fluorogenic substrate 8-acetoxypyrene-1,3,6-trisulfonate.Journal of Biomolecular Screening.

  • Kano, K. & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces.Biochimica et Biophysica Acta (BBA).

  • Cui, Y. et al. (2021). 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides.The FASEB Journal.

  • Molecular Probes (Thermo Fisher). Product Information: HPTS (Pyranine) and Derivatives.

Sources

literature review of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt applications

Author: BenchChem Technical Support Team. Date: February 2026

The following literature review and technical guide synthesizes the applications of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (henceforth referred to as Ace-HPTS or Ace ), focusing on its unique role as a transporter-targeted fluorogenic probe.

From Soluble Substrate to Targeted OATP Probe

Executive Summary & Chemical Identity

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is a fluorogenic derivative of the pH-sensitive dye HPTS (Pyranine) . Unlike generic cell-permeable esterase substrates (e.g., Fluorescein Diacetate), Ace-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeable by passive diffusion. This physicochemical property is its defining feature, restricting its cellular entry to specific Organic Anion-Transporting Polypeptides (OATPs).

Upon entry and subsequent hydrolysis by intracellular esterases, it converts to highly fluorescent HPTS, allowing for "add-and-read" kinetic assays.

PropertySpecification
Chemical Name 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
Common Abbreviations Ace, Ace-HPTS, Acetyl-Pyranine
CAS Number 115787-83-2
Molecular Weight ~566.42 Da
Solubility Highly soluble in water (unlike FDA/Calcein-AM)
Excitation/Emission Ex: 460 nm / Em: 510 nm (Post-hydrolysis)

Mechanism of Action

The utility of Ace-HPTS relies on a two-step activation mechanism: Transporter-Mediated Entry and Enzymatic Activation .

  • Quenched State (Extracellular) : The acetoxy group at position 8 quenches the fluorescence (or shifts the spectrum significantly) relative to the hydroxyl form. Due to the trisulfonate groups, the molecule cannot cross the lipid bilayer passively.

  • Selective Uptake : The molecule is a specific substrate for hepatic transporters OATP1B1, OATP1B3, and OATP2B1 .

  • Intracellular Activation : Once transported, cytosolic esterases hydrolyze the acetate group.

  • Signal Generation : The product, HPTS, is highly fluorescent and trapped inside the cell (due to its charge), resulting in a cumulative increase in fluorescence proportional to transporter activity.

Mechanism Diagram (DOT)

AceMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Ace Ace-HPTS (Non-Fluorescent/Low) OATP OATP Transporter (1B1 / 1B3 / 2B1) Ace->OATP Specific Binding Esterase Intracellular Esterases OATP->Esterase Translocation HPTS HPTS (Pyranine) (Highly Fluorescent) Esterase->HPTS Hydrolysis (Acetate Removal) caption Fig 1: Selective uptake of Ace-HPTS via OATPs followed by esterase activation.

Fig 1: Selective uptake of Ace-HPTS via OATPs followed by esterase activation.[1][2][3][4][5][6][7][8][9][10][11]

Comparative Analysis: Ace-HPTS vs. Alternatives

Ace-HPTS is often confused with generic viability dyes. The table below highlights why Ace-HPTS is superior for transporter studies but inferior for general viability staining.

FeatureAce-HPTS Fluorescein Diacetate (FDA) Calcein-AM
Membrane Entry Active Transport Only (OATP-dependent)Passive Diffusion (Lipophilic)Passive Diffusion (Lipophilic)
Target Specificity Hepatocytes / OATP+ CellsAll Viable CellsAll Viable Cells
Water Solubility High (Dissolves directly in buffer)Low (Requires DMSO/Acetone stock)Low (Requires DMSO stock)
Wash Requirement No-Wash (Low extracellular background)Wash Required (High background)Wash Recommended
Leakage Low (Product HPTS is charged)High (Fluorescein leaks rapidly)Low (Calcein is well-retained)
Primary Use OATP Drug Interaction ScreeningCell Viability / CytotoxicityCell Viability / Migration

Key Insight : Do not use Ace-HPTS as a generic live/dead stain for non-hepatic cells (e.g., HEK293 wild-type), as they will not take up the dye efficiently. Use it specifically to screen for drugs that inhibit OATP transporters (e.g., Statins, Rifampicin).

Applications & Experimental Protocols

Application A: High-Throughput OATP Drug Interaction Screening

This protocol allows for the identification of drugs that inhibit hepatic uptake transporters, a critical step in ADME/Tox profiling.

Reagents:

  • Buffer: Krebs-Henseleit Buffer (KHB) or HBSS, pH 7.4.

  • Probe: Ace-HPTS (Stock: 10 mM in water or DMSO).

  • Cells: OATP-overexpressing cells (e.g., HEK293-OATP1B1) and Mock-transfected controls.

Protocol:

  • Seeding : Plate cells in 96-well black-walled plates (poly-D-lysine coated) 24 hours prior.

  • Washing : Remove culture medium and wash cells 2x with pre-warmed buffer.

  • Inhibitor Incubation : Add test compounds (inhibitors) in buffer and incubate for 10–15 minutes at 37°C.

  • Probe Addition : Add Ace-HPTS (Final concentration: 1–10 µM ) directly to the wells containing the inhibitor.

  • Kinetic Measurement : Immediately place in a fluorescence plate reader.

    • Excitation : 460 nm[1][2]

    • Emission : 510 nm[1][2][12]

    • Mode : Kinetic read every 30–60 seconds for 20 minutes.

  • Data Analysis : Calculate the slope (rate of uptake) over the linear range. Normalize OATP-transfected cells against Mock cells to subtract non-specific background.

Application B: Soluble Esterase Activity Assay

Ace-HPTS can also be used in cell-free systems to measure the activity of purified esterases or lipases.

Protocol:

  • Prepare a reaction mixture containing 100 mM Phosphate Buffer (pH 8.0).

  • Add Ace-HPTS to a final concentration of 50 µM.

  • Initiate reaction by adding the enzyme sample.

  • Monitor the increase in fluorescence at Ex/Em 460/510 nm.

    • Note: The high water solubility eliminates the need for detergents or organic solvents often required for p-nitrophenyl esters.

Visualizing the Screening Workflow

The following diagram illustrates the "Competitive Counterflow" logic used to distinguish substrates from inhibitors using Ace-HPTS.

Workflow Step1 Step 1: Pre-incubation (Cells + Test Drug) Step2 Step 2: Add Ace-HPTS Probe (Do NOT Wash) Step1->Step2 Decision Is the Test Drug an Inhibitor? Step2->Decision ResultA Inhibitor Present: OATP Blocked Ace-HPTS cannot enter Decision->ResultA Yes ResultB No Inhibitor: OATP Active Ace-HPTS enters & glows Decision->ResultB No Readout Fluorescence Readout (Kinetic Slope) ResultA->Readout Low Signal ResultB->Readout High Signal caption Fig 2: Logic flow for OATP inhibition screening using Ace-HPTS.

Fig 2: Logic flow for OATP inhibition screening using Ace-HPTS.

Critical Technical Notes

  • pH Sensitivity : The fluorescence of the hydrolysis product (HPTS) is pH-dependent (pKa ~7.3). Ensure all assays are performed in buffered media (pH 7.4) to maintain signal consistency. Intracellular pH changes can affect signal intensity independent of uptake.

  • Storage : Store the solid salt at -20°C, protected from light and moisture. Stock solutions in water are stable but should be aliquoted to avoid freeze-thaw cycles.

  • Background : While "no-wash" is possible, a high concentration of extracellular Ace-HPTS may contribute a slight background fluorescence if the media contains serum esterases. Use serum-free buffer for the assay step.

References

  • Ungvári, O. et al. (2021). "8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1." The FASEB Journal. [Link][7]

Sources

performance evaluation of HPTS acetate in various research models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Fluorophore

In the landscape of fluorescent probes, HPTS Acetate (8-Acetoxypyrene-1,3,6-trisulfonic acid) occupies a specialized niche often overshadowed by BCECF-AM or Calcein-AM. However, for researchers requiring long-term intracellular retention or ratiometric pH sensing in high-ionic-strength environments, HPTS Acetate offers distinct advantages over its competitors.

This guide evaluates HPTS Acetate not merely as a pH indicator, but as a fluorogenic esterase substrate that solves the critical "leakage" problem plaguing Fluorescein Diacetate (FDA) assays. By entering the cell as a non-fluorescent ester and converting into the highly charged, membrane-impermeant HPTS (Pyranine), it acts as a "Trojan Horse," effectively trapping the signal inside the cytosol for extended longitudinal studies.

Mechanism of Action

To understand the performance metrics, one must grasp the conversion mechanism. Unlike standard HPTS (which is membrane-impermeant), HPTS Acetate is designed to cross membranes (or serve as an extracellular substrate) before being cleaved.

Diagram 1: The HPTS Acetate Activation Pathway

The following diagram illustrates the "Trap-and-Sense" mechanism that distinguishes HPTS Acetate from FDA.

HPTS_Mechanism HPTS_Ac HPTS Acetate (Non-Fluorescent) Membrane Permeable Cell_Mem Cell Membrane HPTS_Ac->Cell_Mem Passive Diffusion Esterase Intracellular Esterases HPTS_Ac->Esterase Substrate Binding Cell_Mem->HPTS_Ac Inside Cytosol HPTS_Free HPTS (Pyranine) (Highly Fluorescent) Charge: -3/-4 TRAPPED Esterase->HPTS_Free Hydrolysis HPTS_Free->Cell_Mem Cannot Exit (High Negative Charge) Signal Green Fluorescence (pH Dependent) HPTS_Free->Signal Ex: 460nm / Em: 510nm

Caption: HPTS Acetate enters the cell and is hydrolyzed by esterases into polyanionic HPTS, which is electrostatically trapped within the cytosol.

Comparative Analysis: HPTS Acetate vs. Alternatives

The primary reason to select HPTS Acetate is retention . While FDA is cheaper, the resulting fluorescein leaks rapidly from cells (t1/2 < 10 min in some lines). HPTS, with 3-4 sulfonate groups, remains trapped for hours to days.

Table 1: Performance Matrix
FeatureHPTS AcetateBCECF-AMFluorescein Diacetate (FDA)Calcein-AM
Primary Use Long-term pH / Esterase ActivityPrecise Intracellular pHRapid Viability CheckViability / Volume Marker
Intracellular Retention High (Polyanionic trap)ModerateLow (Rapid leakage)High
pKa ~7.3 (Cytosolic ideal)~6.98~6.4N/A (pH insensitive)
Excitation/Emission 460 / 510 nm440, 490 / 535 nm490 / 525 nm495 / 515 nm
Ratiometric? Yes (Ex 405/450)Yes (Ex 440/490)NoNo
Cost Efficiency HighLow (Expensive)Very HighModerate
Deep Dive: HPTS Acetate vs. BCECF-AM for pH Sensing

BCECF-AM is the gold standard for intracellular pH due to its pKa (~7.0) being perfectly matched to the cytosol. However, HPTS Acetate is a formidable alternative when:

  • Cost is a factor: HPTS derivatives are generally more economical for high-throughput screening.

  • Spectral Separation is needed: HPTS has a large Stokes shift (~50-60nm), reducing self-quenching and light scattering interference compared to fluorescein-based probes.

Deep Dive: HPTS Acetate vs. FDA for Viability

FDA is widely used but flawed for time-course experiments. The hydrolysis product, fluorescein, is monovalent or divalent (depending on pH) and leaks through anion transporters.

  • Experimental Evidence: In yeast (S. cerevisiae) models, FDA signals decay within minutes after washing. HPTS Acetate signals remain stable for >2 hours because the trisulfonic acid groups prevent passage through the lipid bilayer [1].

Experimental Protocols

Protocol A: Intracellular Loading & Viability Assay

This protocol ensures maximal loading with minimal extracellular background.

Reagents:

  • HPTS Acetate Stock: 10 mM in dry DMSO (Store at -20°C, desiccated).

  • Loading Buffer: HBSS or Tyrode’s Solution (pH 7.4).

Workflow:

  • Preparation: Dilute Stock to 10–50 µM in Loading Buffer. Note: Higher concentrations may be needed compared to FDA due to slower permeation kinetics of the charged sulfonates.

  • Incubation: Incubate cells for 30–60 minutes at 37°C.

    • Critical Step: Unlike FDA (5 min), HPTS Acetate requires longer incubation for sufficient accumulation and hydrolysis.

  • Wash: Wash cells 3x with probe-free buffer to remove unhydrolyzed extracellular acetate.

  • Recovery: Incubate for an additional 15 minutes in buffer to allow complete hydrolysis of internalized ester.

  • Imaging: Ex: 460 nm (pH dependent) or 405 nm (Isosbestic point for ratiometric normalization); Em: 510 nm.

Protocol B: In Situ pH Calibration (Nigericin Method)

To use HPTS Acetate for quantitative pH measurements, you must clamp the intracellular pH (pHi) to the extracellular pH (pHe).

Reagents:

  • Nigericin: K+/H+ ionophore (10 µM final).

  • High K+ Buffers: Prepare buffers at pH 6.0, 6.5, 7.0, 7.5, 8.0 containing 135 mM KCl (to match intracellular K+).

Workflow Diagram:

Calibration_Workflow cluster_buffers Step 3: Add High K+ Calibration Buffers + Nigericin Step1 Step 1: Load Cells (HPTS Acetate, 45 min) Step2 Step 2: Wash & Split (Aliquot into 5 wells) Step1->Step2 B1 pH 6.0 Step2->B1 B2 pH 6.5 Step2->B2 B3 pH 7.0 Step2->B3 B4 pH 7.5 Step2->B4 B5 pH 8.0 Step2->B5 Step4 Step 4: Measure Fluorescence Ratio (Ex 450nm / Ex 405nm) B1->Step4 B2->Step4 B3->Step4 B4->Step4 B5->Step4 Step5 Step 5: Plot Calibration Curve (Ratio vs. pH) Step4->Step5

Caption: The Nigericin clamp method equilibrates pHi and pHe, allowing the generation of a standard curve for HPTS fluorescence ratios.

Troubleshooting & Optimization

Low Signal Intensity
  • Cause: HPTS Acetate is highly polar even before hydrolysis, making membrane permeation slower than the highly lipophilic BCECF-AM.

  • Solution: Increase loading concentration (up to 100 µM) or incubation time. Ensure the use of Pluronic F-127 (0.02%) to aid dispersion.

High Background Fluorescence
  • Cause: Spontaneous hydrolysis of HPTS Acetate in the media (esterases in serum).

  • Solution: Perform loading in serum-free buffer (HBSS). Wash thoroughly.

Spectral Overlap
  • Cause: Co-staining with GFP or FITC.

  • Solution: HPTS overlaps significantly with GFP. Use RFP/mCherry for counter-staining or switch to SNARF-1 (red emission) if GFP is mandatory.

References

  • Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques. International Journal of Food Microbiology, 55(1-3), 193-200. Link

  • Han, J., & Burgess, K. (2010). Fluorescent indicators for intracellular pH. Chemical Reviews, 110(5), 2709-2728. Link

  • Kano, K., & Fendler, J. H. (1978). Pyranine as a sensitive pH probe for liposome interiors and surfaces. Biochimica et Biophysica Acta (BBA) - Biomembranes, 509(2), 289-299. Link

  • Wolfbeis, O. S., et al. (1983). Fluorimetric analysis of 8-hydroxypyrene-1, 3, 6-trisulfonate (HPTS) in the presence of albumin and its application to blood pH measurement. Fresenius' Zeitschrift für analytische Chemie, 314(6), 577-581. Link

Safety Operating Guide

Technical Guide: Safe Handling & Operational Logistics for 8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (Acetoxypyrene trisulfonate) is a non-fluorescent precursor used primarily as a fluorogenic substrate for esterases and for intracellular pH measurements. Upon hydrolysis by esterases, it releases 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS/Pyranine), which is highly fluorescent.

The Core Hazard is Twofold:

  • Biological/Chemical Safety: While generally classified as an irritant (H319, H302), the sulfonate groups make the dust highly mobile and water-soluble, posing inhalation risks and potential for rapid surface contamination.

  • Data Integrity (The "Silent" Hazard): This compound is extremely sensitive to moisture and light. Improper handling (e.g., breathing on the powder, exposure to ambient humidity) causes premature hydrolysis. If your "non-fluorescent" stock solution glows green under blue light, your reagent is degraded, and your data is invalid.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for ensuring both operator safety and reagent stability.

PPE CategoryRequirementScientific Rationale (The "Why")
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Avoid Latex. Latex proteins can contaminate sensitive cell culture assays. Nitrile provides superior resistance to organic solvents (DMSO) used for stock solutions.
Eye Protection Safety Glasses with Side Shields The powder is a known eye irritant (H319). Sulfonic acid salts are hydrophilic and will rapidly dissolve in the moisture of the eye, causing immediate irritation.
Respiratory N95/P2 Respirator (if outside hood)The powder is fine and easily aerosolized. Inhalation can cause respiratory tract irritation.[1] Always weigh inside a fume hood if possible.
Body Protection Standard Lab Coat (Buttoned)Prevents migration of fluorescent dust onto street clothes. Yellow stains from pyrenes are difficult to remove.
Operational Workflow: The "Self-Validating" Protocol

This protocol includes built-in visual checks.[2] If you observe fluorescence where there should be none, the system has failed (degradation or contamination).

Phase A: Preparation & Weighing
  • Environment: Low-light conditions (dim the room lights).

  • Atmosphere: Minimize humidity. If possible, flush the headspace of the stock bottle with Argon or Nitrogen after use.

Phase B: Solubilization (Critical Step)
  • Solvent Choice:

    • For Stock (Storage): Use Anhydrous DMSO . Water promotes spontaneous hydrolysis of the acetoxy group.

    • For Working Solution: Dilute into aqueous buffer immediately before use.

  • The Visual QC Check:

    • Dissolve the powder in DMSO.

    • Shine a UV/Blue light (approx. 405nm or 488nm) on the vial.

    • Result: It should be dark/non-fluorescent .

    • Failure Mode: If it glows bright green, the acetate group has hydrolyzed. Discard and use fresh powder.

Phase C: Application
  • Cell Loading: When adding to cell culture, ensure the final concentration of DMSO is <0.1% to avoid cytotoxicity.

Visualizing the Workflow

The following diagram illustrates the logical flow of handling, emphasizing the critical decision points where data integrity is at risk.

AcetoxyHandling Start Start: Reagent Retrieval (-20°C Storage) Weighing Weighing (Fume Hood) *Dim Lights* Start->Weighing Allow to warm to RT in dessicator Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Avoid moisture QC_Check QC Check: Blue Light Test Solubilization->QC_Check Usage Experimental Application (Cell Loading) QC_Check->Usage No Fluorescence (Pass) Failure FAIL: Hydrolyzed Reagent (Discard) QC_Check->Failure Green Fluorescence (Fail) Waste Disposal (Chemical Incineration) Usage->Waste Aqueous Waste Failure->Waste

Figure 1: Operational workflow for Acetoxy-HPTS handling. Note the critical QC Checkpoint to prevent the use of degraded reagent.

Disposal & Decontamination[2][3]

Disposal Protocol:

  • Classification: Treat as hazardous chemical waste. Do not dispose of down the drain.

  • Segregation:

    • Solvent Waste: DMSO stock solutions go into "Halogen-Free Organic Solvents" (unless mixed with halogenated compounds).

    • Aqueous Waste: Diluted working solutions go into "Aqueous Chemical Waste."

  • Method: Incineration is the preferred method for pyrene derivatives to ensure complete destruction of the aromatic ring system.

Decontamination of Spills:

  • Detection: Use a handheld UV lamp (long-wave) to identify the extent of the spill. The powder may not be visible under room light but will likely fluoresce if it has contacted moisture on the bench.

  • Cleaning:

    • Wipe with a detergent solution (soap and water).[3][4]

    • Follow with 70% Ethanol.

    • Re-check with UV lamp to ensure no residue remains.

References

Sources

×

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8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.